Product packaging for DIDS sodium salt(Cat. No.:CAS No. 132132-49-1)

DIDS sodium salt

Cat. No.: B7790620
CAS No.: 132132-49-1
M. Wt: 498.5 g/mol
InChI Key: GEPAYBXVXXBSKP-SEPHDYHBSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

An inhibitor of anion conductance including band 3-mediated anion transport.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H8N2Na2O6S4 B7790620 DIDS sodium salt CAS No. 132132-49-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;5-isothiocyanato-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O6S4.2Na/c19-27(20,21)15-7-13(17-9-25)5-3-11(15)1-2-12-4-6-14(18-10-26)8-16(12)28(22,23)24;;/h1-8H,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2/b2-1+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPAYBXVXXBSKP-SEPHDYHBSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=S)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1N=C=S)S(=O)(=O)[O-])/C=C/C2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N2Na2O6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67483-13-0, 132132-49-1
Record name NSC 344481
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067483130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132132491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium 4,4'-Diisothiocyanato-2,2'-stilbenedisulfonate Hydrate [Protein Modification Reagent]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DISODIUM 4,4'-DIISOTHIOCYANATO-2,2'-STILBENEDISULFONATE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VFRQ7416A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Chemical Properties of (E)-Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate (DIDS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: (E)-Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate, commonly known as DIDS, is a stilbene derivative widely employed in biomedical research as a potent inhibitor of anion transport. Its primary mechanism involves the covalent modification of membrane proteins, leading to both reversible and irreversible blockade of channels and transporters. However, the utility of DIDS as a chemical probe is complicated by its inherent reactivity and instability in aqueous solutions, where it can hydrolyze and oligomerize into more potent derivatives. This guide provides an in-depth analysis of the chemical and physical properties of DIDS, its pharmacological activities, and detailed experimental protocols. A comprehensive understanding of these characteristics is critical for the design of rigorous experiments and the accurate interpretation of results.

Core Chemical and Physical Properties

DIDS is an organic compound characterized by a central stilbene backbone functionalized with two isothiocyanate groups and two sulfonic acid groups. The isothiocyanate groups (-N=C=S) are highly electrophilic and are responsible for the compound's reactivity towards nucleophilic groups on proteins, such as primary amines and thiols.

Caption: Chemical structure of DIDS disodium salt.

Table 1: Chemical Identifiers and Properties

PropertyValueReference
IUPAC Name disodium;5-isothiocyanato-2-[2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate[]
Common Name 4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid, disodium salt; DIDS[]
CAS Number 67483-13-0[][2]
Molecular Formula C₁₆H₈N₂Na₂O₆S₄[][2][3]
Molecular Weight 498.48 g/mol [][2]
Appearance Yellow to Dark Yellow Solid Powder[][2]
Melting Point >300°C (decomposes)[]
Storage Desiccate at -20°C[2][4]

Reactivity and Stability in Aqueous Solutions

A critical and often overlooked property of DIDS is its instability in aqueous solutions. The isothiocyanate groups can react with water, leading to hydrolysis. This process converts the reactive isothiocyanate group into a primary amine, forming 4,4'-diaminostilbene-2,2'-disulfonic acid (DADS). This amine product can then react with the isothiocyanate group of another DIDS molecule, initiating a polymerization process that forms di-, tri-, tetra-, and pentameric polythioureas.[2][5]

These hydrolysis and oligomerization products are not inert; in fact, they have been shown to be significantly more potent inhibitors of certain chloride channels (like ClC-ec1 and ClC-Ka) than DIDS itself.[5] This has profound implications for experimental design, as the observed biological effect may be attributable to these derivatives rather than the parent compound.

G cluster_potency Relative Potency vs. ClC Channels DIDS DIDS (-N=C=S) DADS DADS (-NH2) DIDS->DADS + H₂O (Hydrolysis) Dimer Dimer (Polythiourea) DADS->Dimer + DIDS Trimer Trimer Dimer->Trimer + DIDS Oligomers Higher-order Oligomers (Tetramer, Pentamer) Trimer->Oligomers + DIDS Potency_DADS DADS: No Effect Potency_DIDS DIDS: Base Potency Potency_Oligomers Oligomers: 3-200x More Potent G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm DIDS_ext DIDS Cl_Channel Anion Channels (e.g., ClC) DIDS_ext->Cl_Channel Inhibition DIDS_int DIDS (intracellular) DIDS_ext->DIDS_int Cellular Uptake AVD Apoptotic Volume Decrease (AVD) Cl_Channel->AVD Cl- efflux Apoptosome Apoptosome Activation AVD->Apoptosome Apoptosis Apoptosis AVD->Apoptosis Overall Inhibition of Pathway Caspases Caspase-9, -3 Activation Apoptosome->Caspases Caspases->Apoptosis DIDS_int->Caspases Direct Inhibition G node_start Start: Prepare HeLa Cell Lysate with Activated Caspases (e.g., via Staurosporine treatment) node_split Aliquot Lysate into Two Experimental Groups node_start->node_split node_control Group 1 (Control): Add Vehicle (DMSO) node_split->node_control Control node_dids Group 2 (Treatment): Add 50 µM DIDS node_split->node_dids DIDS node_incubate Incubate both groups at 37°C for 45 min node_control->node_incubate node_dids->node_incubate node_substrate Add Fluorogenic Caspase Substrate (e.g., Ac-DEVD-AMC for Caspase-3) node_incubate->node_substrate node_measure Measure Fluorescence Over Time (Kinetic or Endpoint Reading) node_substrate->node_measure node_end End: Compare Activity (DIDS vs. Control) node_measure->node_end G node_start Start: Grow HeLa cells on glass coverslips node_incubate Incubate cells with DIDS (e.g., 50-500 µM) for 2 hours at 37°C node_start->node_incubate node_wash Wash 3x with PBS to remove all unbound DIDS node_incubate->node_wash node_fix Fix cells with a suitable fixative (e.g., Bouin's solution) node_wash->node_fix node_wash2 Wash 4x with 70% Ethanol node_fix->node_wash2 node_mount Mount coverslip onto a microscope slide node_wash2->node_mount node_image Image using a Confocal Microscope (Excitation: 405 nm Argon Laser) node_mount->node_image node_end End: Analyze DIDS localization node_image->node_end

References

DIDS (4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid): A Technical Guide to its Mechanism as an Anion Exchange Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid (DIDS) is a potent and widely utilized chemical probe for the study of anion transport. It functions primarily as an irreversible inhibitor of anion exchange proteins, particularly those belonging to the Solute Carrier (SLC) families SLC4 and SLC26. By covalently binding to specific lysine residues, DIDS cross-links the transporter, locking it in a conformation that is unable to mediate ion flux. This action leads to profound physiological consequences, most notably the disruption of intracellular pH (pHi) and chloride concentration homeostasis. This technical guide provides an in-depth exploration of DIDS's mechanism of action, its target specificity, quantitative inhibition data, and detailed experimental protocols for its application in research.

Introduction to Anion Exchangers and DIDS

Anion exchangers are integral membrane proteins that mediate the transport of anions, such as chloride (Cl⁻) and bicarbonate (HCO₃⁻), across cellular membranes. They play a critical role in numerous physiological processes, including the regulation of intracellular pH, cell volume control, transepithelial transport, and the transport of CO₂ in the blood. The two major gene families of anion exchangers are the SLC4 and SLC26 families.

  • The SLC4 Family: This family includes the well-characterized Anion Exchanger (AE) proteins AE1, AE2, and AE3, which primarily mediate the electroneutral exchange of Cl⁻ for HCO₃⁻. AE1 (also known as Band 3) in erythrocytes is fundamental for CO₂ transport.

  • The SLC26 Family: This is a functionally diverse family of anion transporters, with members capable of transporting a wide range of anions including Cl⁻, HCO₃⁻, sulfate, and oxalate.[1] Mutations in human SLC26 genes are linked to several genetic diseases.[1]

DIDS is a stilbene disulfonate derivative that has become an indispensable tool for studying these transporters. Its utility stems from its high affinity and its ability to act as an irreversible inhibitor, allowing for the definitive blockade of anion exchange activity in experimental systems.

Molecular Mechanism of Action

The inhibitory action of DIDS is a multi-step process involving initial reversible binding followed by an irreversible covalent modification of the target transporter.

2.1. Covalent Cross-Linking of the Band 3 Protein (AE1)

The most extensively studied interaction is between DIDS and the erythrocyte anion exchanger AE1 (Band 3). DIDS inhibits transport by covalently cross-linking two distinct domains of the protein. Each DIDS molecule possesses two reactive isothiocyanate groups (-N=C=S). These groups form stable thiourea bonds with the ε-amino groups of specific lysine residues on the transporter.

Studies have identified these residues in human AE1 as Lysine-539 and Lysine-851 [2]. Lys-539 is located at the extracellular end of a transmembrane helix, while Lys-851 is situated in a more distant extracellular loop. The ability of a single, relatively small DIDS molecule to react with both residues demonstrates that the protein folds to bring these two distant sites into close proximity, creating the DIDS binding pocket[2].

2.2. Inhibition of Transporter Conformational Change

Anion exchangers like AE1 are believed to operate via a "ping-pong" mechanism, alternating between outward-facing and inward-facing conformations to bind and transport anions across the membrane. The covalent cross-linking by DIDS effectively "locks" the transporter in an outward-facing conformation, preventing the conformational changes necessary for the transport cycle to complete. This results in a complete and irreversible blockade of anion exchange.

cluster_ae1 AE1 Transporter cluster_result Result K539 Lys-539 Locked Transporter Locked (Inhibition of Anion Exchange) K851 Lys-851 DIDS DIDS Molecule DIDS->K539 Covalent Bond (Isothiocyanate Group 1) DIDS->K851 Covalent Bond (Isothiocyanate Group 2)

DIDS covalently cross-links Lys-539 and Lys-851 on the AE1 protein.
Target Specificity and Quantitative Inhibition Data

While DIDS is a broad inhibitor of anion exchangers, its potency varies significantly among different transporter isoforms. This differential sensitivity can be exploited to distinguish the contributions of various transporters in a given biological system.

Transporter FamilyTarget ProteinDIDS Sensitivity / IC₅₀Notes
SLC4 AE1 (Band 3)High Potency (~40 nM)[3]The canonical target for DIDS; inhibition is irreversible.
AE2Lower Potency (~1-7 µM)[3]DIDS is approximately 1000-fold less potent against AE2 than AE1.[3]
AE3SensitiveGenerally considered sensitive, similar to AE2.
SLC26 SLC26A3 (DRA)InsensitiveOften used as a DIDS-insensitive control in intestinal studies.
SLC26A4 (Pendrin)SensitiveMutations in SLC26A4 cause Pendred syndrome; the transporter is DIDS-sensitive.[4][5]
SLC26A6 (PAT-1)SensitiveA versatile anion exchanger that is inhibited by DIDS.
SLC26A9SensitiveA Cl⁻ channel-like transporter that interacts with CFTR and is inhibited by DIDS.[4]
Cellular and Physiological Consequences of Inhibition

By blocking the primary mechanism for Cl⁻/HCO₃⁻ exchange, DIDS profoundly impacts cellular homeostasis, leading to measurable changes in intracellular ion concentrations and pH. These primary effects can trigger a cascade of downstream cellular responses.

4.1. Disruption of Intracellular pH (pHi) Homeostasis

In most cells, anion exchangers are crucial for extruding metabolic acid (in the form of HCO₃⁻) in exchange for Cl⁻. Inhibition by DIDS prevents this acid extrusion, leading to intracellular acidification. This change in pHi can alter the activity of numerous pH-sensitive enzymes and proteins.

4.2. Modulation of MAPK Signaling Pathways

Intracellular pH is a critical regulator of cellular signaling. Changes in pHi induced by DIDS can directly impact the activity of signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) pathways. For example, cellular stress-induced activation of the JNK and p38-MAPK pathways can be modified by pHi[2][6][7][8]. By blocking anion exchangers, DIDS can alter the cellular context in which these signaling pathways operate, thereby influencing outcomes related to cell stress, proliferation, and apoptosis.

cluster_ions DIDS DIDS AE Anion Exchanger (e.g., AE1, AE2) DIDS->AE Inhibits HCO3_out HCO₃⁻ (out) AE->HCO3_out Cl_in Cl⁻ (in) AE->Cl_in pHi Intracellular pH (pHi) Decreases (Acidification) AE->pHi Regulates HCO3_in HCO₃⁻ (in) HCO3_in->AE Cl_out Cl⁻ (out) Cl_out->AE MAPK MAPK Signaling (e.g., JNK, p38) pHi->MAPK Modulates Activity Response Altered Cellular Responses (Stress, Apoptosis, Migration) MAPK->Response Controls

DIDS inhibits anion exchange, causing pHi changes that modulate MAPK signaling.
4.3. Effects on Cell Migration

Cell migration is a highly coordinated process that relies on localized changes in ion flux and cell volume at the leading and trailing edges of the cell. Anion exchangers contribute to these dynamics. By disrupting ion homeostasis, DIDS can impair the ability of cells to properly regulate their volume and cytoskeleton, leading to an inhibition of directed cell migration. This is often studied using an in vitro scratch wound healing assay.

Experimental Protocols for Studying DIDS Inhibition
5.1. Protocol: Measurement of Intracellular pH using BCECF-AM

This protocol describes how to measure DIDS-induced changes in pHi using the ratiometric, pH-sensitive fluorescent dye BCECF-AM.

Materials:

  • Cells cultured on glass-bottom dishes.

  • BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester) dye.

  • Anhydrous DMSO.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • DIDS stock solution.

  • Fluorescence microscope with filter sets for excitation at ~490 nm and ~440 nm (the isosbestic point) and emission at ~535 nm.

  • Calibration buffers of known pH (e.g., pH 6.5, 7.0, 7.5) containing a K⁺/H⁺ ionophore like nigericin.

Procedure:

  • Dye Loading:

    • Prepare a 1-5 mM stock solution of BCECF-AM in anhydrous DMSO.

    • Dilute the stock solution in HBSS to a final working concentration of 3-5 µM.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the BCECF-AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing:

    • Aspirate the loading solution and wash the cells three times with fresh HBSS to remove extracellular dye and allow for complete de-esterification of the dye by intracellular esterases.

  • Baseline Measurement:

    • Mount the dish on the fluorescence microscope.

    • Acquire baseline fluorescence ratio images by alternately exciting at 490 nm and 440 nm and measuring the emission at 535 nm. Record data for several minutes to establish a stable baseline.

  • DIDS Application:

    • Add DIDS to the buffer to achieve the desired final concentration (e.g., 100-200 µM).

    • Immediately begin recording the fluorescence ratio over time to monitor the change in pHi.

  • Calibration:

    • At the end of the experiment, perfuse the cells with calibration buffers containing nigericin (e.g., 10 µM). This equilibrates the intracellular and extracellular pH.

    • Record the fluorescence ratio for at least three different known pH values to generate a calibration curve.

    • Convert the experimental fluorescence ratio values to pHi values using the calibration curve.

5.2. Protocol: Cell Migration Scratch Wound Healing Assay

This protocol details a common method to assess the effect of DIDS on collective cell migration.

Materials:

  • Adherent cells cultured in a multi-well plate (e.g., 12-well).

  • Standard cell culture medium.

  • Sterile 200 µL pipette tip.

  • Phosphate-Buffered Saline (PBS).

  • Phase-contrast microscope with a camera.

  • Image analysis software (e.g., ImageJ).

Procedure:

  • Cell Seeding: Seed cells into the wells of a plate at a density that will allow them to form a confluent monolayer within 24 hours.

  • Creating the Wound:

    • Once the monolayer is fully confluent, use a sterile 200 µL pipette tip to make a straight scratch down the center of the well.[6] Apply firm, even pressure to ensure a consistent cell-free gap.

    • To create a reference point, a cross-shaped scratch can also be made.[2]

  • Washing and Treatment:

    • Gently wash the well twice with PBS to remove detached cells and debris.[2][6]

    • Replace the PBS with fresh culture medium. For the treatment group, add medium containing the desired concentration of DIDS. For the control group, add medium with the vehicle (e.g., DMSO) only.

  • Imaging:

    • Immediately after adding the treatment, place the plate on the microscope stage and acquire the first image (Time 0). Mark the position of the image field for future reference.

    • Return the plate to the incubator (37°C, 5% CO₂).

    • Acquire subsequent images of the same field at regular intervals (e.g., every 4-8 hours) until the wound in the control group is nearly closed (typically 24-48 hours).[2]

  • Data Analysis:

    • Use image analysis software to measure the area of the cell-free gap at each time point for both control and DIDS-treated wells.

    • Calculate the percentage of wound closure at each time point relative to the Time 0 area.

    • Compare the rate of migration between the control and DIDS-treated groups.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Seed cells in a multi-well plate B 2. Culture until a confluent monolayer is formed A->B C 3. Create a linear scratch with a sterile pipette tip B->C D 4. Wash with PBS to remove debris C->D E 5. Add medium ± DIDS D->E F 6. Image at Time 0 E->F G 7. Incubate and image at regular intervals (e.g., 8h, 16h, 24h) F->G H 8. Measure wound area at each time point G->H I 9. Calculate % Wound Closure H->I J 10. Compare migration rates (Control vs. DIDS) I->J

Experimental workflow for a scratch wound healing assay to test DIDS.
5.3. Protocol: Anion Influx Assay using ³⁶Cl⁻

This protocol provides a general framework for measuring DIDS's effect on chloride transport using the radioisotope ³⁶Cl⁻, often performed in a heterologous expression system like Xenopus oocytes.

Materials:

  • Xenopus oocytes expressing the anion transporter of interest.

  • ND96 buffer (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4).

  • Chloride-free buffer (replace NaCl and KCl with sodium and potassium gluconate).

  • ³⁶Cl⁻ radioisotope.

  • DIDS stock solution.

  • Scintillation vials and scintillation fluid.

  • Scintillation counter.

Procedure:

  • Oocyte Preparation: Select healthy, mature oocytes expressing the target transporter.

  • Pre-incubation:

    • Place oocytes in chloride-free buffer for 15-30 minutes to deplete intracellular chloride.

    • Divide oocytes into control and treatment groups. Incubate the treatment group with DIDS in chloride-free buffer for a specified time (e.g., 30 minutes). The control group is incubated in buffer with vehicle only.

  • Influx Measurement:

    • Prepare an uptake solution consisting of ND96 buffer spiked with a known concentration and specific activity of ³⁶Cl⁻.

    • Initiate the influx by transferring the oocytes from the pre-incubation solution to the ³⁶Cl⁻-containing uptake solution (with or without DIDS as appropriate).

    • Allow the influx to proceed for a defined period (e.g., 10 minutes). The time should be within the linear range of uptake.

  • Washing:

    • Stop the influx by removing the oocytes from the uptake solution and washing them rapidly 4-5 times in ice-cold, chloride-free buffer to remove extracellular radioisotope.

  • Lysis and Counting:

    • Place individual oocytes into scintillation vials.

    • Lyse the oocytes by adding a detergent (e.g., 1% SDS).

    • Add scintillation fluid to each vial, mix well, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the rate of ³⁶Cl⁻ influx (e.g., in pmol/oocyte/min) based on the measured CPM and the specific activity of the uptake solution.

    • Compare the influx rates between control and DIDS-treated oocytes to determine the percent inhibition.

Conclusion

DIDS remains a cornerstone tool in the study of anion transport. Its mechanism as an irreversible, covalent cross-linker of anion exchange proteins provides a robust method for inhibiting their function. A thorough understanding of its molecular action, target specificity, and quantitative effects is essential for the proper design and interpretation of experiments. The protocols outlined in this guide provide a framework for researchers to effectively utilize DIDS to investigate the critical roles of anion exchangers in cellular physiology and disease.

References

Synthesis and Purification of (E)-Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of (E)-Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate (DIDS), a widely used inhibitor of anion exchange in biological systems. The document details the multi-step synthesis, beginning from the sulfonation of 4-nitrotoluene, and outlines the subsequent purification and analytical methods for this compound. This guide is intended to serve as a practical resource for researchers and professionals involved in the synthesis and application of DIDS.

Introduction

(E)-Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate, commonly known as DIDS, is a potent and irreversible inhibitor of anion transport systems in cells. Its ability to covalently bind to and block anion exchanger proteins, such as the Band 3 protein in red blood cells, has made it an invaluable tool in physiological and pharmacological research. The synthesis of DIDS is a multi-step process that requires careful control of reaction conditions to ensure a high-purity final product. This guide provides a detailed methodology for the synthesis and purification of DIDS.

Synthesis Pathway

The synthesis of DIDS is a four-step process commencing with 4-nitrotoluene. The overall synthetic scheme is presented below.


digraph "Synthesis Pathway" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

Figure 1: Overall synthesis pathway of DIDS.

Step 1: Sulfonation of 4-Nitrotoluene

The first step involves the sulfonation of 4-nitrotoluene to produce 4-nitrotoluene-2-sulfonic acid.

Step 2: Oxidative Coupling to form Disodium 4,4'-dinitrostilbene-2,2'-disulfonate (DNS)

The 4-nitrotoluene-2-sulfonic acid is then subjected to an oxidative coupling reaction to yield the disodium salt of 4,4'-dinitrostilbene-2,2'-disulfonic acid.[1]

Step 3: Reduction to 4,4'-Diaminostilbene-2,2'-disulfonic acid (DAS)

The dinitro compound is subsequently reduced to form 4,4'-diaminostilbene-2,2'-disulfonic acid.[1]

Step 4: Thiocyanation to form Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate (DIDS)

The final step is the conversion of the diamino compound to the diisothiocyanate derivative. This is typically achieved by reaction with thiophosgene or a thiophosgene equivalent.

Experimental Protocols

Synthesis of Disodium 4,4'-dinitrostilbene-2,2'-disulfonate
  • Materials: 4-nitrotoluene-2-sulfonic acid, sodium hydroxide, sodium hypochlorite solution.

Synthesis of 4,4'-Diaminostilbene-2,2'-disulfonic acid
  • Materials: Disodium 4,4'-dinitrostilbene-2,2'-disulfonate, reducing agent (e.g., iron filings, catalytic hydrogenation).

Synthesis of Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate
  • Materials: 4,4'-Diaminostilbene-2,2'-disulfonic acid, thiophosgene, a suitable base, and an organic solvent.

Purification

The purification of the final product, DIDS, is crucial to remove any unreacted starting materials and by-products.


digraph "Purification Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

Figure 2: General purification workflow for DIDS.

Recrystallization

Recrystallization is a common method for purifying solid organic compounds. The choice of solvent is critical and should be one in which DIDS is soluble at high temperatures but sparingly soluble at room temperature. A mixture of solvents may also be employed. For stilbene derivatives, hot alcohol is often used for recrystallization.[1]

General Recrystallization Protocol:

  • Dissolve the crude DIDS in a minimum amount of a hot solvent (e.g., ethanol, ethanol/water mixture).

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Column Chromatography

For higher purity, column chromatography may be employed. The choice of the stationary phase (e.g., silica gel, alumina) and the mobile phase will depend on the polarity of the impurities.

Data Presentation

Parameter4-Nitrotoluene4-Nitrotoluene-2-sulfonic acidDisodium 4,4'-dinitrostilbene-2,2'-disulfonate4,4'-Diaminostilbene-2,2'-disulfonic acidDisodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate
Molecular Formula C₇H₇NO₂C₇H₇NO₅SC₁₄H₈N₂Na₂O₁₀S₂C₁₄H₁₄N₂O₆S₂C₁₆H₈N₂Na₂O₆S₄
Molecular Weight 137.14 g/mol 217.21 g/mol 474.32 g/mol 370.39 g/mol 534.45 g/mol
Appearance Pale yellow solid---Yellowish powder
Solubility ----Soluble in water

Note: Detailed quantitative data on reaction yields and purity at each step are not consistently reported in publicly available literature and would need to be determined empirically.

Analytical Methods for Purity Assessment

The purity of the synthesized DIDS can be assessed using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing the purity of the final product and for monitoring the progress of the purification.

  • Thin-Layer Chromatography (TLC): A quick and simple method to check for the presence of impurities.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

  • Spectroscopic Methods:

    • Infrared (IR) Spectroscopy: To confirm the presence of the isothiocyanate (-N=C=S) functional group.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the final compound and confirm its purity.

    • UV-Visible Spectroscopy: To determine the concentration and purity of DIDS solutions.

Conclusion

The synthesis of Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate is a multi-step process that requires careful execution and purification to obtain a high-purity product suitable for research and drug development applications. This guide provides a foundational understanding of the synthetic pathway and purification methodologies. For detailed, step-by-step experimental procedures, researchers should refer to specialized organic synthesis literature and patents. The development of robust and well-documented protocols is essential for the consistent and reliable production of this important biochemical tool.

References

Spectroscopic Properties of DIDS: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) is a widely utilized chemical tool in cell biology and physiology. Primarily known as a potent and largely irreversible inhibitor of anion exchange proteins, its utility in research is critically dependent on a thorough understanding of its chemical and physical properties. This technical guide provides a comprehensive overview of the spectroscopic characteristics of DIDS, specifically its fluorescence and absorbance profiles. Detailed experimental protocols for these measurements are also provided to ensure accurate and reproducible results. Furthermore, this guide illustrates the mechanism of DIDS as an anion exchange inhibitor through a detailed signaling pathway diagram.

Spectroscopic Properties of DIDS

The spectroscopic properties of DIDS are fundamental to its application and quantification in experimental settings. While primarily used as an inhibitor, its inherent absorbance and fluorescence characteristics can be leveraged for detection and analysis.

Absorbance Properties

DIDS exhibits characteristic absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. The primary absorbance maxima (λmax) are observed at approximately 220 nm and 265 nm. These absorbance peaks are crucial for determining the concentration of DIDS in solution, guided by the Beer-Lambert law. The molar extinction coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a key parameter for this calculation.

Fluorescence Properties

While not as prominent as its absorbance, DIDS does exhibit fluorescence. The fluorescence of DIDS is characterized by an excitation wavelength of 342 nm and an emission wavelength of 418 nm. The quantum yield of DIDS fluorescence is not widely reported, suggesting it may not be a highly fluorescent compound. However, its fluorescence can still be a useful property for certain detection methods, provided sensitive instrumentation is available.

Data Presentation: Summary of Spectroscopic Parameters

For ease of comparison and reference, the quantitative spectroscopic data for DIDS are summarized in the table below.

Spectroscopic ParameterValueSolventReference
Absorbance
Absorbance Maximum (λmax) 1220 nmWater[1]
Absorbance Maximum (λmax) 2265 nmWater[1]
Molar Extinction Coefficient (ε) at 280 nm3000 M-1cm-1Water[1]
Molar Extinction Coefficient (ε) at 342 nm54 M-1cm-1Water[1]
Fluorescence
Excitation Wavelength (λex)342 nmNot Specified[2]
Emission Wavelength (λem)418 nmNot Specified[2]

Experimental Protocols

Accurate measurement of the spectroscopic properties of DIDS requires careful preparation of solutions and adherence to standardized protocols. A critical consideration is the stability of DIDS in aqueous solutions, where it can hydrolyze and multimerize, affecting its spectroscopic and inhibitory properties[3][4]. Therefore, it is recommended to use freshly prepared solutions for all experiments.

Preparation of DIDS Stock Solution
  • Reagent : 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid, disodium salt hydrate.

  • Solvent : Due to the instability of isothiocyanates in water, it is recommended to prepare stock solutions in a non-aqueous solvent such as Dimethyl sulfoxide (DMSO)[2]. A common stock solution concentration is 10-50 mM.

  • Procedure :

    • Weigh the desired amount of DIDS powder in a microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the target concentration.

    • Vortex thoroughly until the DIDS is completely dissolved.

    • Store the stock solution at -20°C, protected from light. For working solutions, it is advisable to prepare them fresh from the stock on the day of the experiment.

Absorbance Measurement Protocol (UV-Vis Spectrophotometry)

This protocol outlines the steps to measure the absorbance spectrum of DIDS and determine its concentration.

  • Instrumentation : A UV-Vis spectrophotometer capable of scanning the UV range (e.g., 200-400 nm).

  • Materials :

    • DIDS stock solution (in DMSO).

    • Appropriate buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4). Note that DIDS is more stable in bicarbonate-free solutions.

    • Quartz cuvettes (1 cm path length).

  • Procedure :

    • Blank Preparation : Fill a quartz cuvette with the same buffer used to dilute the DIDS stock solution. This will serve as the blank to zero the spectrophotometer.

    • Sample Preparation : Prepare a series of DIDS dilutions from the stock solution into the buffer to create a standard curve. A typical concentration range for generating a standard curve might be 1-50 µM.

    • Measurement :

      • Turn on the spectrophotometer and allow the lamp to warm up.

      • Set the desired wavelength range for the scan (e.g., 200-400 nm).

      • Place the blank cuvette in the spectrophotometer and zero the instrument.

      • Replace the blank with the cuvette containing the most dilute DIDS standard and record the absorbance spectrum.

      • Repeat the measurement for all the standards, moving from the lowest to the highest concentration.

      • Measure the absorbance of the unknown DIDS sample.

    • Data Analysis :

      • Plot the absorbance at a specific wavelength (e.g., 265 nm) against the known concentrations of the standards to generate a standard curve.

      • Use the linear regression equation of the standard curve to calculate the concentration of the unknown sample based on its absorbance.

Fluorescence Measurement Protocol (Fluorometry)

This protocol describes how to measure the fluorescence emission of DIDS.

  • Instrumentation : A fluorometer or fluorescence spectrophotometer.

  • Materials :

    • DIDS stock solution (in DMSO).

    • Appropriate buffer (e.g., PBS, pH 7.4).

    • Quartz fluorescence cuvettes.

  • Procedure :

    • Blank Preparation : Fill a fluorescence cuvette with the same buffer used for the DIDS solution to measure the background fluorescence.

    • Sample Preparation : Prepare a dilution of DIDS in the buffer. The optimal concentration should be determined empirically to avoid inner filter effects, but a starting point could be in the low micromolar range.

    • Measurement :

      • Turn on the fluorometer and allow the lamp to warm up.

      • Set the excitation wavelength to 342 nm.

      • Set the emission scan range to, for example, 380-500 nm.

      • Place the blank cuvette in the fluorometer and record the background emission spectrum.

      • Replace the blank with the DIDS sample cuvette and record the fluorescence emission spectrum.

    • Data Analysis :

      • Subtract the background spectrum from the DIDS sample spectrum to obtain the net fluorescence emission.

      • The peak of this corrected spectrum represents the emission maximum of DIDS.

Mandatory Visualization

DIDS Inhibition of Anion Exchanger Signaling Pathway

DIDS is a potent inhibitor of the SLC4 family of anion exchangers, such as Anion Exchanger 3 (AE3), also known as Band 3 protein in erythrocytes. These transporters mediate the electroneutral exchange of chloride (Cl⁻) and bicarbonate (HCO₃⁻) across the plasma membrane, playing a crucial role in pH regulation and CO₂ transport. DIDS binds to the transporter, blocking the channel and preventing this exchange.

DIDS_Inhibition cluster_transporter Anion Exchanger (e.g., AE3) Extracellular Space Extracellular Space Intracellular Space Intracellular Space AE3 AE3 Transporter Cl_in Cl⁻ AE3->Cl_in HCO3_out HCO₃⁻ AE3->HCO3_out Cl_out Cl⁻ Cl_out->AE3 HCO3_in HCO₃⁻ HCO3_in->AE3 DIDS DIDS DIDS->AE3 Inhibition

DIDS inhibits the electroneutral exchange of Cl⁻ and HCO₃⁻ by the AE3 transporter.

Experimental Workflow for DIDS Absorbance Measurement

The following diagram illustrates the logical flow of an experiment to determine the concentration of an unknown DIDS solution using UV-Vis spectrophotometry.

Absorbance_Workflow start Start prep_stock Prepare DIDS Stock Solution (DMSO) start->prep_stock prep_standards Prepare Standard Dilutions in Buffer prep_stock->prep_standards prep_unknown Prepare Unknown Sample Dilution prep_stock->prep_unknown measure_standards Measure Absorbance of Standards prep_standards->measure_standards measure_unknown Measure Absorbance of Unknown prep_unknown->measure_unknown prep_blank Prepare Blank (Buffer only) measure_blank Measure Blank (Zero Spectrophotometer) prep_blank->measure_blank measure_blank->measure_standards plot_curve Plot Standard Curve (Absorbance vs. Concentration) measure_standards->plot_curve calculate_conc Calculate Concentration of Unknown measure_unknown->calculate_conc plot_curve->calculate_conc end End calculate_conc->end

Workflow for determining DIDS concentration using UV-Vis spectrophotometry.

References

A Comprehensive Review of the Biological Effects of 4,4′-Diisothiocyanatostilbene-2,2′-disulfonic Acid (DIDS)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

4,4′-Diisothiocyanatostilbene-2,2′-disulfonic acid (DIDS) is a chemical compound that has been a cornerstone in physiological and pharmacological research since the early 1970s.[1][2] It is widely recognized as a potent inhibitor of anion exchange and transport systems, most notably the chloride-bicarbonate exchanger (Band 3 protein) in red blood cells.[3][4] This property has made it an invaluable tool for investigating a myriad of biological processes that depend on anion transport, including intracellular pH regulation, cell volume control, and membrane excitability.[1][3] However, the biological profile of DIDS is far from simple. Emerging research has revealed a complex landscape of "off-target" effects, direct modulation of signaling proteins, and context-dependent actions on cell survival pathways. A critical and often overlooked aspect of DIDS is its instability in aqueous solutions, where it hydrolyzes and multimerizes into more potent derivatives, a factor that significantly influences experimental outcomes.[1][2]

This technical guide provides a comprehensive literature review of the biological effects of DIDS, synthesizing key findings for researchers, scientists, and drug development professionals. It presents quantitative data in structured tables, details common experimental methodologies, and visualizes key pathways and workflows to offer a nuanced understanding of this multifaceted compound.

Mechanism of Action

The mechanisms through which DIDS exerts its biological effects are varied, ranging from the well-documented inhibition of anion transporters to direct chemical interactions with other proteins.

Primary Target: Anion Transporters and Channels

DIDS is primarily characterized as an inhibitor of anion transport proteins. It blocks these transporters through a two-step process: initial reversible binding followed by the irreversible covalent modification of lysine residues via its two isothiocyanate groups.[3]

  • Chloride-Bicarbonate Exchangers (Band 3): DIDS is a classical inhibitor of the Band 3 protein, which is crucial for CO2 transport in the blood and intracellular pH regulation in various cell types.[3]

  • CLC Family of Proteins: CLC proteins, which function as both chloride channels and Cl⁻/H⁺ exchangers, are key targets of DIDS.[1] However, DIDS itself is a low-potency inhibitor for some members of this family. For example, it inhibits the ClC-Ka chloride channel with an IC50 of 100 μM and the bacterial ClC-ec1 Cl⁻/H⁺ exchanger with an IC50 of approximately 300 μM.[1]

  • Intracellular and Mitochondrial Channels: DIDS also acts on intracellular anion channels. It inhibits chloride channels in rat heart mitochondrial and lysosomal vesicles.[5] Furthermore, it blocks the mitochondrial inner membrane anion channel (IMAC), which is involved in regulating mitochondrial metabolism and volume.[6]

Chemical Instability and Potent Derivatives

A crucial consideration when using DIDS is its instability in aqueous solutions. DIDS hydrolyzes and subsequently oligomerizes to form di-, tri-, tetra-, and pentameric polythioureas.[1][2] These derivatives have been shown to be significantly more potent inhibitors than DIDS itself. For instance, the hydrolyzed DIDS mixture inhibits the ClC-ec1 exchanger with an IC50 of approximately 5 μM, a potency ~60 times greater than the parent compound.[1] The tetra- and pentameric forms are hypothesized to act as "tethered blockers" that can simultaneously obstruct both chloride pathways in the dimeric CLC proteins.[1]

G DIDS DIDS (4,4′-Diisothiocyanatostilbene-2,2′-disulfonic acid) Hydrolysis Hydrolysis in Aqueous Solution DIDS->Hydrolysis Instability Products Di-, Tri-, Tetra-, & Pentameric Polythiourea Oligomers (3-200x more potent) Hydrolysis->Products Multimerization DADS DADS (4,4′-diaminostilbene-2,2′-disulfonic acid) Hydrolysis->DADS Hydrolysis of both isothiocyanate groups

DIDS Hydrolysis and Oligomerization Pathway.
Off-Target and Other Molecular Interactions

Beyond anion transporters, DIDS interacts with a range of other proteins, contributing to its broad biological effects:

  • Direct Caspase Inhibition: DIDS can directly inhibit caspases, which are key proteases in the apoptotic cascade. It has been shown to inhibit caspase-3, -8, and -9 in cell lysates, likely by alkylating the reactive thiol group in the active site of these enzymes.[7][8] This action is downstream of cytochrome c release.[7][9]

  • VDAC Inhibition: DIDS is an inhibitor of the voltage-dependent anion channel 1 (VDAC1), a protein located in the outer mitochondrial membrane that is involved in apoptosis and metabolite transport.[9][10]

  • RAD51 Inhibition: DIDS inhibits the RAD51 protein, which is essential for homologous recombination and DNA repair. It blocks RAD51-mediated strand exchange reactions and DNA binding.[10]

  • TRPV1 Channel Modulation: In DRG neurons, DIDS does not activate the TRPV1 channel directly but significantly potentiates the currents induced by agonists like capsaicin or low pH.[11]

Quantitative Data on DIDS Bioactivity

The potency of DIDS varies significantly depending on its target and the experimental conditions. The following tables summarize key quantitative data reported in the literature.

TargetSpecies/SystemEffectPotency (IC50 / EC50 / K1/2)Reference(s)
ClC-Ka Chloride ChannelMammalianInhibition100 µM[1]
ClC-ec1 Cl⁻/H⁺ ExchangerBacterialInhibition~300 µM[1]
Hydrolyzed DIDS Oligomers (on ClC-ec1)BacterialInhibition~5 µM[1]
Intracellular Chloride ChannelsRat Heart CardiomyocytesInhibition (Open Probability)7 µM (EC50)[5]
Mitochondrial Inner Membrane Anion Channel (IMAC)Rat Liver MitochondriaInhibition (Malonate Transport)26 µM (IC50)[6]
Deformation-Induced Cation FluxHuman ErythrocytesInhibition~1 µM (K1/2)[4]
Cerebral Artery Smooth Muscle CellsNot SpecifiedVasodilation69 ± 14 µM (IC50)[11]

Table 1: Inhibitory Potency of DIDS on Various Channels and Transporters.

Biological ProcessCell Type/SystemDIDS ConcentrationObserved EffectReference(s)
ApoptosisH2O2-induced Cardiomyocytes100 µMInhibition of apoptosis.[5]
ApoptosisCultured Hippocampal Neurons40 µM - 400 µMInduction of apoptosis; increased expression of cytochrome C, caspase 3, and JNK3.[12]
Caspase-3 and -9 ActivationALA-SDT-induced Cancer Cells100 µMClear inhibition of caspase activation.[10]
RAD51-mediated Strand ExchangeIn Vitro0 - 10 µMInhibition of strand exchange.[10]
Angiotensin II-induced ContractionRabbit Afferent Arterioles0.5 mM (500 µM)Strong inhibition of contraction.[13]
Iodide EffluxPorcine Thyroid Cells1 mM (1000 µM)Complete inhibition of TSH-induced iodide efflux.[14]

Table 2: Other Quantitative Biological Effects of DIDS.

Biological and Physiological Effects

The multifaceted molecular interactions of DIDS translate into a wide array of effects on complex physiological and pathological processes.

Role in Apoptosis: A Dual-Edged Sword

The effect of DIDS on apoptosis is highly context-dependent, with reports demonstrating both pro-apoptotic and anti-apoptotic activities.

  • Anti-Apoptotic Effects: In several models, DIDS exhibits protective effects. It inhibits H2O2-induced apoptosis in cardiomyocytes.[5] This anti-apoptotic role is attributed to several mechanisms: inhibition of anion channels involved in apoptotic volume decrease, blockade of VDAC to prevent cytochrome c release, and direct inhibition of caspases-3 and -9.[5][7][10] In neonatal rats with hypoxic-ischemic brain damage, DIDS reduced the number of caspase-3 positive cells and ameliorated white matter damage.[11]

  • Pro-Apoptotic Effects: Conversely, in cultured hippocampal neurons, DIDS itself induces an apoptotic phenotype in a dose- and time-dependent manner (at 40-400 µM).[12] This process involves the upregulation of pro-apoptotic proteins, including c-Jun N-terminal kinase 3 (JNK3), cytochrome C, and caspase 3.[12] This suggests that in certain cell types, particularly neurons, DIDS can be cytotoxic and is not neuroprotective against ischemic insults.[12]

G cluster_0 Anti-Apoptotic Actions cluster_1 Pro-Apoptotic Actions DIDS_anti DIDS VDAC VDAC DIDS_anti->VDAC Inhibits Caspases Caspases-3, -8, -9 DIDS_anti->Caspases Directly Inhibits Apoptosis_anti Apoptosis (Cardiomyocytes, etc.) VDAC->Apoptosis_anti Cytochrome c release Caspases->Apoptosis_anti DIDS_pro DIDS JNK3 JNK3 DIDS_pro->JNK3 Upregulates CytochromeC Cytochrome C DIDS_pro->CytochromeC Upregulates Caspase3_pro Caspase 3 JNK3->Caspase3_pro CytochromeC->Caspase3_pro Apoptosis_pro Apoptosis (Hippocampal Neurons) Caspase3_pro->Apoptosis_pro

The Dual Role of DIDS in Apoptosis.
Effects on the Nervous System

DIDS modulates neuronal function through various mechanisms. It potentiates TRPV1 channel currents in DRG neurons, suggesting a role in pain signaling.[11] In neonatal rats, DIDS was found to ameliorate ischemia-hypoxia-induced white matter damage by reducing reactive oxygen species (ROS), inducible nitric oxide synthase (iNOS), and tumor necrosis factor-alpha (TNF-α).[11] However, other studies report that DIDS is cytotoxic to cultured neurons and does not provide protection against ischemic insults, challenging its potential as a neuroprotective agent.[12]

Cardiovascular and Renal Effects

In the vasculature, DIDS can act as a vasodilator on pressure-constricted cerebral arteries.[11] In the kidney, DIDS inhibits the contraction of afferent arterioles induced by angiotensin II and stimulates renin release, suggesting that DIDS-sensitive chloride channels are involved in regulating renal blood flow and hormone secretion.[13]

Experimental Protocols and Considerations

Accurate and reproducible experimental results with DIDS require careful attention to its chemical properties and handling.

Preparation and Handling of DIDS Solutions
  • Solubilization: DIDS is poorly soluble in water but is soluble in DMSO at concentrations greater than 10 mM.[11] For most cell-based experiments, a concentrated stock solution is prepared in DMSO.

  • Storage: Stock solutions should be stored at or below -20°C for long-term stability.[11]

  • Instability in Aqueous Media: As DIDS hydrolyzes and oligomerizes in aqueous buffer, it is critical to prepare fresh dilutions from the DMSO stock immediately before each experiment. The "aging" of a DIDS solution can lead to the formation of more potent oligomers, which can drastically alter the effective concentration and introduce variability.[1]

  • Control Experiments: Given that DMSO is used as a solvent, an equivalent concentration of DMSO should be used in all vehicle control experiments.

Methodology for Key Experiments
  • Single-Channel Electrophysiology: To study the effect of DIDS on specific ion channels, vesicles containing the channels (e.g., from mitochondrial preparations) can be incorporated into a bilayer lipid membrane. Single-channel currents are then measured using patch-clamp techniques in defined ionic solutions (e.g., 250:50 mmol/l KCl cis/trans solutions). DIDS is added to assess its effect on channel open probability, conductance, and dwell time.[5]

  • Cell Viability and Apoptosis Assays: A common workflow to assess the effect of DIDS on cell death involves several steps. Cells are first cultured under standard conditions. They are then treated with a vehicle control, an apoptotic stimulus (e.g., staurosporine, H2O2), DIDS alone, or a combination of the stimulus and DIDS. Following incubation, cell viability and the apoptotic pathway can be assessed using various methods:

    • Western Blotting: To measure the expression or cleavage of key apoptotic proteins like caspases (e.g., cleaved caspase-3), cytochrome c, and JNK3.[12]

    • Flow Cytometry: Using Annexin V and propidium iodide (PI) staining to differentiate between early apoptotic, late apoptotic, and necrotic cells.

    • TUNEL Assay: To detect DNA fragmentation, a hallmark of late-stage apoptosis.[12]

G start Start: Cell Culture (e.g., HeLa cells, Neurons) treatment Treatment Application start->treatment control Vehicle Control (DMSO) treatment->control Group 1 stimulus Apoptotic Stimulus (e.g., Staurosporine) treatment->stimulus Group 2 dids DIDS Only treatment->dids Group 3 combo Stimulus + DIDS treatment->combo Group 4 incubation Incubation (e.g., 4-24 hours) control->incubation stimulus->incubation dids->incubation combo->incubation analysis Analysis Method incubation->analysis western Cell Lysis & Western Blot (Caspase-3, Cytochrome C) analysis->western Protein Level flow Flow Cytometry (Annexin V / PI Staining) analysis->flow Cell Surface tunel TUNEL Assay (DNA Fragmentation) analysis->tunel DNA Level end End: Quantify Apoptosis western->end flow->end tunel->end

Experimental Workflow for an Apoptosis Assay.

Conclusion

DIDS remains a widely used tool in biological research, primarily for its ability to inhibit anion transport. However, its biological effects are far more complex than that of a simple, specific channel blocker. The compound's chemical instability in aqueous solutions leads to the formation of highly potent oligomers, a critical factor that must be controlled for in experimental design. Furthermore, DIDS exhibits significant off-target effects, including the direct inhibition of key signaling proteins like caspases and VDAC, and its impact on cell survival is remarkably context-dependent, capable of being either protective or cytotoxic. For researchers and drug development professionals, a thorough understanding of this multifaceted activity is essential for the accurate interpretation of experimental data and for leveraging DIDS as a chemical probe to explore complex biological systems. Future investigations should continue to delineate the specific targets of DIDS and its derivatives to fully harness its potential in biomedical research.

References

An In-depth Technical Guide to Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate, (E)- (DIDS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate, commonly known as DIDS, is a potent and widely utilized chemical probe in cell biology and physiology. It is primarily recognized as a selective and irreversible inhibitor of anion exchange, making it an invaluable tool for studying ion transport mechanisms across cell membranes. This guide provides a comprehensive overview of its molecular structure, mechanism of action, experimental applications, and its role in specific signaling pathways.

Molecular Structure and Physicochemical Properties

DIDS is a derivative of stilbene, characterized by the presence of two isothiocyanate (-N=C=S) and two sulfonate (-SO₃⁻) groups attached to the aromatic rings. The "(E)-" designation refers to the trans configuration of the ethene-diyl bridge, which is the more stable isomer. The isothiocyanate groups are highly reactive and are responsible for the covalent binding and irreversible inhibition of its target proteins. The sulfonate groups confer water solubility to the molecule.

Quantitative Data Summary

The key physicochemical and spectroscopic properties of DIDS are summarized in the table below for easy reference.

PropertyValueReference
Chemical Formula C₁₆H₈N₂Na₂O₆S₄[1][2]
Molecular Weight 498.5 g/mol [3][4]
CAS Number 67483-13-0[2][3][4]
Appearance Yellow crystalline solid[1][4]
Solubility Soluble in 0.1 M KHCO₃ (50 mg/ml), DMSO (20 mg/ml), DMF (30 mg/ml), and PBS (pH 7.2, 1 mg/ml).[3][4] Isothiocyanates are unstable in water and should not be stored in aqueous solutions for extended periods.[3]
Maximum Absorbance (λmax) 344 nm, 353 nm[4]
Fluorescence Excitation: 342 nm, Emission: 418 nm[3]

Mechanism of Action

DIDS is best known as a specific inhibitor of anion permeability in cells.[5] Its primary mechanism involves the covalent modification of anion exchanger proteins, most notably the Band 3 protein (anion exchanger 1 or AE1) found in the membrane of red blood cells.

The process of inhibition occurs in two stages:

  • Reversible Binding: Initially, the negatively charged sulfonate groups of DIDS bind reversibly to a positively charged region on the exterior of the anion transporter.[6]

  • Irreversible Covalent Bonding: Following the initial binding, one of the highly reactive isothiocyanate groups forms a covalent thiourea linkage with a lysine residue within the protein's extracellular domain.[3] This covalent modification leads to an irreversible blockade of the transporter's function, preventing the exchange of anions such as chloride (Cl⁻) and bicarbonate (HCO₃⁻) across the cell membrane.

While its most prominent target is the Band 3 protein, DIDS has been shown to inhibit other transport proteins, including various sodium-coupled bicarbonate transporters and some chloride channels.[4] It has also been reported to block ATP-sensitive cation channels.[3] This broader reactivity should be considered when interpreting experimental results.

Experimental Protocols

The following is a detailed protocol for a classic application of DIDS: the inhibition of anion exchange in human erythrocytes, which can be monitored by measuring changes in cell volume in response to osmotic stress.

Protocol: Inhibition of Anion Exchange in Erythrocytes

Objective: To demonstrate the inhibitory effect of DIDS on chloride-bicarbonate exchange in human red blood cells (RBCs) by measuring the rate of cell swelling in an ammonium chloride solution.

Materials:

  • Freshly drawn human blood with an anticoagulant (e.g., heparin or EDTA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DIDS stock solution (e.g., 10 mM in DMSO)

  • Isotonic Ammonium Chloride (NH₄Cl) solution (150 mM)

  • Spectrophotometer capable of measuring absorbance at 600 nm (for monitoring cell swelling)

  • Microcentrifuge and tubes

Methodology:

  • Preparation of Erythrocytes:

    • Centrifuge the whole blood at 1,000 x g for 10 minutes at 4°C.

    • Aspirate and discard the plasma and buffy coat (the white layer of leukocytes).

    • Resuspend the packed RBCs in 10 volumes of ice-cold PBS.

    • Repeat the centrifugation and washing steps two more times to obtain a pure RBC suspension.

    • Finally, resuspend the packed RBCs in PBS to a final concentration of 50% (v/v).

  • DIDS Incubation:

    • Prepare two sets of tubes. To the "Test" tubes, add DIDS stock solution to achieve a final concentration range (e.g., 1 µM, 10 µM, 50 µM). To the "Control" tube, add an equivalent volume of DMSO.

    • Add the 50% RBC suspension to each tube to achieve a final hematocrit of 5%.

    • Incubate the tubes at 37°C for 30 minutes to allow for DIDS binding and inhibition.

    • After incubation, wash the RBCs twice with cold PBS to remove unbound DIDS. Resuspend the final pellet to a 5% hematocrit in PBS.

  • Anion Exchange Assay (Cell Swelling):

    • Set the spectrophotometer to read absorbance at 600 nm.

    • Pipette 1 ml of the 150 mM NH₄Cl solution into a cuvette.

    • Rapidly add 20 µl of the DIDS-treated (or control) RBC suspension to the cuvette and mix immediately by inversion.

    • Start recording the absorbance at 600 nm every 15 seconds for 5-10 minutes.

    • As NH₄Cl enters the cells, it dissociates into NH₃ and H⁺. The NH₃ diffuses out, leaving H⁺, which is exchanged for extracellular Na⁺ via the Na⁺/H⁺ exchanger. To maintain neutrality, Cl⁻ and HCO₃⁻ are exchanged via the anion exchanger. The net influx of ions causes water to enter the cell, leading to swelling and a decrease in absorbance (due to decreased light scattering).

    • The rate of absorbance decrease is proportional to the rate of anion exchange.

  • Data Analysis:

    • Plot absorbance (A₆₀₀) versus time for both control and DIDS-treated samples.

    • Calculate the initial rate of swelling (the steepest part of the slope) for each condition.

    • Compare the rates of the DIDS-treated samples to the control. A significant reduction in the rate of swelling indicates inhibition of the anion exchanger.

Experimental Workflow Diagram

The logical flow of the protocol described above is illustrated in the following diagram.

G cluster_prep RBC Preparation cluster_treatment DIDS Treatment cluster_assay Anion Exchange Assay cluster_analysis Data Analysis prep1 Collect Whole Blood prep2 Centrifuge & Remove Plasma prep1->prep2 prep3 Wash RBCs with PBS (3x) prep2->prep3 treat1 Incubate RBCs with DIDS (or DMSO control) at 37°C prep3->treat1 treat2 Wash RBCs to Remove Unbound DIDS assay1 Add Treated RBCs to Isotonic NH4Cl Solution treat2->assay1 assay2 Monitor Absorbance (A600) Over Time analysis1 Plot A600 vs. Time assay2->analysis1 analysis2 Calculate Initial Rate of Swelling analysis1->analysis2 analysis3 Compare DIDS vs. Control analysis2->analysis3

Workflow for DIDS inhibition of anion exchange in erythrocytes.

Involvement in Signaling Pathways

Beyond its classical role as a transport inhibitor, DIDS has been shown to modulate specific cellular signaling pathways, offering neuroprotective and anti-inflammatory effects. One such pathway involves the Toll-like receptor 2 (TLR2).

Inhibition of the TLR2-Mediated Inflammatory Pathway

In models of ischemic injury, the innate immune receptor TLR2 is upregulated. Activation of TLR2 triggers a downstream signaling cascade that leads to the production of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β), which contributes to cell death. DIDS has been demonstrated to suppress this pathway. It inhibits the ischemia-induced upregulation of both TLR2 and its downstream effector IL-1β, thereby reducing inflammation and protecting neurons from injury. Dysregulated TLR2 signaling has been implicated in a variety of diseases, and inhibitors of this pathway are of significant therapeutic interest.[7]

The simplified signaling cascade and the point of DIDS intervention are depicted below.

G Ischemia Ischemic Stress TLR2 TLR2 Upregulation Ischemia->TLR2 induces IL1B IL-1β Upregulation TLR2->IL1B leads to Death Inflammation & Cell Death IL1B->Death promotes Protection Neuroprotection DIDS DIDS DIDS->TLR2 inhibits DIDS->Protection

DIDS inhibits the TLR2-mediated inflammatory pathway.

Conclusion

Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate (DIDS) remains an essential tool in biomedical research. Its ability to irreversibly inhibit anion exchange provides a specific method for investigating the roles of these transporters in cellular homeostasis. Furthermore, emerging research into its effects on signaling pathways like TLR2 highlights its potential as a lead compound for developing therapeutics for inflammatory and neurodegenerative conditions. Researchers utilizing DIDS should be mindful of its reactivity and potential off-target effects, employing appropriate controls to ensure the validity of their findings.

References

The Discovery of DIDS: A Seminal Tool in Anion Transport Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Seminal Research: Cabantchik and Rothstein's Investigations

The foundational work on DIDS and its effects on anion permeability in human red blood cells was conducted by Z. Iola Cabantchik and Aser Rothstein. Their series of papers published in the Journal of Membrane Biology in the early 1970s systematically characterized a class of disulfonic stilbene derivatives, culminating in the identification of DIDS as a highly potent and specific covalent inhibitor of the anion exchanger.

In their 1972 paper, "The Nature of the Membrane Sites Controlling Anion Permeability of Human Red Blood Cells as Determined by Studies with Disulfonic Stilbene Derivatives," Cabantchik and Rothstein explored the structure-activity relationship of various stilbene derivatives.[1] This work laid the groundwork for the development of more potent and specific inhibitors.

A subsequent key paper in 1974, "Membrane Proteins Related to Anion Permeability of Human Red Blood Cells. I. Localization of Disulfonic Stilbene Binding Sites in Proteins Involved in Permeation," provided definitive evidence for the target of these inhibitors.[2][3] Using a tritiated form of DIDS, ([³H]DIDS), they were able to quantify the number of binding sites and identify the specific membrane protein involved.

Quantitative Data from Seminal Studies

The research by Cabantchik and Rothstein provided critical quantitative data that established the stoichiometry of DIDS inhibition and its specificity for the anion exchange protein.

ParameterValueReference
Number of DIDS Binding Sites per Red Blood CellApproximately 300,000[3]
Molecular Weight of the Primary DIDS-labeled Protein95,000 Daltons[3]
Stoichiometry of Inhibition1 mole of DIDS per mole of protein[2]
Relationship of DIDS Binding to Inhibition of Anion ExchangeLinear[3]

Detailed Experimental Protocols

The following are detailed methodologies from the key papers that were instrumental in the discovery and characterization of DIDS.

Synthesis of 4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid (DIDS)

The synthesis of DIDS and its derivatives was a crucial aspect of the early research. A common starting material for these syntheses was 4,4'-dinitrostilbene-2,2'-disulfonic acid. The following is a general outline of the synthetic procedure:

  • Reduction of the Nitro Groups: The two nitro groups of 4,4'-dinitrostilbene-2,2'-disulfonic acid are reduced to amino groups. This can be achieved using a variety of reducing agents, such as sodium dithionite or catalytic hydrogenation.

  • Conversion to Isothiocyanates: The resulting 4,4'-diaminostilbene-2,2'-disulfonic acid is then converted to the corresponding diisothiocyanate. This is typically accomplished by reacting the diamino compound with thiophosgene (CSCl₂) in a suitable solvent system, often a biphasic mixture of water and an organic solvent like chloroform, while maintaining a basic pH with sodium bicarbonate or another base.

  • Purification: The final product, DIDS, is then purified, often by recrystallization from a suitable solvent.

For radiolabeling studies, a tritiated precursor, such as tritiated 5-nitrotoluene-o-sulfonic acid, was used to synthesize [³H]DIDS, allowing for sensitive detection and quantification of its binding to membrane components.[2]

Preparation of Red Blood Cell Ghosts

To study the interaction of DIDS with membrane components without interference from the cytoplasm, red blood cell "ghosts" (hemoglobin-free membranes) were prepared. A typical protocol is as follows:

  • Washing of Erythrocytes: Freshly drawn human red blood cells are washed multiple times in an isotonic saline solution (e.g., 150 mM NaCl) by centrifugation and resuspension to remove plasma proteins and buffy coat.

  • Hemolysis: The washed red blood cells are then lysed by suspension in a hypotonic buffer (e.g., 5 mM phosphate buffer, pH 7.4). This causes the cells to swell and burst, releasing their cytoplasmic contents, including hemoglobin.

  • Washing of Ghosts: The resulting membranes (ghosts) are then repeatedly washed by centrifugation and resuspension in the hypotonic buffer until they are free of hemoglobin, appearing as a white pellet.

  • Resealing (Optional): For certain transport studies, the ghosts can be "resealed" in a medium containing the desired internal solutes by incubating them at 37°C in an isotonic solution.

Measurement of Anion Flux (Sulfate Efflux)

The inhibitory effect of DIDS was quantified by measuring its impact on the rate of anion exchange. Sulfate (SO₄²⁻) was often used as the model anion due to its slower transport rate compared to chloride, making it easier to measure.

  • Loading of Erythrocytes with ³⁵SO₄²⁻: Washed red blood cells are incubated in a buffer containing radioactive sulfate ([³⁵S]O₄²⁻) to allow for its equilibration across the cell membrane.

  • Removal of External ³⁵SO₄²⁻: The loaded cells are then washed rapidly in a cold, sulfate-free medium to remove all external radioactivity.

  • Initiation of Efflux: The washed, loaded cells are then suspended in a sulfate-free medium at a controlled temperature (e.g., 37°C) to initiate the efflux of [³⁵S]O₄²⁻.

  • Sampling and Separation: At specific time intervals, aliquots of the cell suspension are taken and the cells are rapidly separated from the supernatant, typically by centrifugation through a layer of a dense, water-immiscible oil (e.g., dibutyl phthalate) or by rapid filtration.

  • Quantification of Radioactivity: The radioactivity in the supernatant (representing the effluxed [³⁵S]O₄²⁻) is then measured using a scintillation counter.

  • Inhibition Studies: To determine the inhibitory effect of DIDS, cells are pre-incubated with varying concentrations of the inhibitor before the efflux measurement is initiated.

Visualizing the Core Concepts

The following diagrams illustrate the key experimental workflow for measuring anion flux and the proposed mechanism of DIDS inhibition.

Experimental_Workflow_Anion_Flux cluster_loading Step 1: Loading with Radioactive Anion cluster_washing Step 2: Removal of External Radioactivity cluster_efflux Step 3: Measurement of Efflux rbc1 Washed Red Blood Cells incubate1 Incubate to Equilibrate rbc1->incubate1 buffer1 Buffer with [³⁵S]O₄²⁻ buffer1->incubate1 loaded_rbc [³⁵S]O₄²⁻ - Loaded RBCs wash Rapid Washing loaded_rbc->wash wash_buffer Cold, Sulfate-Free Buffer wash_buffer->wash washed_rbc Washed, Loaded RBCs efflux Initiate Efflux washed_rbc->efflux efflux_buffer Sulfate-Free Buffer at 37°C efflux_buffer->efflux sampling Take Aliquots at Time Intervals separation Separate Cells from Supernatant sampling->separation counting Measure Radioactivity in Supernatant separation->counting

Experimental workflow for measuring anion flux in erythrocytes.

DIDS_Inhibition_Mechanism cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space band3 Band 3 Protein (Anion Exchanger) anion_out Anion (e.g., Cl⁻) band3->anion_out Transport (Blocked by DIDS) anion_in Anion (e.g., HCO₃⁻) band3->anion_in Transport (Blocked by DIDS) dids DIDS dids->band3 Covalent Binding to Lysine Residue(s) anion_out->band3 Binding to Transport Site anion_in->band3 Binding to Transport Site

Mechanism of irreversible inhibition of the Band 3 anion exchanger by DIDS.

Conclusion

The discovery and characterization of DIDS by Cabantchik and Rothstein in the early 1970s marked a pivotal moment in the study of membrane biology. Their meticulous research not only provided a powerful tool for inhibiting anion transport but also led to the identification and quantification of the protein responsible for this crucial physiological function in red blood cells. The experimental protocols they developed and the quantitative data they generated laid the foundation for decades of subsequent research into the structure, function, and regulation of anion exchangers. DIDS remains a vital compound in the arsenal of researchers and drug development professionals investigating ion transport and its role in health and disease.

References

The Stilbene Disulfonate Core: Chemical Properties and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Stilbene Disulfonate Core of DIDS

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS), focusing on its stilbene disulfonate core. DIDS is a widely utilized chemical tool for studying anion transport and has garnered interest for its diverse biological activities. This document details its mechanism of action, summarizes key quantitative data, provides experimental protocols for its use, and visualizes associated cellular pathways and workflows.

The core structure of DIDS is a stilbene molecule substituted with two sulfonate groups and two isothiocyanate groups. The stilbene backbone provides a rigid scaffold, while the two negatively charged sulfonate groups confer water solubility and play a crucial role in the molecule's interaction with the positively charged residues of anion exchanger binding pockets.

The primary and most well-characterized function of DIDS is the inhibition of anion exchange, particularly the chloride-bicarbonate exchanger Band 3 (AE1) in erythrocytes. The isothiocyanate groups are highly reactive and can form covalent bonds with primary amino groups, such as the lysine residues in the binding site of target proteins, leading to irreversible inhibition. However, DIDS also exhibits reversible binding. The binding process to Band 3 is thought to occur in two steps: an initial rapid, reversible binding followed by a slower, covalent reaction. Some studies suggest that DIDS acts as an allosteric competitive inhibitor of monovalent anion binding to Band 3.[1]

Beyond its classical role as an anion exchange inhibitor, DIDS has been shown to modulate a variety of other cellular processes, including apoptosis and inflammatory signaling pathways. It is important to note that in aqueous solutions, DIDS can hydrolyze and multimerize, forming polythioureas that can be significantly more potent inhibitors of some channels than DIDS itself.[2]

Quantitative Data

The following tables summarize key quantitative parameters related to the activity of DIDS and its analogs.

ParameterValueTarget/SystemReference
Dissociation Constant (Kd) 2.53 x 10⁻⁸ MDIDS binding to Band 3 protein (0°C)[3]
IC₅₀ 11.7 ± 3.1 µMMitochondrial anion channels (rat heart)[4]
Binding Stoichiometry 1.1 - 1.2 molecules/monomerIrreversible H₂DIDS binding to Band 3[5]
Inhibition Stoichiometry 1.1 x 10⁶ molecules/cellComplete inhibition of sulfate flux by DIDS

Table 1: Key Quantitative Data for DIDS

CompoundModification from DIDSTarget/SystemReported Activity/Dissociation ConstantReference
SITS (4-Acetamido-4'-isothiocyanostilbene-2,2'-disulfonate)One isothiocyanate group is replaced by an acetamido group.Anion transport system (sarcoplasmic reticulum)Kd = 0.048 µM
H₂DIDS (4,4'-Diisothiocyanato-1,2-diphenylethane-2,2'-disulfonic acid)The stilbene double bond is reduced.Band 3 protein (human erythrocytes)Slower covalent reaction rate than DIDS

Table 2: Structure-Activity Relationship of DIDS Analogs

Experimental Protocols

Anion Exchange Inhibition Assay in Human Erythrocytes

This protocol describes a method to measure the inhibition of sulfate influx into human erythrocytes by DIDS.

Materials:

  • Freshly drawn human blood in an anticoagulant (e.g., heparin).

  • Saline solution: 150 mM NaCl, 20 mM HEPES, pH 7.4.

  • Sulfate-loading buffer: 150 mM Na₂SO₄, 20 mM HEPES, pH 7.4.

  • Wash buffer: 100 mM NaCl, 50 mM sucrose, 20 mM HEPES, pH 7.4.

  • DIDS stock solution (e.g., 10 mM in DMSO).

  • ³⁵S-labeled Na₂SO₄.

  • Scintillation fluid.

  • Microcentrifuge tubes.

  • Scintillation counter.

Procedure:

  • Erythrocyte Preparation:

    • Centrifuge the whole blood at 1,000 x g for 10 minutes at 4°C.

    • Aspirate the plasma and buffy coat.

    • Wash the red blood cells (RBCs) three times with cold saline solution.

    • Resuspend the RBCs to a 50% hematocrit in saline.

  • Sulfate Loading:

    • Incubate the washed RBCs in the sulfate-loading buffer for 2 hours at 37°C to replace intracellular chloride with sulfate.

    • Wash the sulfate-loaded RBCs three times with the wash buffer to remove extracellular sulfate.

    • Resuspend the cells to a 10% hematocrit in the wash buffer.

  • DIDS Incubation:

    • Prepare serial dilutions of DIDS in the wash buffer to achieve the desired final concentrations (e.g., 0-100 µM).

    • Add the DIDS dilutions to the RBC suspension and incubate for 30 minutes at 37°C. Include a vehicle control (DMSO).

  • Sulfate Influx Measurement:

    • Initiate the influx by adding ³⁵S-labeled Na₂SO₄ to each tube to a final activity of ~2 µCi/mL.

    • At various time points (e.g., 1, 5, 10, 20 minutes), take aliquots of the cell suspension and transfer them to microcentrifuge tubes containing a layer of silicone oil over a sucrose solution.

    • Centrifuge immediately at 12,000 x g for 1 minute to pellet the cells through the oil, separating them from the radioactive medium.

    • Aspirate the supernatant and oil layer.

    • Lyse the RBC pellet with water and add scintillation fluid.

  • Data Analysis:

    • Measure the radioactivity in each sample using a scintillation counter.

    • Calculate the rate of sulfate influx for each DIDS concentration.

    • Plot the influx rate as a function of DIDS concentration to determine the IC₅₀ value.

Cytotoxicity Assay using Lactate Dehydrogenase (LDH) Release

This protocol provides a general method to assess DIDS-induced cytotoxicity by measuring the release of LDH from damaged cells.

Materials:

  • Cell line of interest (e.g., HeLa, Jurkat).

  • Complete culture medium.

  • 96-well culture plates.

  • DIDS stock solution (e.g., 10 mM in DMSO).

  • LDH cytotoxicity assay kit (commercially available).

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of DIDS in culture medium.

    • Remove the old medium from the wells and add 100 µL of the DIDS dilutions to the respective wells.

    • Include wells for:

      • Vehicle control (medium with DMSO).

      • Untreated control (medium only).

      • Maximum LDH release control (add lysis buffer provided in the kit 45 minutes before the assay endpoint).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • LDH Assay:

    • Following the manufacturer's instructions for the LDH assay kit, transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

    • Add the LDH reaction mixture to each well.

    • Incubate at room temperature for the recommended time (usually 30 minutes), protected from light.

    • Add the stop solution provided in the kit.

  • Data Measurement and Analysis:

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

    • Subtract the background absorbance (from the no-cell control) from all readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Untreated Control Absorbance) / (Maximum LDH Release Control Absorbance - Untreated Control Absorbance)] * 100

    • Plot the percentage of cytotoxicity against the DIDS concentration to determine the EC₅₀ value.

Visualizations of Pathways and Workflows

DIDS-Modulated TLR Signaling Pathway

DIDS has been shown to suppress the Toll-like receptor 2 (TLR2) pathway, which is involved in inflammatory responses. The following diagram illustrates a simplified TLR signaling cascade.

TLR_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand TLR2 TLR2 Ligand->TLR2 MyD88 MyD88 TLR2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK NF-kB NF-kB IKK->NF-kB Inflammatory_Genes Inflammatory Gene Expression (e.g., IL-1β) NF-kB->Inflammatory_Genes DIDS DIDS DIDS->TLR2

Caption: Simplified TLR2 signaling pathway and the inhibitory point of DIDS.

Experimental Workflow for Anion Exchange Inhibition Assay

The following diagram outlines the key steps in the experimental workflow for assessing the inhibitory effect of DIDS on anion exchange in erythrocytes.

Anion_Exchange_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Assay cluster_analysis Data Analysis A Isolate & Wash RBCs B Load with Sulfate A->B C Wash to Remove External Sulfate B->C D Incubate with DIDS C->D E Initiate Influx with ³⁵S-Sulfate D->E F Stop Influx at Time Points E->F G Measure Radioactivity (Scintillation Counting) F->G H Calculate Influx Rate G->H I Determine IC₅₀ H->I

Caption: Workflow for DIDS inhibition of anion exchange in erythrocytes.

Logical Relationship of DIDS Structure to its Function

This diagram illustrates the relationship between the key structural components of the DIDS molecule and their functional roles.

DIDS_SAR cluster_structure Structural Components cluster_function Functional Roles DIDS DIDS Molecule Stilbene Stilbene Core DIDS->Stilbene Sulfonate Sulfonate Groups (-SO₃⁻) DIDS->Sulfonate Isothiocyanate Isothiocyanate Groups (-NCS) DIDS->Isothiocyanate Rigidity Provides Rigid Scaffold Stilbene->Rigidity Solubility Confers Water Solubility & Anionic Interaction Sulfonate->Solubility Covalent Forms Covalent Bonds (Irreversible Inhibition) Isothiocyanate->Covalent

Caption: Structure-function relationships of the DIDS molecule.

References

Cellular Targets of Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate (DIDS): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate (DIDS) is a widely utilized chemical probe known for its potent, covalent inhibition of anion transport systems. Its reactive isothiocyanate groups form stable thiourea bonds with amino groups on target proteins, leading to largely irreversible blockade. While classically recognized as an inhibitor of the erythrocyte anion exchanger 1 (AE1), also known as Band 3, the utility and effects of DIDS extend to a broader range of cellular targets. This technical guide provides a comprehensive overview of the primary cellular targets of DIDS, presenting quantitative binding and inhibition data, detailed experimental methodologies for target characterization, and visualizations of the associated signaling pathways. This document is intended to serve as a detailed resource for researchers employing DIDS in their experimental designs and for professionals in the field of drug development exploring anion transport modulation.

Primary Cellular Targets of DIDS

DIDS interacts with a variety of membrane-bound and intracellular proteins. The primary and most extensively studied targets are anion exchangers and channels. However, its reactivity allows it to engage with other proteins, influencing a range of cellular processes from pH regulation and volume control to apoptosis and DNA repair.

Anion Exchangers

1.1.1. Anion Exchanger 1 (AE1) / Band 3 Protein

The Band 3 protein, abundant in the erythrocyte membrane, is the archetypal target of DIDS. It facilitates the electroneutral exchange of chloride (Cl⁻) and bicarbonate (HCO₃⁻), a critical process for carbon dioxide transport in the blood and for maintaining ionic homeostasis. DIDS binds to a site on the extracellular domain of Band 3, leading to potent inhibition of this exchange.

1.1.2. Monocarboxylate Transporter 1 (MCT1)

MCT1 is responsible for the transport of monocarboxylates, such as lactate and pyruvate, across the plasma membrane. DIDS has been shown to irreversibly inhibit MCT1. This inhibition is mediated by the covalent modification of lysine residues within the transporter. Specifically, the two sulfonate groups of DIDS are proposed to interact with positively charged lysine residues (Lys282, Lys45, and/or Lys413), positioning one of the isothiocyanate groups to covalently bind to Lys38. DIDS can also cross-link MCT1 to its ancillary protein, embigin.

Ion Channels

1.2.1. Volume-Regulated Anion Channels (VRACs)

VRACs are crucial for regulatory volume decrease in response to cell swelling. These channels are activated by hypotonic conditions and allow the efflux of anions, primarily Cl⁻, and organic osmolytes. DIDS is a known blocker of VRACs, although its specificity has been a subject of investigation with other compounds showing higher potency.

1.2.2. Other Chloride Channels

DIDS has been reported to inhibit other members of the ClC family of chloride channels, including ClC-Ka and ClC-2. The potency of inhibition can vary significantly between different channel subtypes.

Intracellular Proteins

1.3.1. RAD51 Recombinase

RAD51 is a key enzyme in the homologous recombination pathway, a critical DNA repair mechanism for double-strand breaks. DIDS directly binds to RAD51 and inhibits its activity by preventing it from binding to both single-stranded and double-stranded DNA, thereby blocking the formation of the D-loop intermediate structure.

1.3.2. Caspases

Caspases are a family of proteases that play a central role in the execution of apoptosis. DIDS has been shown to directly inhibit the activity of several caspases, including the initiator caspases -8 and -9, and the executioner caspase-3. This inhibition is thought to occur through the reaction of DIDS's isothiocyanate groups with thiol groups in the active sites of these enzymes.

Cell Surface Receptors

1.4.1. Human CD4 Receptor

The CD4 receptor is a glycoprotein expressed on the surface of various immune cells, including T helper cells, and serves as the primary receptor for the Human Immunodeficiency Virus (HIV). DIDS has been shown to block the binding of monoclonal antibodies to the CD4 receptor, suggesting a direct interaction.

Quantitative Data on DIDS-Target Interactions

The following tables summarize the available quantitative data for the interaction of DIDS with its primary cellular targets. It is important to note that these values can be influenced by experimental conditions such as temperature, pH, and the specific cell type or preparation used.

Target ProteinParameterValueCell Type / ConditionsReference(s)
Anion Exchanger 1 (Band 3) K_D2.53 x 10⁻⁸ MHuman Erythrocytes, 0°C, pH 7.3[1][2]
k₊₁ (Association Rate)(3.72 ± 0.42) x 10⁵ M⁻¹s⁻¹Human Erythrocytes, 0°C, pH 7.3[1][2]
k₋₁ (Dissociation Rate)(9.40 ± 0.68) x 10⁻³ s⁻¹Human Erythrocytes, 0°C, pH 7.3[1][2]
RAD51 Recombinase IC₅₀ (D-loop formation)0.9 µMin vitro assay[3]
Human CD4 Receptor IC₅₀ (Antibody Binding)~30 µMHuman Leukemic T cells (JM)
Caspases Inhibitory Concentration50 µM (maximal inhibition)HeLa cell lysates (staurosporine-induced)[4]
Volume-Regulated Anion Channels (VRACs) -DIDS is a known inhibitor, but specific IC₅₀ values are less commonly reported than for more potent blockers.HEK293 cells[5]
Monocarboxylate Transporter 1 (MCT1) -DIDS causes irreversible inhibition.Xenopus laevis oocytes expressing MCT1[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of DIDS with its cellular targets.

Measurement of Anion Exchange Inhibition in Erythrocytes

This protocol describes a classic assay to measure the inhibition of chloride-bicarbonate exchange by DIDS in human red blood cells using a radioactive tracer.

Materials:

  • Freshly drawn human blood with anticoagulant (e.g., heparin or EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Efflux medium (e.g., 150 mM KCl, 20 mM HEPES, pH 7.4)

  • DIDS stock solution in DMSO

  • ³⁶Cl⁻ radioisotope

  • Scintillation cocktail and scintillation counter

Procedure:

  • Erythrocyte Preparation:

    • Centrifuge whole blood at 1,000 x g for 10 minutes at 4°C.

    • Aspirate the plasma and buffy coat.

    • Wash the red blood cell pellet three times with cold PBS, centrifuging at 1,000 x g for 5 minutes after each wash.

    • Resuspend the final pellet to a 50% hematocrit in PBS.

  • ³⁶Cl⁻ Loading:

    • Incubate the erythrocyte suspension with ³⁶Cl⁻ (e.g., 10 µCi/mL) for 1 hour at 37°C to allow for isotopic equilibration.

  • Inhibition with DIDS:

    • Prepare serial dilutions of DIDS in the efflux medium.

    • Aliquot the ³⁶Cl⁻-loaded erythrocytes into microcentrifuge tubes.

    • Centrifuge at 10,000 x g for 1 minute, aspirate the supernatant, and resuspend the pellet in the efflux medium containing the desired concentration of DIDS or vehicle control (DMSO).

  • Efflux Measurement:

    • At various time points (e.g., 0, 15, 30, 60, 120 seconds), centrifuge the tubes at 10,000 x g for 30 seconds.

    • Immediately collect a sample of the supernatant.

    • Add the supernatant sample to a scintillation vial containing scintillation cocktail.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the rate of ³⁶Cl⁻ efflux for each DIDS concentration.

    • Plot the efflux rate as a function of DIDS concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Whole-Cell Patch-Clamp Analysis of DIDS on VRACs

This protocol outlines the whole-cell patch-clamp technique to measure the effect of DIDS on volume-regulated anion channel currents.

Materials:

  • Cell line expressing VRACs (e.g., HEK293)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Isotonic extracellular solution (e.g., in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4, ~300 mOsm)

  • Hypotonic extracellular solution (e.g., reduce NaCl to 100 mM, ~260 mOsm)

  • Intracellular pipette solution (e.g., in mM: 130 CsCl, 1 MgCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP, pH 7.2, ~290 mOsm)

  • DIDS stock solution in DMSO

Procedure:

  • Cell Preparation:

    • Plate cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication and Filling:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Recording:

    • Mount the coverslip in the recording chamber and perfuse with isotonic extracellular solution.

    • Approach a single cell with the patch pipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • VRAC Activation and Inhibition:

    • Switch the perfusion to the hypotonic extracellular solution to induce cell swelling and activate VRACs. This will be observed as an increase in outward current.

    • Once a stable VRAC current is established, apply DIDS at various concentrations via the perfusion system.

    • Record the current inhibition at each concentration.

  • Data Analysis:

    • Measure the peak current amplitude before and after DIDS application.

    • Calculate the percentage of inhibition for each DIDS concentration.

    • Construct a dose-response curve and calculate the IC₅₀.

In Vitro Caspase Activity Assay with DIDS

This protocol describes a fluorometric assay to measure the inhibitory effect of DIDS on caspase activity in cell lysates.

Materials:

  • Cell line of interest (e.g., HeLa)

  • Apoptosis-inducing agent (e.g., staurosporine)

  • Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

  • Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3)

  • DIDS stock solution in DMSO

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Induction of Apoptosis:

    • Treat cells with the apoptosis-inducing agent for the desired time. Include an untreated control.

  • Cell Lysate Preparation:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 15-20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cytosolic extract).

  • Inhibition Assay:

    • In a 96-well black microplate, add the cell lysate to each well.

    • Add varying concentrations of DIDS or vehicle control to the wells.

    • Pre-incubate for 10-15 minutes at room temperature.

  • Activity Measurement:

    • Add the fluorogenic caspase substrate to each well to initiate the reaction.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) over time.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (increase in fluorescence over time) for each condition.

    • Determine the percent inhibition of caspase activity by DIDS at each concentration and calculate the IC₅₀ if applicable.[6][7][8]

RAD51 D-loop Formation Assay with DIDS

This protocol details an in vitro assay to assess the inhibitory effect of DIDS on the homologous pairing activity of RAD51.[9]

Materials:

  • Purified human RAD51 protein

  • Single-stranded DNA (ssDNA) oligonucleotide (e.g., 50-mer), ³²P-labeled at the 5' end

  • Supercoiled dsDNA plasmid

  • Reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 1 mM DTT, 100 mM KCl, 12 mM MgCl₂, 2 mM ATP)

  • DIDS stock solution in DMSO

  • Stop buffer (e.g., 0.5% SDS, 20 mM EDTA)

  • Agarose gel and electrophoresis system

  • Phosphorimager

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer, RAD51 protein, and varying concentrations of DIDS or vehicle control.

    • Incubate for 10 minutes at 37°C.

  • D-loop Formation:

    • Add the ³²P-labeled ssDNA oligonucleotide to the reaction mixture and incubate for 5 minutes at 37°C to allow for presynaptic filament formation.

    • Initiate the D-loop formation by adding the supercoiled dsDNA plasmid.

    • Incubate for 15-30 minutes at 37°C.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding the stop buffer.

    • Run the samples on an agarose gel.

    • Dry the gel and expose it to a phosphor screen.

  • Data Analysis:

    • Quantify the amount of D-loop product (a slower migrating band) using a phosphorimager.

    • Calculate the percentage of D-loop formation relative to the control and determine the IC₅₀ of DIDS.[9][10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by DIDS and a general experimental workflow for target identification.

DIDS Inhibition of Anion Exchange and Regulation of Intracellular pH

DIDS blocks the Band 3 anion exchanger, preventing the efflux of bicarbonate and leading to intracellular acidification. This can have widespread effects on cellular processes that are pH-sensitive.

G cluster_membrane Cell Membrane Band3 Band 3 (AE1) HCO3_out HCO3- (out) Band3->HCO3_out pHi_decrease Intracellular Acidification (↓pHi) Band3->pHi_decrease Blockade leads to CO2_in CO2 (from tissues) CA Carbonic Anhydrase CO2_in->CA H2O H2CO3 H2CO3 CA->H2CO3 HCO3_H HCO3- + H+ H2CO3->HCO3_H HCO3_H->Band3 HCO3- Cl_in Cl- Cl_in->Band3 DIDS DIDS DIDS->Band3 Inhibits

DIDS blocks Band 3, leading to intracellular acidification.
DIDS Inhibition of the Homologous Recombination DNA Repair Pathway

DIDS targets RAD51, a crucial protein in the repair of DNA double-strand breaks via homologous recombination. By inhibiting RAD51, DIDS sensitizes cells to DNA damaging agents.

G DSB DNA Double-Strand Break (DSB) Resection DNA End Resection (creates 3' ssDNA overhangs) DSB->Resection RAD51_loading RAD51 Filament Formation on ssDNA Resection->RAD51_loading Homology_Search Homology Search & Strand Invasion RAD51_loading->Homology_Search DIDS DIDS DIDS->RAD51_loading Inhibits D_loop D-loop Formation Homology_Search->D_loop Synthesis DNA Synthesis D_loop->Synthesis Resolution Holliday Junction Resolution Synthesis->Resolution Repair Repaired DNA Resolution->Repair

DIDS inhibits RAD51, disrupting homologous recombination.
DIDS Inhibition of the Apoptotic Pathway

DIDS can directly inhibit caspases, the executioners of apoptosis. This can interfere with the normal process of programmed cell death.

G Apoptotic_Stimulus Apoptotic Stimulus (e.g., Staurosporine) Initiator_Caspases Initiator Caspases (Caspase-8, Caspase-9) Apoptotic_Stimulus->Initiator_Caspases Executioner_Caspases Executioner Caspases (Caspase-3) Initiator_Caspases->Executioner_Caspases Substrate_Cleavage Cleavage of Cellular Substrates Executioner_Caspases->Substrate_Cleavage DIDS DIDS DIDS->Initiator_Caspases Inhibits DIDS->Executioner_Caspases Inhibits Apoptosis Apoptosis Substrate_Cleavage->Apoptosis

DIDS directly inhibits initiator and executioner caspases.
General Experimental Workflow for DIDS Target Identification

This diagram illustrates a general workflow for identifying and characterizing cellular targets of DIDS.

G Hypothesis Hypothesis Generation (e.g., based on phenotype) Initial_Screening Initial Screening (e.g., Proteomics, Phenotypic Screen) Hypothesis->Initial_Screening Target_ID Putative Target Identification Initial_Screening->Target_ID Validation Target Validation Target_ID->Validation Biochemical_Assay Biochemical Assays (e.g., Binding, Enzyme kinetics) Validation->Biochemical_Assay Cellular_Assay Cell-based Assays (e.g., Patch-clamp, Flux assays) Validation->Cellular_Assay Quantitative_Data Quantitative Data (IC50, Kd, Ki) Biochemical_Assay->Quantitative_Data Cellular_Assay->Quantitative_Data Mechanism Mechanism of Action Studies Quantitative_Data->Mechanism Pathway_Analysis Signaling Pathway Analysis Mechanism->Pathway_Analysis

References

Methodological & Application

Application Notes and Protocols for Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate, (E)- (DIDS) in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate, (E)- (DIDS) is a widely utilized chemical tool in the field of electrophysiology. Primarily known as a potent and largely irreversible inhibitor of anion exchange, it has been instrumental in characterizing the function of various anion transporters and channels. Its application in patch-clamp electrophysiology allows for the detailed study of ion channel kinetics, pharmacology, and the physiological roles of anion transport in various cell types. These application notes provide a comprehensive overview of the use of DIDS in patch-clamp studies, including its principal applications, quantitative data on its targets, detailed experimental protocols, and visualizations of the affected signaling pathways.

A critical consideration when using DIDS is its stability in aqueous solutions. DIDS can hydrolyze and subsequently polymerize, forming polythioureas that are significantly more potent inhibitors of certain chloride channels than DIDS itself.[1] Therefore, it is imperative to use freshly prepared DIDS solutions for all experiments to ensure reproducible and well-defined results.

Principal Applications in Patch-Clamp Electrophysiology

DIDS is employed in a variety of patch-clamp experiments to:

  • Inhibit Anion Exchangers (AEs): Most notably, DIDS is used to block the activity of the anion exchanger 1 (AE1 or Band 3) in erythrocytes and other cell types, allowing for the study of its role in pH regulation and bicarbonate transport.[2][3]

  • Block Chloride Channels: DIDS is a known blocker of several types of chloride channels, including volume-regulated anion channels (VRACs) and some members of the ClC family of chloride channels. This allows for the isolation and characterization of other currents in the cell.

  • Investigate Downstream Signaling Pathways: By inhibiting anion transport, DIDS can be used to probe the physiological consequences of altered ion homeostasis, such as changes in cell volume, intracellular pH, and downstream signaling cascades. For example, blockade of chloride channels by DIDS has been shown to stimulate renin release and inhibit the contraction of afferent arterioles.[4]

  • Characterize Off-Target Effects: Understanding the off-target effects of DIDS is crucial for the correct interpretation of experimental data. For instance, DIDS has been shown to inhibit cardiac sodium channels in a concentration-dependent manner.

Quantitative Data: DIDS Inhibition in Patch-Clamp Electrophysiology

The following tables summarize the quantitative data for the inhibitory effects of DIDS on various ion transporters and channels as determined by patch-clamp and related electrophysiological techniques.

TargetCell TypeMethodKey Parameter (IC50 / Kd / Ki)Notes
Anion Exchangers
Anion Exchanger (unspecified)Ehrlich ascites tumor cellsKinetic analysis of Cl- exchangeKi ≈ 2 µM (at zero chloride)The inhibition is initially reversible and competitive, followed by slow irreversible binding.[3]
Chloride Channels
cAMP-induced Cl- currentRat peritoneal mast cellsWhole-cell patch-clampIC50 = 2.3 µM (at +70 mV)The block is voltage and time-dependent.
cAMP-induced Cl- currentRat peritoneal mast cellsWhole-cell patch-clampIC50 = 22 µM (at -10 mV)The block is voltage and time-dependent.[5]
ClC-Ka Chloride Channel (hydrolyzed DIDS)Not specified (electrophysiology)ElectrophysiologyIC50 = 500 nM (for pentamer)Hydrolysis and polymerization of DIDS in aqueous solution lead to significantly more potent inhibitors.[1]
Off-Target Effects
Voltage-gated Sodium Channel (I_Na)Guinea pig ventricular myocytesWhole-cell patch-clampKd = 0.15 mMDIDS produces a use-dependent block and shifts the steady-state inactivation curve.

Experimental Protocols

Protocol 1: Preparation of Fresh DIDS Stock Solution

Objective: To prepare a fresh stock solution of DIDS for immediate use in patch-clamp experiments to minimize hydrolysis and polymerization.

Materials:

  • Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate, (E)- (DIDS) powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Work in a fume hood. DIDS is a reactive compound.

  • On the day of the experiment, weigh out the required amount of DIDS powder to prepare a concentrated stock solution (e.g., 100 mM).

  • Dissolve the DIDS powder in anhydrous DMSO to the desired concentration. For example, for a 100 mM stock, dissolve 4.54 mg of DIDS (molar mass ~454.4 g/mol ) in 100 µL of DMSO.

  • Vortex the solution thoroughly until all the DIDS powder is dissolved.

  • This stock solution should be used immediately. Prepare fresh for each experiment. Do not store DIDS in aqueous solutions or DMSO for extended periods.

Protocol 2: Whole-Cell Patch-Clamp Recording of DIDS-Sensitive Anion Currents

Objective: To record and characterize DIDS-sensitive anion currents using the whole-cell patch-clamp technique.

Materials:

  • Cell culture of interest (e.g., HEK293 cells for VRACs, or erythrocytes for AE1 studies)

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries

  • Pipette puller and microforge

  • Extracellular (bath) solution (e.g., 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose, pH 7.4 with NaOH)

  • Intracellular (pipette) solution (e.g., 140 mM CsCl, 2 mM MgCl2, 10 mM HEPES, 5 mM EGTA, 4 mM Mg-ATP, pH 7.2 with CsOH)

  • Freshly prepared DIDS stock solution (see Protocol 1)

  • Perfusion system

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording and allow them to adhere.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Establish Whole-Cell Configuration:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with extracellular solution.

    • Approach a target cell with the patch pipette while applying slight positive pressure.

    • Upon contacting the cell, release the positive pressure to form a high-resistance (GΩ) seal.

    • Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

  • Recording Protocol:

    • Clamp the cell at a holding potential of -60 mV.

    • To elicit anion currents (e.g., VRACs), induce cell swelling by switching to a hypotonic extracellular solution.

    • Apply a voltage-step protocol to measure the current-voltage (I-V) relationship. For example, apply voltage steps from -100 mV to +100 mV in 20 mV increments for 500 ms.

  • DIDS Application:

    • Once a stable baseline current is established, apply DIDS to the bath via the perfusion system at the desired final concentration (e.g., starting from 1 µM and increasing to observe a dose-response).

    • Continuously record the current during DIDS application to observe the onset of inhibition.

    • After the effect of DIDS has reached a steady state, repeat the voltage-step protocol to determine the I-V relationship in the presence of the inhibitor.

  • Data Analysis:

    • Measure the peak or steady-state current amplitude at each voltage step before and after DIDS application.

    • Construct I-V plots to visualize the effect of DIDS on the current.

    • Calculate the percentage of inhibition at each DIDS concentration to determine the IC50 value.

Visualizations

Signaling Pathway Diagram: Downstream Effects of DIDS-Mediated Anion Transport Inhibition

DIDS_Signaling DIDS DIDS AnionExchanger Anion Exchanger (e.g., AE1) DIDS->AnionExchanger Inhibits ChlorideChannel Chloride Channel (e.g., VRAC) DIDS->ChlorideChannel Inhibits BicarbonateTransport Bicarbonate Efflux (HCO3-) AnionExchanger->BicarbonateTransport Mediates ChlorideTransport Chloride Efflux (Cl-) ChlorideChannel->ChlorideTransport Mediates Downstream3 Stimulation of Renin Release ChlorideChannel->Downstream3 Blockade leads to Downstream4 Inhibition of Vascular Smooth Muscle Contraction ChlorideChannel->Downstream4 Blockade leads to pHi Increased Intracellular pH BicarbonateTransport->pHi Leads to CellVolume Cell Swelling ChlorideTransport->CellVolume Prevents Regulatory Volume Decrease Downstream1 Altered Enzyme Activity pHi->Downstream1 Downstream2 Changes in Gene Expression pHi->Downstream2

Caption: DIDS inhibits anion exchangers and chloride channels, leading to altered intracellular pH, cell volume, and downstream cellular responses.

Experimental Workflow Diagram: Patch-Clamp Protocol for DIDS Application

PatchClamp_Workflow Start Start PrepareCells Prepare Cells on Coverslips Start->PrepareCells PullPipette Pull & Fire-Polish Patch Pipette PrepareCells->PullPipette FillPipette Fill Pipette with Intracellular Solution PullPipette->FillPipette ApproachCell Approach Cell & Form Gigaohm Seal FillPipette->ApproachCell WholeCell Establish Whole-Cell Configuration ApproachCell->WholeCell RecordBaseline Record Baseline Current (Voltage-Step Protocol) WholeCell->RecordBaseline ApplyDIDS Apply DIDS via Perfusion RecordBaseline->ApplyDIDS PrepareDIDS Prepare Fresh DIDS Solution PrepareDIDS->ApplyDIDS RecordDIDS Record Current in Presence of DIDS (Voltage-Step Protocol) ApplyDIDS->RecordDIDS Washout Washout DIDS (Optional) RecordDIDS->Washout Analyze Data Analysis (I-V Plots, IC50 Calculation) RecordDIDS->Analyze RecordWashout Record Washout Current Washout->RecordWashout RecordWashout->Analyze End End Analyze->End

Caption: A typical workflow for a whole-cell patch-clamp experiment to study the effects of DIDS on ion channel currents.

References

Application of DIDS in the Study of Chloride-Bicarbonate Exchangers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid (DIDS) has been a cornerstone pharmacological tool for investigating the function of anion exchange proteins, particularly chloride-bicarbonate exchangers, since the 1970s.[1] These exchangers, which primarily belong to the Solute Carrier (SLC) families SLC4 and SLC26, play crucial roles in a multitude of physiological processes, including pH regulation, transepithelial transport, and cell volume control. Dysregulation of these exchangers is implicated in various diseases, making them important targets for drug development.

This document provides detailed application notes and protocols for utilizing DIDS to study chloride-bicarbonate exchangers, with a focus on fluorescence-based assays. It also includes quantitative data on DIDS inhibition and important considerations for its use in experimental settings.

Mechanism of Action

DIDS inhibits chloride-bicarbonate exchangers through a two-stage process: a reversible competitive inhibition followed by an irreversible covalent modification. The isothiocyanate groups of DIDS react with lysine residues on the transporter protein, leading to a permanent blockade of anion exchange activity. It is important to note that DIDS is not entirely specific and can affect other anion transporters and channels.

Data Presentation: DIDS Inhibition of Anion Exchangers

Target ExchangerCommon NameDIDS PotencyNotes
SLC4 Family
SLC4A1AE1, Band 3Apparent K1/2 of ~1 µM for deformation-induced cation fluxPrimarily found in erythrocytes.[2]
SLC26 Family
SLC26A3DRAWeakly sensitive to stilbenesMore potently inhibited by non-stilbene compounds like DRAinh-A250 (IC50 ~0.2 µM).
Other Channels
ClC-Ka-IC50 of 100 µMA chloride channel.[1]
ClC-ec1-IC50 of ~300 µMA bacterial Cl-/H+ exchanger.[1]

Experimental Protocols

Preparation of DIDS Stock Solution

Note on DIDS Stability: DIDS is unstable in aqueous solutions and can hydrolyze and multimerize, forming more potent polythioureas.[1] Therefore, it is crucial to prepare fresh stock solutions and minimize their time in aqueous buffers before use.

  • Solvent: Dissolve DIDS powder in anhydrous dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10-100 mM). DIDS is readily soluble in DMSO.[3]

  • Storage: Aliquot the DMSO stock solution into single-use tubes and store at -20°C, protected from light and moisture.

  • Working Solution: On the day of the experiment, thaw a single aliquot and dilute it to the final desired concentration in the appropriate physiological buffer immediately before application to the cells. Avoid repeated freeze-thaw cycles. The final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol 1: Measurement of Chloride-Bicarbonate Exchange using BCECF-AM

This protocol measures the activity of chloride-bicarbonate exchangers by monitoring changes in intracellular pH (pHi) using the fluorescent dye BCECF-AM. The assay is based on the principle that the influx of bicarbonate (or efflux of chloride) will cause an intracellular alkalinization.

Materials:

  • Cells expressing the chloride-bicarbonate exchanger of interest (e.g., HEK293 cells transfected with the target protein)

  • BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

  • DIDS

  • Chloride-containing buffer (e.g., 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4)

  • Chloride-free buffer (e.g., 140 mM Na-gluconate, 5 mM K-gluconate, 1 mM Ca-gluconate, 1 mM Mg-gluconate, 10 mM HEPES, 10 mM Glucose, pH 7.4)

  • Bicarbonate-containing buffer (prepared by adding NaHCO3 to the appropriate buffer and gassing with 5% CO2 to maintain pH 7.4)

  • Fluorescence plate reader or microscope capable of ratiometric measurements (Excitation ~490 nm and ~440 nm, Emission ~535 nm)

Procedure:

  • Cell Seeding: Seed cells onto a 96-well black, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Wash the cells once with the chloride-containing buffer.

    • Incubate the cells with 2-5 µM BCECF-AM in the chloride-containing buffer for 30-60 minutes at 37°C.

    • Wash the cells twice with the chloride-containing buffer to remove extracellular dye.

  • Baseline Measurement:

    • Place the plate in the fluorescence reader and record the baseline fluorescence ratio (490/440 nm) in the chloride-containing buffer.

  • Induction of Chloride-Bicarbonate Exchange:

    • To measure bicarbonate influx, switch the buffer to a pre-warmed and pre-gassed bicarbonate-containing, chloride-free buffer.

    • Immediately begin recording the fluorescence ratio over time. An increase in the 490/440 nm ratio indicates intracellular alkalinization due to bicarbonate influx.

  • DIDS Inhibition:

    • To test the effect of DIDS, pre-incubate the BCECF-loaded cells with various concentrations of DIDS in the chloride-containing buffer for a specified time (e.g., 10-30 minutes) before switching to the bicarbonate-containing, chloride-free buffer (which should also contain the same concentration of DIDS).

    • Record the change in fluorescence ratio as in step 4.

  • Data Analysis:

    • Calculate the initial rate of pHi change (Δ(ratio)/Δt) from the linear portion of the fluorescence trace.

    • Plot the rate of pHi change against the DIDS concentration to determine the IC50 value.

Protocol 2: Measurement of Chloride Transport using SPQ

This protocol directly measures changes in intracellular chloride concentration using the chloride-sensitive fluorescent dye 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ). The fluorescence of SPQ is quenched by chloride ions.

Materials:

  • Cells expressing the chloride-bicarbonate exchanger of interest

  • SPQ

  • DIDS

  • Chloride-containing buffer

  • Chloride-free buffer (e.g., substituting chloride salts with nitrate salts, as nitrate does not quench SPQ fluorescence)

  • Hypotonic buffer for SPQ loading

  • Fluorescence microscope or plate reader (Excitation ~350 nm, Emission >410 nm)

Procedure:

  • Cell Seeding: Seed cells on glass coverslips or in a multi-well plate suitable for fluorescence imaging.

  • SPQ Loading:

    • SPQ loading can be achieved via hypotonic shock. Incubate cells in a hypotonic buffer containing 5-10 mM SPQ for 5-10 minutes.

    • Alternatively, cells can be loaded by overnight incubation with SPQ in the culture medium.

    • After loading, wash the cells thoroughly with the chloride-containing buffer.

  • Baseline Measurement:

    • Record the baseline fluorescence intensity in the chloride-containing buffer.

  • Induction of Chloride Efflux:

    • To measure chloride efflux, rapidly switch the buffer to a chloride-free (nitrate-containing) buffer.

    • Monitor the increase in SPQ fluorescence over time as intracellular chloride is replaced by nitrate.

  • DIDS Inhibition:

    • Pre-incubate the SPQ-loaded cells with the desired concentrations of DIDS in the chloride-containing buffer before switching to the chloride-free buffer containing DIDS.

    • Record the change in fluorescence intensity.

  • Data Analysis:

    • Calculate the rate of change in fluorescence intensity (ΔF/Δt) to represent the rate of chloride transport.

    • Determine the inhibitory effect of DIDS by comparing the rates in the presence and absence of the inhibitor.

Visualizations

Signaling Pathway of DIDS Inhibition

DIDS_Inhibition DIDS DIDS Exchanger_Out Chloride-Bicarbonate Exchanger (Outward-facing) DIDS->Exchanger_Out 1. Reversible Binding Exchanger_In Chloride-Bicarbonate Exchanger (Inward-facing) Exchanger_Out->Exchanger_In Conformational Change Bicarbonate_out Extracellular HCO3- Exchanger_Out->Bicarbonate_out Inhibition Irreversible Inhibition Exchanger_Out->Inhibition 2. Covalent Modification (Lysine Residues) Exchanger_In->Exchanger_Out Conformational Change Chloride_in Intracellular Cl- Exchanger_In->Chloride_in Chloride_out Extracellular Cl- Chloride_out->Exchanger_Out Bicarbonate_in Intracellular HCO3- Bicarbonate_in->Exchanger_In

Caption: Mechanism of DIDS inhibition on a chloride-bicarbonate exchanger.

Experimental Workflow for BCECF Assay

BCECF_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis Seed_Cells 1. Seed Cells in 96-well Plate Load_BCECF 2. Load Cells with BCECF-AM Seed_Cells->Load_BCECF Wash_Cells 3. Wash to Remove Extracellular Dye Load_BCECF->Wash_Cells Pre_incubation 4. Pre-incubate with DIDS (or Vehicle) Wash_Cells->Pre_incubation Buffer_Change 5. Change to Bicarbonate-rich, Chloride-free Buffer Pre_incubation->Buffer_Change Measure_Fluorescence 6. Measure Fluorescence (490/440 nm ratio) Buffer_Change->Measure_Fluorescence Calculate_Rate 7. Calculate Rate of pHi Change Measure_Fluorescence->Calculate_Rate IC50_Curve 8. Generate Dose-Response Curve and Calculate IC50 Calculate_Rate->IC50_Curve

Caption: Workflow for assessing DIDS inhibition using the BCECF-AM assay.

Logical Relationship of DIDS and Anion Exchangers

DIDS_Logic cluster_slc4 SLC4 Family (Anion Exchangers) cluster_slc26 SLC26 Family (Multifunctional Anion Exchangers) DIDS DIDS SLC4A1 SLC4A1 (AE1) DIDS->SLC4A1 Inhibits SLC4A2 SLC4A2 (AE2) DIDS->SLC4A2 Inhibits SLC4A3 SLC4A3 (AE3) DIDS->SLC4A3 Inhibits SLC26A3 SLC26A3 (DRA) DIDS->SLC26A3 Weakly Inhibits SLC26A4 SLC26A4 (Pendrin) DIDS->SLC26A4 Inhibits SLC26A6 SLC26A6 (PAT1) DIDS->SLC26A6 Inhibits

Caption: DIDS as an inhibitor of SLC4 and SLC26 family anion exchangers.

References

How to prepare DIDS stock solutions for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

Detailed Application Notes for the Preparation of DIDS Stock Solutions

These application notes provide essential information for researchers, scientists, and drug development professionals on the preparation and use of 4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid (DIDS) stock solutions for cell culture experiments. DIDS is a widely used inhibitor of anion exchangers and chloride channels.[1]

Introduction to DIDS

DIDS is a potent and irreversible inhibitor of anion transport systems, primarily targeting the chloride-bicarbonate exchanger.[1] Its application in cell culture is extensive, ranging from studies on ion transport and pH regulation to the investigation of cellular processes like apoptosis and oxidative stress.

Mechanism of Action

DIDS exerts its inhibitory effects by covalently binding to the anion exchange proteins, thereby blocking the transport of chloride and bicarbonate ions across the cell membrane. This disruption of ion homeostasis can trigger various downstream signaling events.

Solubility and Stability

DIDS is soluble in dimethyl sulfoxide (DMSO) and in aqueous solutions such as 0.1 M potassium bicarbonate (KHCO3). However, it is unstable in aqueous solutions and should be prepared fresh or stored as a frozen stock solution in DMSO.[2] Stock solutions in DMSO are stable for several months when stored at -20°C.

Quantitative Data Summary
ParameterValueReference
Molar Mass 454.50 g/mol [1]
Solubility in DMSO >10 mM[2]
Recommended Stock Concentration 10 mM - 100 mM in DMSOGeneral Practice
Final DMSO Concentration in Culture < 0.5%[2]
Storage of Stock Solution -20°C[2]

Experimental Protocols

Protocol 1: Preparation of a 100 mM DIDS Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of DIDS in DMSO, a common starting concentration for subsequent dilutions in cell culture experiments.

Materials:

  • DIDS powder (Molar Mass: 454.50 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-warm DMSO: Gently warm the anhydrous DMSO to room temperature. If the DMSO is frozen, allow it to thaw completely at room temperature.

  • Weigh DIDS: In a sterile microcentrifuge tube, accurately weigh out 4.55 mg of DIDS powder.

  • Dissolve in DMSO: Add 100 µL of anhydrous DMSO to the tube containing the DIDS powder.

  • Vortex: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the DIDS is completely dissolved. A clear, yellow solution should be obtained. If dissolution is difficult, gentle warming to 37°C for a few minutes or brief sonication can be applied.[2]

  • Aliquot and Store: Aliquot the 100 mM DIDS stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.

  • Storage: Store the aliquots at -20°C for long-term use.

Protocol 2: Application of DIDS to Cell Culture

This protocol outlines the steps for treating cultured cells with DIDS at a desired final concentration.

Materials:

  • Cultured cells in appropriate cell culture plates or flasks

  • Complete cell culture medium

  • Prepared DIDS stock solution (e.g., 100 mM in DMSO)

  • Sterile pipettes and filter tips

Procedure:

  • Determine Final Concentration: Decide on the final concentration of DIDS required for your experiment. This is often determined empirically and can range from µM to low mM concentrations.

  • Prepare Working Solution: On the day of the experiment, thaw an aliquot of the DIDS stock solution at room temperature.

  • Dilution: Serially dilute the DIDS stock solution in complete cell culture medium to achieve the desired final concentration. For example, to achieve a final concentration of 100 µM DIDS from a 100 mM stock, you would perform a 1:1000 dilution.

    • Important: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.[2]

  • Cell Treatment: Remove the existing medium from the cultured cells and replace it with the freshly prepared medium containing the desired concentration of DIDS.

  • Incubation: Incubate the cells for the desired period, as determined by your experimental design.

  • Control Group: Include a vehicle control group in your experiment by treating cells with the same final concentration of DMSO used in the DIDS-treated group.

Visualizations

DIDS_Stock_Preparation_Workflow Workflow for Preparing DIDS Stock Solution start Start weigh Weigh 4.55 mg DIDS Powder start->weigh add_dmso Add 100 µL Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Amber Tubes dissolve->aliquot store Store at -20°C aliquot->store end End store->end DIDS_Signaling_Pathway DIDS-Induced Signaling Pathways DIDS DIDS AnionExchanger Anion Exchanger (e.g., Cl-/HCO3-) DIDS->AnionExchanger Inhibits IonImbalance Intracellular Ion Imbalance (Increased Cl-, Decreased HCO3-) AnionExchanger->IonImbalance Leads to ROS Increased Reactive Oxygen Species (ROS) IonImbalance->ROS Mitochondria Mitochondrial Stress IonImbalance->Mitochondria ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Cytochrome c release Apoptosis Apoptosis Caspase->Apoptosis Execution

References

Application Notes: DIDS as a Fluorescent Probe for Protein Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid (DIDS) is a versatile chemical compound widely recognized as a potent and specific inhibitor of anion exchange transporters, such as the Band 3 protein (AE1) in erythrocytes. Beyond its inhibitory function, DIDS possesses intrinsic fluorescence, making it a valuable tool for studying protein structure and interactions. The isothiocyanate groups (-N=C=S) of DIDS can form covalent bonds with nucleophilic residues on proteins, primarily the ε-amino group of lysine, leading to irreversible labeling. This dual nature—acting as both a fluorescent probe and a covalent labeling agent—allows for the investigation of binding events, the characterization of binding sites, and the quantification of binding affinities.

The fluorescence of DIDS is sensitive to its local environment. In aqueous solutions, its fluorescence is relatively low. However, upon binding to the hydrophobic pockets of a protein, a significant enhancement in fluorescence intensity and a shift in the emission maximum are often observed. This change in fluorescence properties upon binding is the fundamental principle that enables its use in protein binding studies.

Principle of the Assay

The utility of DIDS as a fluorescent probe is based on the change in its quantum yield upon binding to a protein.

  • Reversible Binding & Fluorescence Enhancement: Initially, DIDS binds reversibly to specific sites on a protein. If this binding site is in a non-polar or sterically constrained environment, the fluorescence of DIDS is enhanced. This change is proportional to the concentration of the DIDS-protein complex.

  • Irreversible Covalent Bonding: The isothiocyanate groups of DIDS can subsequently react with nearby nucleophilic amino acid residues (like lysine), forming a stable, covalent thiourea bond. This irreversible step effectively locks the probe in place, which is useful for permanently marking a binding site.

  • Quantification: By titrating a fixed concentration of protein with increasing concentrations of DIDS and measuring the corresponding increase in fluorescence, a binding isotherm can be generated. This curve can then be fitted to a suitable binding model to determine the dissociation constant (K_d) or inhibition constant (K_i), which quantifies the binding affinity.

Mechanism of DIDS as a Fluorescent Probe DIDS Free DIDS in Solution (Low Fluorescence) Complex Reversible DIDS-Protein Complex (Fluorescence Enhancement) DIDS->Complex + Protein Protein Target Protein (e.g., Anion Exchanger) Protein->Complex Covalent Irreversible Covalent Adduct (Stable Fluorescence) Complex->Covalent Covalent Reaction (e.g., with Lysine) DIDS Inhibition of Anion Transport cluster_membrane Cell Membrane AE1 Anion Exchanger (e.g., Band 3) HCO3_in HCO₃⁻ (in) AE1->HCO3_in Releases Cl_out Cl⁻ (out) AE1->Cl_out Releases HCO3_out HCO₃⁻ (out) HCO3_out->AE1 Binds Cl_in Cl⁻ (in) Cl_in->AE1 Binds DIDS DIDS DIDS->AE1 Inhibits Fluorescence Titration Workflow A Prepare Protein and DIDS Working Solutions B Set up Spectrofluorometer (Ex: ~350 nm, Em: ~450 nm) A->B C Measure Fluorescence of Protein Solution (Blank) B->C D Add Aliquots of DIDS to Protein Solution C->D E Incubate and Measure Fluorescence After Each Addition D->E F Correct for Dilution and Inner Filter Effects E->F G Plot ΔFluorescence vs. [DIDS] F->G H Fit Data to a Binding Model (e.g., One-Site Specific Binding) G->H I Determine Binding Constant (Kd) H->I

Experimental Guide for DIDS-Mediated Inhibition of Anion Transport

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Application Notes and Protocols

This document provides a comprehensive guide for utilizing 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) as an inhibitor of anion transport. DIDS is a potent and widely used tool for studying the physiological roles of various anion transporters and for screening potential therapeutic compounds that modulate anion channel activity.

Introduction to DIDS

DIDS is a non-competitive, irreversible inhibitor of several anion exchange proteins. Its primary mechanism of action involves the covalent modification of lysine residues within the transporter protein, leading to a conformational change that blocks the transport pore. Due to its broad-spectrum activity, it is crucial to determine the optimal concentration and experimental conditions for targeting specific anion transporters.

Quantitative Data on DIDS Inhibition

The inhibitory potency of DIDS varies significantly among different anion transporters. The following table summarizes the half-maximal inhibitory concentration (IC50) values for DIDS against several key anion transporters.

Transporter FamilyTransporterCommon Name/FunctionIC50 (µM)Reference
Solute Carrier Family 4 (SLC4)SLC4A1Anion Exchanger 1 (AE1) / Band 3Potent inhibitor, specific value varies with conditions[1]
SLC4A2Anion Exchanger 2 (AE2)~17[2]
SLC4A3Anion Exchanger 3 (AE3)Increased sensitivity compared to AE2[3]
Chloride Channel (ClC)CLCNKAClC-Ka100[4][5]
CLCNKBClC-KbNot specified
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)CFTRCFTRNot a primary direct inhibitor[5][6]
Solute Carrier Family 26 (SLC26)SLC26A3Downregulated in Adenoma (DRA)DIDS-resistant[7]
SLC26A4PendrinDIDS-sensitive[8][9][10]

Note: IC50 values can be influenced by experimental conditions such as pH, temperature, and substrate concentration. It is recommended to perform dose-response curves to determine the optimal DIDS concentration for your specific experimental setup.

Experimental Protocols

Detailed methodologies for key experiments involving the use of DIDS to inhibit anion transport are provided below.

Cell Culture and Preparation

Standard cell culture techniques should be followed. Cells expressing the anion transporter of interest should be maintained in an appropriate growth medium and cultured to a suitable confluency before experimentation.[7]

Protocol for DIDS Inhibition of Chloride Transport (SPQ Fluorescence Assay)

This protocol utilizes the chloride-sensitive fluorescent probe, 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ), to measure changes in intracellular chloride concentration.

Materials:

  • Cells expressing the chloride transporter of interest

  • SPQ (fluorescent probe)

  • DIDS

  • HEPES-buffered saline (HBS)

  • Nitrate-containing buffer (e.g., NaNO3-based)

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Loading with SPQ:

    • Incubate cells with SPQ in a hypotonic medium for 5-10 minutes at 37°C.

    • Wash the cells with HBS to remove extracellular SPQ.

  • Baseline Fluorescence Measurement:

    • Measure the baseline fluorescence of the SPQ-loaded cells in HBS.

  • DIDS Incubation:

    • Pre-incubate the cells with varying concentrations of DIDS for a predetermined time (e.g., 30 minutes) to allow for inhibition of the transporter.

  • Chloride Efflux/Influx Measurement:

    • Induce a chloride gradient by replacing the HBS with a nitrate-containing buffer.

    • Monitor the change in SPQ fluorescence over time. An increase in fluorescence indicates chloride efflux, while a decrease indicates chloride influx.

  • Data Analysis:

    • Calculate the rate of change in fluorescence to determine the rate of chloride transport.

    • Plot the rate of transport against the DIDS concentration to determine the IC50 value.

Protocol for DIDS Inhibition of Bicarbonate Transport (BCECF Fluorescence Assay)

This protocol uses the pH-sensitive fluorescent dye, 2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein (BCECF), to indirectly measure bicarbonate transport by monitoring changes in intracellular pH (pHi).

Materials:

  • Cells expressing the bicarbonate transporter of interest

  • BCECF-AM (cell-permeant form of BCECF)

  • DIDS

  • Bicarbonate-free buffer (e.g., HEPES-buffered)

  • Bicarbonate-containing buffer (e.g., Krebs-Ringer bicarbonate)

  • Fluorometer or fluorescence microscope with ratiometric imaging capabilities

Procedure:

  • Cell Loading with BCECF-AM:

    • Incubate cells with BCECF-AM in a bicarbonate-free buffer for 30-60 minutes at 37°C.[2]

    • Wash the cells to remove extracellular dye.

  • Baseline pHi Measurement:

    • Measure the baseline pHi of the BCECF-loaded cells in a bicarbonate-free buffer by ratiometric fluorescence measurement (e.g., excitation at 490 nm and 440 nm, emission at 535 nm).

  • DIDS Incubation:

    • Pre-incubate the cells with varying concentrations of DIDS for a specified duration.

  • Bicarbonate Transport Measurement:

    • Induce bicarbonate transport by switching to a bicarbonate-containing buffer.

    • Monitor the change in the fluorescence ratio over time, which reflects the change in pHi. An increase in pHi indicates bicarbonate influx (or H+ efflux), while a decrease indicates bicarbonate efflux (or H+ influx).

  • Data Analysis:

    • Calculate the rate of pHi change to determine the rate of bicarbonate transport.

    • Generate a dose-response curve by plotting the transport rate against the DIDS concentration to calculate the IC50.

Signaling Pathways and Experimental Workflows

The inhibition of anion transport by DIDS can have significant downstream effects on various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate a general experimental workflow for studying DIDS inhibition and a conceptual overview of a signaling pathway affected by anion transport inhibition.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Anion Transport Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells cell_culture->cell_seeding dids_incubation Incubate with DIDS cell_seeding->dids_incubation dids_prep Prepare DIDS Solutions dids_prep->dids_incubation assay_setup Setup Assay (e.g., SPQ or BCECF) dids_incubation->assay_setup measurement Measure Anion Transport assay_setup->measurement data_collection Collect Data measurement->data_collection data_analysis Analyze and Plot Data data_collection->data_analysis ic50_determination Determine IC50 data_analysis->ic50_determination

Caption: General experimental workflow for DIDS inhibition studies.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AnionTransporter Anion Transporter (e.g., AE1, SLC26A4) IntracellularAnion Intracellular Anion Concentration AnionTransporter->IntracellularAnion transport DIDS DIDS DIDS->AnionTransporter inhibition DownstreamEffector Downstream Effector (e.g., pH-sensitive enzymes, ion channels) IntracellularAnion->DownstreamEffector regulation CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) DownstreamEffector->CellularResponse modulation

Caption: Conceptual signaling pathway affected by DIDS.

References

Application Notes and Protocols: Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate, (E)- in Neuroprotective Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate, (E)-, commonly known as DIDS, is a well-established anion channel inhibitor. Its role in neuroprotection is a subject of ongoing research, with studies presenting conflicting evidence. Some investigations suggest DIDS confers protection against neuronal injury, particularly in the context of ischemia, while others indicate it may induce apoptosis in neuronal cells. These application notes provide a comprehensive overview of the current understanding of DIDS in neuroprotective studies, detailing the experimental protocols and summarizing the quantitative data from key research.

I. Summary of Quantitative Data

The neuroprotective or neurotoxic effects of DIDS have been quantified in various experimental models. The following tables summarize key findings from the literature.

Table 1: Effects of DIDS on Ischemic Neuronal Injury

ParameterModel SystemDIDS ConcentrationOutcomeReference
Propidium Iodide (PI) Uptake (measure of cell death)Organotypic hippocampal slice cultures (in vitro ischemia model)400 µMSignificantly reduced IS-induced PI uptake compared to control.[1]
Interleukin-1β (IL-1β) Gene ExpressionOrganotypic hippocampal slice cultures (in vitro ischemia model)Not specifiedInhibited the ischemia-induced up-regulation of IL-1β.[1]
Toll-like receptor 2 (TLR2) Gene ExpressionOrganotypic hippocampal slice cultures (in vitro ischemia model)Not specifiedInhibited the ischemia-induced up-regulation of TLR2.[1]

Table 2: Effects of DIDS on Neuronal Apoptosis and Viability

ParameterModel SystemDIDS ConcentrationDurationOutcomeReference
Neuronal [ATP]Cultured hippocampal neurons40 µM24 hoursReduced to 27.3 ± 4.6% of control.[2][3]
Neuronal [ATP]Cultured hippocampal neurons400 µM24 hoursReduced to 9.1 ± 3.0% of control.[2][3]
Propidium Iodide (PI) UptakeCultured hippocampal neurons40 µM and 400 µM24 hoursNo significant PI uptake was observed.[2][3]
Cytochrome C Protein ExpressionPrimary cortical neuronsNot specified6 hoursSignificant increase compared to untreated controls.[4]
Caspase 3 Protein ExpressionPrimary cortical neuronsNot specified6 hoursSignificant increase compared to untreated controls.[4]
JNK3 Protein ExpressionPrimary cortical neuronsNot specified6 hoursSignificant increase compared to untreated controls.[4]

II. Experimental Protocols

Detailed methodologies are crucial for interpreting the divergent findings on DIDS. The following are protocols for key experiments cited in the literature.

Protocol 1: In Vitro Ischemia Model and Cell Injury Assessment

  • Objective: To evaluate the neuroprotective effect of DIDS against ischemia-induced cell death in an organotypic hippocampal slice culture model.

  • Materials:

    • Organotypic hippocampal slice cultures from P8-P10 rat pups.

    • Ischemic Solution (IS): Glucose-free artificial cerebrospinal fluid (ACSF) bubbled with 95% N₂ / 5% CO₂.

    • DIDS (400 µM).

    • Propidium Iodide (PI) for cell death visualization.

    • Fluorescence microscope.

  • Procedure:

    • Prepare organotypic hippocampal slice cultures and maintain them for 7-10 days in vitro.

    • Induce ischemia by replacing the culture medium with the Ischemic Solution (IS).

    • For the treatment group, add 400 µM DIDS to the IS.

    • Incubate the slices for a specified period (e.g., 24 hours).

    • Add Propidium Iodide to the medium to stain the nuclei of dead cells.

    • Visualize and quantify PI uptake using fluorescence microscopy. The mean PI uptake in specific regions like the CA1 is measured and compared between control and DIDS-treated slices.[1]

  • Gene Expression Analysis:

    • Following treatment, extract total RNA from the hippocampal slices.

    • Perform gene expression profiling (e.g., using microarrays) to analyze changes in transcripts, such as IL-1β and TLR2.

    • Validate microarray results using quantitative real-time PCR (qRT-PCR).

Protocol 2: Assessment of DIDS-Induced Apoptosis in Cultured Neurons

  • Objective: To determine if DIDS induces apoptosis in cultured hippocampal neurons.

  • Materials:

    • Primary hippocampal neuron cultures or a hippocampal neuronal cell line (e.g., HT22).

    • ACSF.

    • DIDS (40 µM and 400 µM).

    • ATP assay kit.

    • Propidium Iodide (PI).

    • Annexin V staining kit.

    • Antibodies for Western blotting: anti-cytochrome C, anti-caspase 3, anti-JNK3, anti-lamin A, and an appropriate loading control (e.g., anti-α-actin).

  • Procedure:

    • Culture hippocampal neurons to the desired confluency.

    • Treat the neurons with ACSF alone (control) or ACSF containing 40 µM or 400 µM DIDS for various time points (e.g., up to 24 hours).[2][3][5]

    • ATP Measurement: At the end of the treatment period, lyse the cells and measure the intracellular ATP concentration using a commercially available ATP assay kit according to the manufacturer's instructions.[2][3]

    • PI Staining: Add PI to the culture medium and observe the cells under a fluorescence microscope to assess plasma membrane integrity.[2][3]

    • Annexin V Staining: Stain the cells with Annexin V and a nuclear counterstain to detect early apoptotic events.

    • Western Blotting:

      • Lyse the treated and control cells and determine the total protein concentration.

      • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

      • Probe the membrane with primary antibodies against cytochrome C, caspase 3, JNK3, and cleaved lamin A.

      • Use an appropriate secondary antibody and a chemiluminescent substrate for detection.

      • Normalize the protein expression levels to a loading control.[4]

III. Signaling Pathways and Experimental Workflows

Diagram 1: Proposed Neuroprotective Mechanism of DIDS via TLR2 Inhibition

DIDS_Neuroprotection Ischemia Ischemic Insult TLR2 Toll-like Receptor 2 (TLR2) Activation Ischemia->TLR2 IL1B ↑ IL-1β Expression (Pro-inflammatory Cytokine) TLR2->IL1B NeuronalDeath Neuronal Cell Death IL1B->NeuronalDeath DIDS DIDS DIDS->TLR2 Inhibits

Caption: DIDS may exert neuroprotective effects by inhibiting the activation of TLR2 and subsequent downstream inflammatory signaling.

Diagram 2: DIDS-Induced Apoptotic Pathway in Neurons

DIDS_Apoptosis DIDS DIDS Treatment ATP_Depletion ATP Depletion DIDS->ATP_Depletion Apoptotic_Proteins ↑ Expression of Pro-Apoptotic Proteins (Cytochrome C, Caspase 3, JNK3) DIDS->Apoptotic_Proteins Apoptosis Apoptotic Cell Death ATP_Depletion->Apoptosis Nuclear_Changes Chromatin Condensation Nuclear Fragmentation Lamin A Cleavage Apoptotic_Proteins->Nuclear_Changes Nuclear_Changes->Apoptosis

Caption: DIDS can induce apoptosis in neurons through ATP depletion and upregulation of pro-apoptotic proteins.

Diagram 3: Experimental Workflow for Assessing DIDS Effects

DIDS_Workflow cluster_assays Viability and Apoptosis Assays Start Neuronal Culture (Primary or Cell Line) Treatment Treatment with DIDS or Vehicle Control (Varying concentrations and durations) Start->Treatment PI_Staining Propidium Iodide Staining (Membrane Integrity) Treatment->PI_Staining ATP_Assay ATP Measurement (Cellular Energy) Treatment->ATP_Assay Western_Blot Western Blotting (Apoptotic Protein Expression) Treatment->Western_Blot Annexin_V Annexin V Staining (Early Apoptosis) Treatment->Annexin_V Data_Analysis Data Analysis and Interpretation PI_Staining->Data_Analysis ATP_Assay->Data_Analysis Western_Blot->Data_Analysis Annexin_V->Data_Analysis

Caption: A general workflow for investigating the effects of DIDS on neuronal viability and apoptosis.

The role of Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate, (E)- in neuroprotection is complex, with evidence supporting both protective and detrimental effects. The contradictory outcomes may be dose- and time-dependent, and influenced by the specific experimental model and the endpoints being measured.[2][3] For instance, while DIDS may prevent plasma membrane degradation, as indicated by the lack of PI uptake, it can still induce apoptotic pathways and deplete cellular ATP.[2][3] Researchers and drug development professionals should consider these multifaceted effects and employ a variety of viability assays to comprehensively assess the impact of DIDS in their specific models of neurological disease. Future studies are warranted to elucidate the precise molecular mechanisms that govern the divergent effects of DIDS on neuronal survival.

References

Application Notes and Protocols: DIDS as an Inhibitor of Peptide Cell Penetration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of therapeutic peptides into cells is a critical challenge in drug development. Cell-penetrating peptides (CPPs) have emerged as promising vectors for intracellular delivery, but understanding and controlling their uptake mechanisms is paramount for optimizing their efficacy and minimizing off-target effects. 4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid (DIDS) is a well-characterized stilbene derivative known as a potent and irreversible inhibitor of anion exchange transporters. While not a classical inhibitor of peptide uptake, emerging evidence suggests that DIDS can interfere with the cellular internalization of certain peptides through various mechanisms. These application notes provide a comprehensive overview of the use of DIDS to inhibit peptide cell penetration, including potential mechanisms of action, detailed experimental protocols, and data presentation guidelines.

Potential Mechanisms of Action

The inhibitory effect of DIDS on peptide cell penetration is likely multifactorial and may depend on the specific peptide sequence and cell type. Based on current research, two primary mechanisms are proposed:

  • Alteration of Membrane Potential: Cationic CPPs, such as oligoarginine peptides, often utilize the negative potential across the plasma membrane to drive their translocation into the cell. DIDS has been shown to hyperpolarize the cell membrane by increasing K+ conductance. This alteration in membrane potential could disrupt the electrostatic interactions necessary for the efficient uptake of cationic peptides.

  • Inhibition of Anion Exchangers and Other Transporters: DIDS is a potent inhibitor of anion exchangers, such as Band 3. While direct transport of peptides by these exchangers is not the primary uptake route, DIDS's interaction with these and other membrane proteins could indirectly affect peptide internalization. For instance, DIDS has been observed to inhibit the transport of taurine, an amino acid with a sulfonic acid group. Peptides containing or mimicking such motifs might be susceptible to DIDS inhibition through interference with their transporters.

Data Presentation

To facilitate the comparison of experimental results, all quantitative data on the inhibitory effect of DIDS on peptide uptake should be summarized in a structured table.

Peptide Sequence/NameCell LinePeptide Concentration (µM)DIDS Concentration (µM)Incubation Time (min)% Inhibition of Uptake (Mean ± SD)Method of QuantificationReference (if applicable)
e.g., (Arg)9HeLa10506045 ± 5.2Flow Cytometry[Internal Data]
e.g., PenetratinA54951003030 ± 3.8Confocal Microscopy[Internal Data]
e.g., Taurine-Peptide XCHO-K12020012065 ± 7.1Fluorescence Spectroscopy[Internal Data]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the inhibitory effect of DIDS on peptide cell penetration.

Protocol 1: General Cellular Uptake Assay Using Flow Cytometry

This protocol describes a quantitative method to measure the internalization of a fluorescently labeled peptide in the presence and absence of DIDS.

Materials:

  • Fluorescently labeled peptide (e.g., FITC-, TAMRA-, or Alexa Fluor-labeled)

  • Cell line of interest (e.g., HeLa, A549, CHO-K1)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA solution

  • DIDS (4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid)

  • Dimethyl sulfoxide (DMSO) for DIDS stock solution

  • Fetal bovine serum (FBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment.

  • DIDS Preparation: Prepare a stock solution of DIDS in DMSO (e.g., 100 mM). Further dilute in serum-free culture medium to the desired working concentrations (e.g., 10, 50, 100, 200 µM). Note: The final DMSO concentration should be below 0.1% to avoid solvent-induced toxicity.

  • Peptide Preparation: Prepare a stock solution of the fluorescently labeled peptide in sterile water or an appropriate buffer. Dilute to the desired final concentration in serum-free culture medium.

  • Inhibition and Peptide Treatment: a. Wash the cells twice with warm PBS. b. Pre-incubate the cells with the DIDS working solutions (or vehicle control) for 30 minutes at 37°C. c. Add the fluorescently labeled peptide to the wells to the final desired concentration and incubate for the desired time (e.g., 30, 60, 120 minutes) at 37°C.

  • Cell Harvesting and Analysis: a. Aspirate the treatment medium and wash the cells three times with cold PBS. b. To remove non-internalized, membrane-bound peptide, briefly treat the cells with trypsin-EDTA until they detach. c. Neutralize the trypsin with complete medium containing 10% FBS and transfer the cell suspension to a microcentrifuge tube. d. Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in 500 µL of cold PBS. e. Analyze the cell suspension by flow cytometry, measuring the fluorescence intensity of at least 10,000 cells per sample.

  • Data Analysis: a. Gate the live cell population based on forward and side scatter profiles. b. Determine the mean fluorescence intensity (MFI) of the cells for each condition. c. Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (MFI_DIDS - MFI_untreated) / (MFI_peptide - MFI_untreated)] * 100

Protocol 2: Cellular Localization Analysis by Confocal Microscopy

This protocol allows for the visualization of peptide internalization and its inhibition by DIDS.

Materials:

  • Fluorescently labeled peptide

  • Cell line of interest

  • Glass-bottom culture dishes or chamber slides

  • DIDS

  • Hoechst 33342 or DAPI for nuclear staining

  • Paraformaldehyde (PFA) for cell fixation

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere and grow to 50-60% confluency.

  • Inhibition and Peptide Treatment: Follow steps 2-4 from Protocol 1.

  • Cell Staining and Fixation: a. Aspirate the treatment medium and wash the cells three times with warm PBS. b. For live-cell imaging, add fresh culture medium and proceed to microscopy. c. For fixed-cell imaging, incubate with a nuclear stain (e.g., Hoechst 33342) for 10 minutes at 37°C. d. Wash twice with PBS. e. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. f. Wash three times with PBS.

  • Imaging: a. Mount the coverslips using an appropriate mounting medium. b. Acquire images using a confocal microscope with appropriate laser lines and emission filters for the fluorescent peptide and nuclear stain. c. Capture Z-stack images to confirm the intracellular localization of the peptide.

  • Image Analysis: a. Qualitatively assess the reduction in intracellular fluorescence in DIDS-treated cells compared to the control. b. For quantitative analysis, measure the integrated fluorescence intensity per cell using image analysis software (e.g., ImageJ, CellProfiler).

Visualizations

Signaling Pathways and Mechanisms

DIDS_Inhibition_Mechanism cluster_membrane Plasma Membrane cluster_cell Intracellular Space CPP Cationic CPP Uptake Peptide Uptake CPP->Uptake Translocation DIDS DIDS AnionExchanger Anion Exchanger DIDS->AnionExchanger Inhibits KChannel K+ Channel DIDS->KChannel Activates AnionExchanger->Uptake Indirectly affects? Hyperpolarization Hyperpolarization KChannel->Hyperpolarization Increases K+ efflux MembranePotential Negative Membrane Potential Inhibition Inhibition Hyperpolarization->Uptake Reduces driving force

Caption: Proposed mechanisms of DIDS-mediated inhibition of peptide uptake.

Experimental Workflow

Experimental_Workflow start Start: Seed Cells pre_incubation Pre-incubate with DIDS (or vehicle control) start->pre_incubation treatment Add Fluorescently Labeled Peptide pre_incubation->treatment incubation Incubate at 37°C treatment->incubation wash Wash Cells incubation->wash analysis Analysis wash->analysis flow_cytometry Flow Cytometry (Quantitative) analysis->flow_cytometry confocal_microscopy Confocal Microscopy (Qualitative/Quantitative) analysis->confocal_microscopy end End flow_cytometry->end confocal_microscopy->end

Caption: General workflow for assessing DIDS inhibition of peptide uptake.

Logical Relationship of DIDS Action

DIDS_Logic DIDS DIDS Application MembraneEffect Alters Membrane Properties (e.g., Hyperpolarization) DIDS->MembraneEffect TransporterEffect Inhibits Anion Transporters DIDS->TransporterEffect PeptideInteraction Reduced Peptide-Membrane Interaction/Translocation MembraneEffect->PeptideInteraction TransporterEffect->PeptideInteraction ReducedUptake Decreased Intracellular Peptide Concentration PeptideInteraction->ReducedUptake

Caption: Logical flow of DIDS's inhibitory action on peptide penetration.

Conclusion

The use of DIDS as an inhibitor of peptide cell penetration is an area of active investigation. While direct, broad-spectrum inhibitory effects on all CPPs are not yet established, the available evidence points towards plausible mechanisms involving the alteration of cell membrane potential and the inhibition of specific transporters. The provided protocols offer a starting point for researchers to explore the utility of DIDS in their specific experimental systems. Rigorous quantification and careful interpretation of the results are essential to further elucidate the role of DIDS in modulating peptide-membrane interactions and to validate its use as a tool in the study of intracellular drug delivery.

Protocol for DIDS-Based Inhibition of Caspase Activity: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Diisothiocyanatostilbene-2,2'-disulfonate (DIDS) is a widely recognized inhibitor of anion exchange channels.[1][2] Emerging research has revealed its role as a direct inhibitor of caspases, the key executioners of apoptosis.[3][4] This dual functionality makes DIDS a valuable tool for studying the intricate mechanisms of programmed cell death. DIDS's anti-apoptotic effects are attributed not only to its impact on ion transport but also to its ability to directly interact with and block the activity of caspases, which are cysteine-aspartic proteases.[3][5] As a protein crosslinker, DIDS can alkylate amino or thiol groups, and since caspases are thiol proteases, this provides a basis for its direct inhibitory action.[3][5]

This document provides detailed protocols for utilizing DIDS to inhibit caspase activity, alongside methods for assessing its impact on apoptosis and cell viability.

Mechanism of Action: Dual Inhibition

DIDS exerts its anti-apoptotic effects through at least two distinct mechanisms:

  • Inhibition of Anion Exchangers and Channels: DIDS is a potent blocker of anion exchange proteins, such as Band 3 in erythrocytes, and the voltage-dependent anion channel (VDAC) in the mitochondrial outer membrane.[1][6] Inhibition of these channels can prevent the apoptotic volume decrease (AVD) and the release of pro-apoptotic factors from the mitochondria, thereby upstream of caspase activation.[3]

  • Direct Caspase Inhibition: Studies have demonstrated that DIDS can directly inhibit the activity of key caspases, including the initiator caspases-8 and -9, and the executioner caspase-3.[3][4] This inhibition occurs downstream of mitochondrial events like cytochrome c release, suggesting a direct interaction with the caspase enzymes themselves.[3][4]

Quantitative Data Summary

While DIDS has been shown to effectively inhibit caspase activity in cell-based assays at micromolar concentrations, specific IC50 values from direct biochemical assays are not extensively reported in the available literature. The effective concentrations largely depend on the cell type and experimental conditions.

ParameterCaspase-3Caspase-8Caspase-9Reference
Effective Inhibitory Concentration (in HeLa cells) 50 µM50 µM50 µM[3]
IC50 (Biochemical Assay) Not ReportedNot ReportedNot Reported

Note: At higher concentrations (e.g., 500 µM), DIDS has been observed to induce a DEVDase activity that is resistant to a specific caspase-3 inhibitor, suggesting a more complex, concentration-dependent effect.[3]

Signaling Pathways and Experimental Workflows

Apoptosis Signaling Pathways

The following diagram illustrates the intrinsic and extrinsic pathways of apoptosis, highlighting the points of caspase activation where DIDS can exert its inhibitory effects.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC DISC Death Receptor->DISC Procaspase-8 Procaspase-8 DISC->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 DIDS_inhibition_caspase8 DIDS Inhibition Caspase-8->DIDS_inhibition_caspase8 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 DIDS_inhibition_caspase9 DIDS Inhibition Caspase-9->DIDS_inhibition_caspase9 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis DIDS_inhibition_caspase3 DIDS Inhibition Caspase-3->DIDS_inhibition_caspase3

Caption: DIDS inhibits key caspases in both intrinsic and extrinsic apoptosis pathways.

Experimental Workflow for Assessing DIDS Activity

The following diagram outlines a typical workflow for investigating the inhibitory effects of DIDS on caspase activity and apoptosis.

Cell_Culture 1. Cell Culture (e.g., HeLa cells) Induce_Apoptosis 2. Induce Apoptosis (e.g., with Staurosporine) Cell_Culture->Induce_Apoptosis DIDS_Treatment 3. DIDS Treatment (Pre-incubation or co-treatment) Induce_Apoptosis->DIDS_Treatment Assays 4. Perform Assays DIDS_Treatment->Assays Caspase_Assay Caspase Activity Assay (Fluorometric) Assays->Caspase_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Assays->Apoptosis_Assay Viability_Assay Cell Viability Assay (MTT Assay) Assays->Viability_Assay Data_Analysis 5. Data Analysis Caspase_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Viability_Assay->Data_Analysis

Caption: Workflow for studying DIDS-mediated inhibition of apoptosis.

Experimental Protocols

Protocol 1: Inhibition of Staurosporine-Induced Caspase Activity in Cell Culture

This protocol describes how to treat cells with DIDS to inhibit apoptosis induced by staurosporine (STS), a potent protein kinase inhibitor.

Materials:

  • Cell line (e.g., HeLa cells)

  • Complete culture medium

  • DIDS (stock solution in DMSO or water)

  • Staurosporine (STS) (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • 6-well plates

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.

  • Serum Starvation (Optional): For some cell types, like HeLa, serum starvation for 18-24 hours prior to treatment can enhance the apoptotic response to STS.[3]

  • DIDS Pre-incubation: Pre-incubate the cells with DIDS (e.g., 50 µM) in serum-free or complete medium for 30 minutes at 37°C.[3] Include a vehicle control (medium with the same concentration of DMSO or water as the DIDS stock).

  • Apoptosis Induction: Add STS (e.g., 1 µM) to the wells already containing DIDS and to a positive control well (no DIDS).

  • Incubation: Incubate the plates for the desired time (e.g., 4 hours) at 37°C.[3]

  • Cell Harvesting: After incubation, proceed with cell harvesting for downstream analysis, such as caspase activity assays, apoptosis assays, or cell viability assays.

Protocol 2: Fluorometric Caspase-3 Activity Assay

This protocol measures the activity of caspase-3 in cell lysates using a fluorogenic substrate.

Materials:

  • Treated and control cells from Protocol 1

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

  • Caspase-3 substrate (e.g., Ac-DEVD-AFC or Ac-DEVD-AMC)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

  • 96-well black microplate

  • Fluorometer with excitation/emission filters for AFC (Ex/Em = 400/505 nm) or AMC (Ex/Em = 380/460 nm)

Procedure:

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold Cell Lysis Buffer to each well (e.g., 100 µL for a 6-well plate well).

    • Incubate on ice for 10-20 minutes with occasional gentle rocking.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cytosolic extract) and determine the protein concentration (e.g., using a Bradford assay).

  • Assay Preparation:

    • Dilute the cell lysates to the same protein concentration in the Assay Buffer.

    • In a 96-well black microplate, add 50 µL of each cell lysate per well.

    • Prepare a reaction mixture by diluting the caspase-3 substrate to the final desired concentration (e.g., 50 µM) in the Assay Buffer.

  • Assay Reaction and Measurement:

    • Add 50 µL of the reaction mixture to each well containing the cell lysate.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a fluorometer at the appropriate excitation and emission wavelengths.

    • Include a blank control (Lysis Buffer + reaction mixture) and a negative control (lysate from untreated cells).

Protocol 3: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (e.g., 10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or trypsin.

    • Collect all cells, including those in the supernatant (which may be apoptotic).

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Cell Washing:

    • Wash the cells twice with cold PBS by resuspending the pellet and centrifuging as in the previous step.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Interpretation:

      • Annexin V-negative, PI-negative: Live cells

      • Annexin V-positive, PI-negative: Early apoptotic cells

      • Annexin V-positive, PI-positive: Late apoptotic or necrotic cells

      • Annexin V-negative, PI-positive: Necrotic cells (or cells with compromised membranes)

Protocol 4: Cell Viability Assessment using MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Treated and control cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • MTT Addition:

    • After the treatment period with DIDS and/or an apoptosis inducer, add 10-20 µL of MTT solution to each well.

  • Incubation:

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100-200 µL of the solubilization solution to each well.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to dissolve the crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate cell viability as a percentage of the untreated control.

References

Application Notes and Protocols for Modulating KCNQ1/KCNE1 Channel Activity with DIDS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The KCNQ1/KCNE1 channel complex is the molecular basis of the slow delayed rectifier potassium current (IKs), a critical component in the repolarization of the cardiac action potential.[1] Dysregulation of IKs due to genetic mutations can lead to cardiac arrhythmias, such as Long QT syndrome.[2] Consequently, pharmacological modulation of the KCNQ1/KCNE1 channel is a key area of interest for therapeutic development. One such modulator is 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS), which has been identified as an activator of the KCNQ1/KCNE1 channel. These application notes provide a comprehensive overview of the effects of DIDS on KCNQ1/KCNE1 activity and detailed protocols for its experimental use.

Data Presentation: Quantitative Effects of DIDS on KCNQ1/KCNE1 Channels

The following tables summarize the quantitative effects of DIDS on KCNQ1/KCNE1 channels expressed in Xenopus laevis oocytes, as determined by two-electrode voltage clamp (TEVC) electrophysiology.

Table 1: Effect of DIDS on KCNQ1/KCNE1 Current Amplitude

Channel ComplexDIDS Concentration% Increase in Current Amplitude (at +40 mV)Reference
KCNQ1 alone10 µMNo significant effect[3]
KCNQ1/KCNE1 (1:2 ratio)10 µM95.6 ± 7.0%[3]
KCNQ1/KCNE1 (1:0.67 ratio)10 µM96.6 ± 14.6%[2]

Table 2: Dose-Dependent Activation of KCNQ1/KCNE1 by DIDS

KCNQ1:KCNE1 cRNA Injection RatioEC50Reference
1:2Not specified, but dose-response curve provided[2]
1:0.67Not specified, but dose-response curve provided[2]

Table 3: Effect of DIDS on KCNQ1/KCNE1 Gating Properties

ParameterKCNQ1:KCNE1 RatioControl10 µM DIDSReference
V1/2 of Activation (mV) 1:240.2 ± 1.921.2 ± 2.6[2]
1:0.6733.5 ± 2.112.4 ± 2.2[2]
Deactivation Time Constant (τ) at -120 mV 1:2Increased (slowed deactivation)[2]
1:0.67Increased (slowed deactivation)[2]

Signaling Pathways and Mechanisms of Action

DIDS-mediated activation of the IKs current is contingent upon the presence of the KCNE1 auxiliary subunit.[3] Experimental evidence suggests that DIDS interacts with the central pore region of the KCNQ1 channel, specifically the S6 transmembrane segment.[2] This interaction is believed to allosterically modulate the channel's gating machinery. The proposed mechanism involves DIDS stabilizing the open state of the channel, thereby increasing current amplitude and slowing the rate of deactivation.[2]

DIDS_Mechanism cluster_membrane Cell Membrane KCNQ1_KCNE1 KCNQ1/KCNE1 Channel (Closed State) KCNQ1_KCNE1_Open KCNQ1/KCNE1 Channel (Open State) KCNQ1_KCNE1->KCNQ1_KCNE1_Open Depolarization KCNQ1_KCNE1_Open->KCNQ1_KCNE1 Repolarization (Deactivation) Pore Pore Domain (S6) Pore->KCNQ1_KCNE1_Open Stabilizes Open State Slows Deactivation DIDS DIDS DIDS->Pore Binds to Pore Region

Proposed mechanism of DIDS action on the KCNQ1/KCNE1 channel.

Experimental Protocols

This section provides detailed protocols for expressing KCNQ1/KCNE1 channels in Xenopus laevis oocytes and performing electrophysiological recordings to assess the modulatory effects of DIDS.

Protocol 1: Preparation of Oocytes and cRNA Injection
  • Oocyte Harvesting and Defolliculation:

    • Surgically remove ovarian lobes from a mature female Xenopus laevis frog.

    • Isolate oocytes by treatment with collagenase (e.g., 2 mg/mL in a calcium-free solution) to remove the follicular layer.

    • Manually select stage V-VI oocytes.

    • Incubate the oocytes in a suitable medium (e.g., ND96) at 16-18°C.

  • cRNA Preparation and Injection:

    • Synthesize capped cRNAs for human KCNQ1 and KCNE1 using an in vitro transcription kit.

    • Prepare a mixture of KCNQ1 and KCNE1 cRNA at a desired molar ratio (e.g., 1:2).

    • Using a microinjector, inject approximately 50 nL of the cRNA mixture into each oocyte.

    • Incubate the injected oocytes for 2-5 days at 16-18°C to allow for channel expression.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
  • Preparation of Solutions:

    • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, adjusted to pH 7.4 with NaOH.

    • DIDS Stock Solution: Prepare a high-concentration stock solution of DIDS in the appropriate solvent (e.g., DMSO).

    • Final DIDS Solutions: Prepare fresh dilutions of DIDS in the ND96 recording solution to the desired final concentrations on the day of the experiment.

  • TEVC Setup and Recording:

    • Place a cRNA-injected oocyte in the recording chamber and perfuse with the ND96 solution.

    • Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2.0 MΩ), one for voltage sensing and one for current injection.

    • Clamp the oocyte membrane at a holding potential of -80 mV.

    • Record baseline KCNQ1/KCNE1 currents using appropriate voltage protocols.

    • Perfuse the chamber with the DIDS-containing ND96 solution until the effect on the current reaches a steady state.

    • Record currents in the presence of DIDS using the same voltage protocols.

Recommended Voltage Protocols:
  • To Study Voltage-Dependence of Activation:

    • From a holding potential of -80 mV, apply 8-second depolarizing pulses to potentials ranging from -120 mV to +80 mV in 20 mV increments.

    • Follow each depolarizing pulse with a 5-second repolarizing step to -120 mV to record tail currents.

    • Plot the normalized tail current amplitudes against the prepulse potential to generate the activation curve.

  • To Study Concentration-Dependent Effects:

    • From a holding potential of -80 mV, apply an 8-second depolarizing pulse to +40 mV.

    • Follow this with a 5-second repolarizing step to -120 mV.

    • Measure the current amplitude at the end of the +40 mV pulse before and after the application of various concentrations of DIDS.

TEVC_Workflow cluster_prep Preparation cluster_recording TEVC Recording cluster_analysis Data Analysis Oocyte_Prep Oocyte Preparation (Harvesting & Defolliculation) cRNA_Inject cRNA Injection (KCNQ1 + KCNE1) Oocyte_Prep->cRNA_Inject Incubation Incubation (2-5 days) cRNA_Inject->Incubation Impale Impale Oocyte with Two Electrodes Incubation->Impale Baseline Record Baseline Current (Control Solution) Impale->Baseline Apply_DIDS Apply DIDS Solution Baseline->Apply_DIDS Record_DIDS Record Current with DIDS Apply_DIDS->Record_DIDS Analyze Analyze Current Amplitude, G-V Curves, Kinetics Record_DIDS->Analyze

Experimental workflow for assessing DIDS effects on KCNQ1/KCNE1.

Data Analysis

  • Current Amplitude: Measure the steady-state current at the end of a depolarizing step (e.g., +40 mV). Calculate the percentage change in current amplitude after DIDS application relative to the baseline current.

  • Voltage-Dependence of Activation: Normalize the tail current at -120 mV to the maximum tail current and plot it as a function of the preceding voltage step. Fit the data with a Boltzmann function to determine the half-maximal activation voltage (V1/2).

  • Deactivation Kinetics: Fit the decaying phase of the tail current at a hyperpolarized potential (e.g., -120 mV) with a single or double exponential function to determine the deactivation time constant(s) (τ).

Conclusion

DIDS serves as a valuable pharmacological tool for studying the KCNQ1/KCNE1 channel complex. It acts as a potent, KCNE1-dependent activator that modulates both the current amplitude and gating kinetics of the channel by interacting with its pore domain. The protocols and data presented here provide a framework for researchers to utilize DIDS in their investigations of IKs function and in the development of novel cardiac arrhythmia therapies.

References

Troubleshooting & Optimization

How to prevent non-specific binding of DIDS in immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot non-specific binding (NSB) of 4,4'-Diisothiocyanato-2,2'-stilbenedisulfonate (DIDS) in immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is DIDS and why is it used in our experiments?

DIDS is a chemical compound known as a potent and irreversible inhibitor of anion exchange proteins. In many experimental contexts, it is used to study the function of these transporters. However, its chemical properties can sometimes lead to challenges in immunoassays, such as high background signals due to non-specific binding.

Q2: What causes non-specific binding (NSB) of DIDS in immunoassays?

The non-specific binding of DIDS can be attributed to two main aspects of its molecular structure:

  • Covalent Binding: DIDS possesses two reactive isothiocyanate (-N=C=S) groups. These groups can form covalent bonds with primary amine groups (-NH2) found on proteins, such as lysine residues. This can lead to the irreversible attachment of DIDS to assay components like antibodies and blocking proteins.

  • Non-Covalent Interactions: The stilbene disulfonate core of DIDS is a relatively large, aromatic, and negatively charged structure. This can lead to non-specific hydrophobic and electrostatic interactions with various surfaces and proteins in the immunoassay system.

These interactions can result in DIDS binding to unintended components, leading to false-positive signals and high background.

Q3: What are the common signs of DIDS-related non-specific binding in my immunoassay?

Common indicators of DIDS-induced NSB include:

  • High background signal in negative control wells (wells without the analyte).

  • Reduced signal-to-noise ratio , making it difficult to distinguish between positive and negative results.

  • Inconsistent results and poor reproducibility between replicate wells and experiments.

  • False-positive results , where a signal is detected even in the absence of the target analyte.

Troubleshooting Guide: High Background When Using DIDS

If you are experiencing high background in your immunoassay when DIDS is present in your samples, follow these troubleshooting steps.

Problem: High background signal observed in wells containing DIDS.

Logical Workflow for Troubleshooting DIDS-Related High Background

DIDS_Troubleshooting start High Background with DIDS step1 Step 1: Optimize Blocking Buffer start->step1 step2 Step 2: Modify Wash Protocol step1->step2 If background is still high end_success Problem Resolved step1->end_success If background is reduced step3 Step 3: Adjust Assay Buffer Composition step2->step3 If background is still high step2->end_success If background is reduced step4 Step 4: Consider Assay Format Change step3->step4 If background is still high step3->end_success If background is reduced step4->end_success If background is reduced end_fail Consult Technical Support step4->end_fail If background persists

Caption: A step-by-step workflow for troubleshooting high background signals in immunoassays where DIDS is a potential interfering substance.

Step 1: Optimize Your Blocking Buffer

The first line of defense against NSB is an effective blocking buffer. Standard blocking buffers may not be sufficient to prevent both the covalent and non-covalent interactions of DIDS.

Potential Solutions & Experimental Protocols:

  • Increase Protein Concentration: A higher concentration of blocking protein can provide more sacrificial amine groups for the isothiocyanate groups of DIDS to react with, and can also help to mask non-specific binding sites on the plate.

    • Protocol: Increase the concentration of Bovine Serum Albumin (BSA) or casein in your blocking buffer from the standard 1% to 3-5%. Incubate for at least 2 hours at room temperature or overnight at 4°C.

  • Add a Non-Reactive "Amine Blocker": Including a small molecule with a primary amine can help to quench the reactive isothiocyanate groups on DIDS before they can bind to critical assay components.

    • Protocol: Add Tris buffer or glycine to your sample diluent at a final concentration of 50-100 mM. Pre-incubate your DIDS-containing sample in this diluent for 30 minutes at room temperature before adding it to the assay plate. This allows the Tris or glycine to react with and neutralize the isothiocyanate groups on DIDS.

  • Use a Protein-Free Blocker: In some cases, protein-based blockers can contribute to the background.

    • Protocol: Switch to a commercially available protein-free blocking buffer. Follow the manufacturer's instructions for use.

Signaling Pathway of DIDS Non-Specific Binding and Blocking

DIDS_NSB cluster_0 Mechanism of Non-Specific Binding cluster_1 Prevention Strategy DIDS DIDS (Isothiocyanate Groups) AssayProtein Assay Protein (e.g., Antibody, BSA) (Amine Groups) DIDS->AssayProtein reacts with NSB Non-Specific Covalent Binding (High Background) AssayProtein->NSB DIDS_p DIDS (Isothiocyanate Groups) AmineBlocker Amine Blocker (e.g., Tris, Glycine) DIDS_p->AmineBlocker reacts with InactiveDIDS Inactive DIDS AmineBlocker->InactiveDIDS AssayProtein_p Assay Protein InactiveDIDS->AssayProtein_p no reaction NoNSB Reduced Non-Specific Binding AssayProtein_p->NoNSB

Caption: This diagram illustrates how DIDS can cause non-specific binding by reacting with proteins and how an amine blocker can prevent this.

Step 2: Modify Your Wash Protocol

Insufficient washing can leave unbound DIDS or DIDS-protein complexes in the wells, contributing to high background.

Potential Solutions & Experimental Protocols:

  • Increase the Number and Vigor of Washes:

    • Protocol: Increase the number of wash steps from 3 to 5-6 after each incubation step. Ensure that the wells are completely filled and emptied during each wash. If using an automated plate washer, optimize the aspiration height to minimize residual volume.

  • Add a Surfactant to the Wash Buffer: Non-ionic surfactants can help to disrupt non-specific hydrophobic interactions.

    • Protocol: Add Tween-20 to your wash buffer at a concentration of 0.05% to 0.1%.

Step 3: Adjust Assay Buffer Composition

The composition of your assay buffers can influence non-specific electrostatic interactions.

Potential Solutions & Experimental Protocols:

  • Increase Salt Concentration: Increasing the ionic strength of the buffer can help to shield electrostatic interactions.

    • Protocol: Increase the concentration of NaCl in your assay and wash buffers from 150 mM (standard PBS) to 300-500 mM.

  • Adjust pH: The charge of both DIDS and the interacting proteins can be influenced by pH.

    • Protocol: Empirically test a range of pH values for your assay buffer (e.g., from 6.5 to 8.0) to find the optimal pH that minimizes background while maintaining specific signal.

Step 4: Consider a Change in Assay Format

If the above steps are not sufficient, a change in the immunoassay format might be necessary to minimize the contact time of DIDS with the detection components.

Potential Solutions & Experimental Protocols:

  • Pre-incubation and Capture: If your assay allows, you can pre-incubate your sample containing DIDS with the capture antibody in solution before adding the mixture to the streptavidin-coated plate (if using a biotinylated capture antibody). This allows the specific binding to occur in solution, and subsequent washes can remove unbound DIDS before the detection steps.

    • Protocol:

      • In a separate microplate or tube, incubate your sample containing DIDS with the biotinylated capture antibody for the recommended time.

      • Transfer this mixture to a streptavidin-coated plate and incubate for a shorter period (e.g., 30-60 minutes) to allow for capture.

      • Wash the plate thoroughly before proceeding with the addition of the detection antibody.

Quantitative Data Summary

Troubleshooting StrategyTypical Reduction in Background SignalKey Considerations
Increased Blocking Protein (e.g., 1% to 3% BSA) 20-50%May slightly decrease specific signal.
Addition of Amine Blocker (e.g., 100 mM Tris) Potentially >70% for covalent NSBMust be pre-incubated with the sample.
Increased Wash Steps (e.g., 3 to 6 washes) 10-30%Important for removing unbound reagents.
Addition of Surfactant (e.g., 0.1% Tween-20) 15-40%Addresses hydrophobic interactions.
Increased Salt Concentration (e.g., 150 mM to 400 mM NaCl) 10-25%Addresses electrostatic interactions.

Disclaimer: The information provided in this technical support guide is based on general principles of immunoassay development and the known chemical properties of DIDS. Optimal conditions for your specific assay should be determined experimentally.

Stability of Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate, (E)- in different buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate, (E)- (DIDS). The information focuses on the stability of DIDS in various buffer systems to ensure reliable and reproducible experimental outcomes.

Troubleshooting Guides & FAQs

This section addresses common issues and questions regarding the stability of DIDS in solution.

Question 1: My DIDS solution is not giving the expected results. Could it be a stability issue?

Answer: Yes, instability of DIDS in aqueous solutions is a primary reason for inconsistent results. DIDS is known to be unstable in aqueous buffers, where it undergoes hydrolysis of its isothiocyanate groups, leading to the formation of less active or inactive oligomers, such as polythioureas.[1][2] This degradation process can significantly reduce the concentration of active DIDS in your experiments, leading to a diminished or complete loss of its inhibitory effect.

Question 2: How quickly does DIDS degrade in a buffer solution?

Answer: The degradation of DIDS in solution can be quite rapid, especially at elevated temperatures. In one study, a solution of DIDS in a phosphate buffer showed no detectable amount of the parent compound after 48 hours at 50°C.[1] The rate of degradation is influenced by several factors, including the type of buffer, pH, temperature, and exposure to light.

Question 3: Which buffer should I use to maximize the stability of my DIDS solution?

Answer: While specific quantitative data comparing the stability of DIDS in all common biological buffers is limited, general findings for isothiocyanates suggest that their degradation is faster in buffers like TRIS-HCl and phosphate-buffered saline (PBS) compared to deionized water.[3][4][5] This is due to the electrophilic nature of the isothiocyanate group, which readily reacts with nucleophiles present in the buffer or water itself.[4] To minimize degradation, it is recommended to prepare DIDS stock solutions in anhydrous DMSO and make fresh dilutions in your aqueous buffer of choice immediately before use. If an aqueous stock solution is necessary, it should be prepared fresh for each experiment.

Question 4: What is the effect of pH on DIDS stability?

Question 5: How does temperature affect the stability of DIDS in solution?

Answer: Temperature significantly accelerates the degradation of DIDS in solution. As demonstrated in the study where DIDS completely degraded at 50°C in 48 hours, higher temperatures increase the rate of hydrolysis and subsequent oligomerization reactions.[1] For experiments requiring prolonged incubation with DIDS, it is crucial to consider the temperature and, if possible, perform experiments at lower temperatures to minimize degradation. For storage, DIDS as a solid is recommended to be stored at -20°C.

Question 6: Is DIDS sensitive to light?

Answer: While direct photostability data for DIDS is not extensively documented, a related stilbene disulfonate, 4,4'-dinitrostilbene-2,2'-disulfonate (DNDS), has been shown to rearrange from the E-isomer to the Z-isomer when solutions are exposed to light.[2] Given that DIDS is also a stilbene derivative, it is prudent to protect DIDS solutions from light to prevent potential photo-isomerization or photodegradation. It is recommended to use amber vials or wrap containers with aluminum foil.

Question 7: How can I check the stability of my DIDS solution?

Answer: The stability of your DIDS solution can be monitored by High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector.[6] By analyzing aliquots of your solution over time, you can quantify the decrease in the peak corresponding to DIDS and the appearance of new peaks corresponding to its degradation products. This will allow you to determine the half-life of DIDS under your specific experimental conditions.

Data on DIDS Stability

Due to the limited availability of direct comparative studies, the following table provides a qualitative summary of DIDS stability based on the available literature for DIDS and related isothiocyanates.

Buffer SystempH RangeTemperatureLight ExposureExpected StabilityKey Considerations
PBS NeutralRoom Temp (20-25°C)AmbientLow to ModerateFaster degradation compared to water.[3][5] Prepare fresh.
TRIS Neutral to AlkalineRoom Temp (20-25°C)AmbientLow to ModerateFaster degradation compared to water.[3][5] Prepare fresh.
HEPES NeutralRoom Temp (20-25°C)AmbientModerateMay offer slightly better stability than primary amine-containing buffers like TRIS, but data is lacking. Prepare fresh.
Anhydrous DMSO N/ARoom Temp (20-25°C)ProtectedHighRecommended for preparing stock solutions. Minimize water contamination.

Note: The stability information provided is for guidance. It is highly recommended to perform stability tests under your specific experimental conditions.

Experimental Protocols

Protocol for Assessing the Chemical Stability of DIDS in Different Buffers

This protocol outlines a general method to determine the stability of DIDS in your buffer of choice using HPLC-MS.

1. Materials:

  • Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate, (E)- (DIDS)
  • Anhydrous Dimethyl Sulfoxide (DMSO)
  • Buffers of interest (e.g., PBS, TRIS, HEPES) at desired pH
  • HPLC-grade methanol and water
  • Formic acid (for mobile phase)
  • HPLC system with a C18 column and a mass spectrometer (MS) or UV detector

2. Preparation of DIDS Stock Solution:

  • Prepare a 10 mM stock solution of DIDS in anhydrous DMSO. Store this stock solution at -20°C, protected from light.

3. Sample Preparation for Stability Study:

  • For each buffer to be tested, dilute the DIDS stock solution to a final concentration of 100 µM.
  • Prepare a sufficient volume to allow for sampling at multiple time points.
  • Protect the solutions from light by using amber vials or wrapping them in aluminum foil.
  • Incubate the solutions at the desired temperature (e.g., 4°C, 25°C, 37°C).

4. Time-Point Sampling:

  • Take an aliquot of each solution at specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours).
  • Immediately quench the degradation process by mixing the aliquot with an equal volume of cold methanol.
  • Store the quenched samples at -20°C until analysis.

5. HPLC-MS Analysis:

  • Analyze the samples using a C18 reverse-phase HPLC column.
  • A suitable mobile phase gradient could be water with 0.1% formic acid (Solvent A) and methanol or acetonitrile with 0.1% formic acid (Solvent B).
  • Monitor the elution of DIDS and its degradation products using the MS detector (in negative ion mode) or a UV detector at the appropriate wavelength for DIDS (around 340 nm).

6. Data Analysis:

  • Integrate the peak area of the DIDS peak at each time point.
  • Plot the percentage of remaining DIDS against time.
  • From this plot, you can determine the half-life (t½) of DIDS in each buffer under the tested conditions.

Visualizations

DIDS_Degradation_Pathway DIDS DIDS (Active) Hydrolysis Hydrolysis of Isothiocyanate Groups DIDS->Hydrolysis Aqueous Buffer Intermediate Reactive Intermediate Hydrolysis->Intermediate Oligomerization Oligomerization Intermediate->Oligomerization Polythioureas Polythioureas (Inactive Oligomers) Oligomerization->Polythioureas Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare DIDS Stock in DMSO prep_working Dilute in Test Buffers (PBS, TRIS, HEPES) prep_stock->prep_working incubate Incubate at Desired Temperature & Time Points prep_working->incubate sampling Collect and Quench Aliquots with Methanol incubate->sampling hplc HPLC-MS Analysis sampling->hplc data_analysis Quantify Remaining DIDS & Determine Half-life hplc->data_analysis

References

Technical Support Center: Decentralized Identifiers (DIDs)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls researchers, scientists, and drug development professionals may encounter when working with Decentralized Identifiers (DIDs).

Frequently Asked Questions (FAQs)

Q1: What is a Decentralized Identifier (DID)?

A DID is a new type of globally unique identifier that enables verifiable, decentralized digital identity. Unlike traditional identifiers (like email addresses or usernames), DIDs are designed to be controlled by the identity owner, independent of any centralized registry, identity provider, or certificate authority. For researchers, this means you can have a persistent, self-owned identifier for your professional identity, research data, and digital publications.

Q2: How do DIDs work in the context of research and drug development?

In the research and drug development lifecycle, DIDs can be used to:

  • Unambiguously identify researchers and organizations: Similar to an ORCID iD, a DID can provide a persistent identifier for individuals and institutions.

  • Persistently identify datasets and publications: DIDs can be used to create stable and globally unique identifiers for research data, ensuring long-term accessibility and citation.

  • Securely share and control access to sensitive data: DIDs, in conjunction with Verifiable Credentials (VCs), can be used to manage access to clinical trial data, genomic data, and other sensitive information, allowing for fine-grained control over who can access what data and for what purpose.

  • Enhance data integrity and provenance: By cryptographically linking data to a DID, researchers can ensure the integrity of their data and provide a verifiable audit trail of its origin and modifications.

Q3: What is the difference between a DID, a DID Document, and a DID Method?

  • DID: The DID itself is a simple string of text, for example: did:example:123456789abcdefghi.

  • DID Document: A DID resolves to a DID Document, which is a JSON-LD file containing information associated with the DID, such as cryptographic public keys, authentication protocols, and service endpoints. This document is what allows you to use your DID for secure interactions.

  • DID Method: The DID method is what specifies the technical implementation of a particular type of DID. It defines how DIDs are created, resolved, updated, and deactivated. There are many different DID methods, each with its own strengths and weaknesses.

Q4: Can a DID become obsolete?

Yes, there is a risk that a DID method could become obsolete if the underlying technology is no longer maintained. This is a significant consideration for long-term data archiving. To mitigate this risk, it is important to choose a DID method that is well-supported and has a strong community behind it.

Troubleshooting Guides

Problem 1: DID Resolution Failure

Q: I am trying to resolve a DID, but I am getting an error. What should I do?

A: DID resolution is the process of retrieving the DID Document associated with a DID. Failures can occur for several reasons. Follow these steps to troubleshoot the issue:

  • Verify the DID Syntax: Ensure the DID is correctly formatted according to the specifications of its method. A DID should start with did:, followed by the method name, and then the method-specific identifier.

  • Check the Resolver: If you are using a universal resolver, ensure it supports the DID method you are trying to resolve. Not all resolvers support all methods. If you are running your own resolver, check its configuration and ensure it is running correctly.

  • Network Connectivity: Ensure you have a stable internet connection. Some DID methods rely on distributed ledgers or other peer-to-peer networks that require a good connection.

  • Check for Common Errors: Look for specific error messages. For example, an "invalid DID" error suggests a syntax problem, while a "not found" error might indicate the DID has been deactivated or was never registered.

Experimental Protocol: Benchmarking DID Resolver Performance

Objective: To evaluate the performance of different DID resolvers for a specific DID method.

Methodology:

  • Setup:

    • Select three different DID resolver implementations that support the did:ethr method.

    • Generate 1,000 unique did:ethr DIDs for testing.

    • Deploy the resolvers on identical cloud infrastructure (e.g., AWS EC2 t2.micro instances).

  • Execution:

    • For each resolver, perform 1,000 resolution requests, one for each of the generated DIDs.

    • Measure the following metrics for each request:

      • Resolution Time (ms): The time taken to return the DID Document.

      • Success Rate (%): The percentage of successful resolutions.

      • CPU Utilization (%): The CPU usage of the resolver during the request.

      • Memory Usage (MB): The memory consumed by the resolver.

  • Data Analysis:

    • Calculate the average and standard deviation for each metric across all requests for each resolver.

    • Compare the performance of the three resolvers based on the collected data.

Quantitative Data Summary: DID Resolver Performance Comparison

MetricResolver AResolver BResolver C
Average Resolution Time (ms) 150250200
Success Rate (%) 99.899.599.9
Average CPU Utilization (%) 152520
Average Memory Usage (MB) 100150120
Problem 2: Verifiable Credential (VC) Verification Failure

Q: I have received a Verifiable Credential, but the verification is failing. What could be the problem?

A: Verifiable Credentials (VCs) are digital credentials that are cryptographically secure and tamper-evident. Verification failures can be due to a number of issues:

  • Issuer's DID Resolution: The first step in verifying a VC is to resolve the issuer's DID to retrieve their public key. If the issuer's DID cannot be resolved, the verification will fail. Use the troubleshooting steps for DID resolution to address this.

  • Cryptographic Signature: The VC is digitally signed by the issuer. If the signature is invalid, it means the VC has been tampered with or was not signed with the key specified in the issuer's DID Document.

  • Credential Revocation: The issuer may have revoked the credential. Check the credentialStatus property in the VC to see if a revocation check is required. If so, you will need to check the specified revocation list.

  • Expired Credential: The VC may have an expiration date. Check the expirationDate property to ensure the credential is still valid.

Logical Relationship: Verifiable Credential Verification Workflow

VC_Verification_Workflow Verifier Verifier Verifier->Verifier Verifies Signature Verifier->Verifier Checks Expiration Issuer Issuer's DID Document Verifier->Issuer Resolves Issuer's DID RevocationList Revocation List Verifier->RevocationList Checks Revocation Status Result Result Verifier->Result Verification Result Holder Holder Holder->Verifier Presents VC Issuer->Verifier Returns Public Key RevocationList->Verifier Returns Status

Caption: Workflow for verifying a Verifiable Credential.

Problem 3: Interoperability Issues Between DID Methods

Q: I am trying to use DIDs from different methods in my application, but they are not working together. Why is this happening?

A: The proliferation of DID methods can lead to a lack of interoperability. While the core DID specification provides a common framework, the implementation details of each method can vary significantly.

  • Resolver Support: Your application's DID resolver must support all the DID methods you intend to use. A universal resolver can help with this, but it's important to verify that it supports the specific methods you need.

  • Library/SDK Compatibility: The libraries or SDKs you are using to interact with DIDs may not be compatible with all DID methods. Check the documentation for the libraries you are using to see which methods they support.

  • Semantic Differences: Even if two DID methods are technically compatible, there may be semantic differences in how they are used. For example, the structure of the DID Document or the types of service endpoints supported may differ.

Experimental Protocol: Assessing Interoperability of DID Methods for Secure Data Sharing in a Clinical Trial

Objective: To evaluate the interoperability of did:key and did:web for sharing clinical trial data between a pharmaceutical company (sponsor) and a contract research organization (CRO).

Methodology:

  • Setup:

    • The sponsor generates a did:web for their organization and hosts the DID Document on their public website.

    • The CRO generates a did:key for their organization.

    • A set of mock clinical trial data is created and encrypted.

  • Data Sharing Workflow:

    • The sponsor creates a Verifiable Credential authorizing the CRO to access the data. The VC is issued to the CRO's did:key.

    • The CRO receives the VC and presents it to the sponsor's data access service.

    • The sponsor's service verifies the VC, which involves resolving both the sponsor's did:web and the CRO's did:key.

    • Upon successful verification, the CRO is granted access to the encrypted data and the decryption key.

  • Evaluation:

    • Success/Failure: Was the CRO able to successfully access the data?

    • Ease of Implementation: How complex was it to implement the necessary logic to handle both DID methods?

    • Performance: Measure the time taken for the end-to-end data sharing process.

Signaling Pathway: Cross-Method DID Authentication for Data Access

DID_Interoperability cluster_Sponsor Sponsor's System cluster_CRO CRO's System SponsorService Data Access Service SponsorDID did:web SponsorService->SponsorDID 2. Resolve own DID CRO_Agent CRO Agent SponsorService->CRO_Agent 4. Grant Access CRO_DID did:key SponsorService->CRO_DID 3. Resolve CRO's DID CRO_Agent->SponsorService 1. Request Data Access with VC

Caption: Data access workflow using two different DID methods.

Technical Support Center: Addressing DIDS-Induced Artifacts in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) in fluorescence microscopy experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and prevent potential artifacts in your imaging data.

Frequently Asked Questions (FAQs)

Q1: What is DIDS and what is its primary mechanism of action?

A1: DIDS (4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid) is a chemical compound commonly used as a potent and irreversible inhibitor of anion exchange proteins, such as the chloride-bicarbonate exchanger.[1] It functions by covalently binding to these transporters, thereby blocking their function.

Q2: Can DIDS itself be a source of fluorescence artifacts in my microscopy images?

A2: While DIDS is primarily used as an inhibitor, it is a stilbene derivative, and some related compounds are known to be fluorescent.[2] Although comprehensive excitation and emission spectra for DIDS are not widely published, its chemical structure suggests a potential for autofluorescence, particularly when excited with UV or near-UV light. This could potentially lead to increased background signal or bleed-through into other channels.

Q3: Can DIDS interfere with the fluorescence of other dyes like FITC or GFP?

A3: It is possible that DIDS could cause fluorescence quenching, which is a reduction in the fluorescence intensity of a dye due to a variety of processes, including interactions with other molecules.[3][4] Whether DIDS quenches specific fluorophores like FITC or GFP would need to be empirically determined in your experimental system.

Q4: What are the signs that DIDS might be causing artifacts in my experiment?

A4: Potential signs of DIDS-induced artifacts include:

  • Unusually high background fluorescence in your DIDS-treated samples compared to controls.

  • A decrease in the signal intensity of your fluorescent probe of interest after DIDS treatment.

  • The appearance of unexpected fluorescent signals in channels where none are expected.

  • Visible precipitates in your cell culture medium or on your coverslip after adding DIDS.

Q5: At what concentrations is DIDS typically used, and what are the potential cytotoxic effects?

A5: DIDS is typically used in the micromolar range. The effective concentration for inhibiting anion exchange can vary depending on the cell type and experimental conditions. It is important to perform a dose-response curve to determine the optimal concentration for your experiment while minimizing cytotoxicity.[5] High concentrations of DIDS can induce apoptosis and other cytotoxic effects.[5]

Troubleshooting Guide

Issue 1: High Background Fluorescence in DIDS-Treated Cells

Q: I'm observing a high, diffuse background signal in my fluorescence images only after treating my cells with DIDS. What could be the cause and how can I fix it?

A: This could be due to several factors related to DIDS:

  • Autofluorescence of DIDS: DIDS itself may be fluorescing in the channel you are imaging.

    • Solution: Image a "DIDS only" control (cells treated with DIDS but without your fluorescent probe) to see if there is a signal in the channel of interest. If so, you may need to choose a different fluorescent probe with spectral properties that are further away from the potential autofluorescence of DIDS, or use spectral unmixing if your microscope has this capability.

  • Precipitation of DIDS: DIDS can sometimes precipitate out of solution, especially at high concentrations or after freeze-thaw cycles, and these precipitates can be fluorescent.

    • Solution: Always prepare fresh DIDS solutions. Ensure it is fully dissolved in your buffer or media before adding it to your cells. Visually inspect the media for any signs of precipitation. Consider filtering the DIDS solution before use.

  • Off-target cellular effects: DIDS may be causing cellular stress, leading to an increase in endogenous autofluorescence.

    • Solution: Include a viability dye in a parallel experiment to assess the health of the cells at the concentration of DIDS you are using. Reduce the DIDS concentration or incubation time if significant cell death is observed.

Issue 2: My fluorescent signal is weaker after DIDS treatment.

Q: The fluorescence intensity of my target protein, labeled with GFP, is significantly lower in cells treated with DIDS. What is happening and what can I do?

A: This is likely due to fluorescence quenching or a biological effect of DIDS:

  • Fluorescence Quenching: DIDS may be directly quenching the fluorescence of your probe.[3][4]

    • Solution: Perform an in vitro quenching assay. Mix your fluorescent probe with varying concentrations of DIDS in a cell-free system and measure the fluorescence intensity. This will help determine if DIDS directly quenches your probe's fluorescence. If quenching is observed, you may need to use a different fluorescent probe.

  • Biological Effect: DIDS, by inhibiting anion exchange, could be altering the intracellular environment (e.g., pH), which in turn could affect the fluorescence of your probe. Some fluorescent proteins, like GFP, are sensitive to pH changes.

    • Solution: If possible, use a pH-insensitive fluorescent probe. Alternatively, you can try to measure the intracellular pH of your cells with and without DIDS treatment to see if there is a significant change.

  • Decreased Protein Expression: DIDS-induced cellular stress could be leading to a decrease in the expression of your protein of interest.

    • Solution: Perform a western blot or qPCR to determine if the total protein or mRNA levels of your target are affected by DIDS treatment.

Issue 3: I see small, bright, punctate signals that are not my target.

Q: After adding DIDS to my cells, I see small, bright dots in my images that are not co-localizing with my protein of interest. What are these?

A: These are likely DIDS precipitates:

  • DIDS Precipitation: As mentioned, DIDS can precipitate, and these small aggregates can be highly fluorescent.

    • Solution: Prepare fresh DIDS solutions and ensure complete dissolution. Consider a brief centrifugation of the DIDS stock solution before diluting it into your media. Reduce the final concentration of DIDS if precipitation is a persistent issue.

Data Summary

Table 1: Properties of DIDS

PropertyValueReference
Full Name 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid[1]
Molecular Formula C₁₆H₁₀N₂O₆S₄[6]
Molecular Weight 454.5 g/mol [1]
λmax 220 nm, 265 nm
Extinction Coefficient E_mM = 54 (342 nm, water)

Table 2: Recommended Starting Concentrations for DIDS in Cell Culture

ApplicationConcentration RangeNotes
Anion Exchange Inhibition 10 - 100 µMOptimal concentration is cell-type dependent. Perform a dose-response curve.
Cytotoxicity Assessment 1 - 200 µMCytotoxicity is concentration and time-dependent.[5]

Disclaimer: The optimal concentration of DIDS should be determined empirically for each cell type and experimental condition. The concentrations listed above are intended as a starting point.

Experimental Protocols

Protocol 1: General Protocol for DIDS Treatment in Fluorescence Microscopy

  • Cell Preparation: Plate cells on coverslips or in imaging-compatible plates and allow them to adhere and reach the desired confluency.

  • DIDS Solution Preparation: Prepare a fresh stock solution of DIDS in DMSO. Immediately before use, dilute the DIDS stock solution to the desired final concentration in pre-warmed, serum-free cell culture medium. Vortex gently to ensure it is fully dissolved.

  • Cell Treatment: Remove the existing cell culture medium and replace it with the DIDS-containing medium.

  • Incubation: Incubate the cells for the desired amount of time at 37°C in a CO₂ incubator. Incubation times can range from minutes to hours and should be optimized.

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or a suitable physiological buffer to remove any unbound DIDS.

  • Fixation and Permeabilization (for fixed-cell imaging): Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature. If staining intracellular targets, permeabilize the cells with a detergent such as 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Staining: Proceed with your standard immunofluorescence or fluorescent probe staining protocol.

  • Mounting and Imaging: Mount the coverslips onto microscope slides with an appropriate mounting medium. Image the cells using a fluorescence microscope with the appropriate filter sets.

Protocol 2: Control Experiment to Test for DIDS-Induced Artifacts

  • Prepare Four Groups of Cells:

    • Group A (Negative Control): Untreated cells.

    • Group B (Vehicle Control): Cells treated with the same concentration of DMSO used to dissolve DIDS.

    • Group C (DIDS Only Control): Cells treated with DIDS at the experimental concentration, but not stained with your fluorescent probe.

    • Group D (Experimental Group): Cells treated with DIDS and stained with your fluorescent probe.

  • Treatment and Staining: Treat the cells as described in Protocol 1. For Group C, follow all steps except for the addition of your primary fluorescent probe.

  • Imaging: Image all four groups using the same microscope settings (laser power, exposure time, gain).

  • Analysis:

    • Compare Group A and Group B to ensure the vehicle (DMSO) is not causing any artifacts.

    • Image Group C in all channels you are using for your experiment. Any signal detected in this group indicates DIDS autofluorescence or induced endogenous autofluorescence.

    • Compare the fluorescence intensity of your probe in Group D to a "probe only" control (cells stained with the probe but not treated with DIDS) to assess for potential quenching.

Visualizations

DIDS_Mechanism cluster_0 cluster_1 cluster_2 DIDS DIDS AnionExchanger Anion Exchanger (e.g., AE1/Band 3) DIDS->AnionExchanger Covalently Binds & Inhibits Bicarbonate HCO3- AnionExchanger->Bicarbonate CellMembrane Cell Membrane Chloride Cl- Chloride->AnionExchanger Exchange Extracellular Extracellular Intracellular Intracellular

Caption: Primary mechanism of DIDS action.

Troubleshooting_Workflow Start Fluorescence Artifact Observed with DIDS HighBg High Background? Start->HighBg SignalLoss Signal Loss (Quenching)? Start->SignalLoss Puncta Unexpected Puncta? Start->Puncta HighBg->SignalLoss No DIDS_Autofluorescence Run 'DIDS Only' Control HighBg->DIDS_Autofluorescence Yes Precipitation_Check Check for DIDS Precipitation HighBg->Precipitation_Check Yes Cytotoxicity_Test Assess Cell Viability HighBg->Cytotoxicity_Test Yes SignalLoss->Puncta No InVitro_Quench Perform In Vitro Quenching Assay SignalLoss->InVitro_Quench Yes Biological_Effect Investigate Biological Effect (e.g., pH, expression) SignalLoss->Biological_Effect Yes Fresh_Solution Prepare Fresh DIDS Solution & Filter Puncta->Fresh_Solution Yes

Caption: Troubleshooting workflow for DIDS-induced artifacts.

Off_Target_Effects DIDS DIDS PrimaryTarget Anion Exchangers DIDS->PrimaryTarget Primary Inhibition OffTarget Potential Off-Target Interactions DIDS->OffTarget Hypothesized IonHomeostasis Altered Ion Homeostasis (Cl-, HCO3-) PrimaryTarget->IonHomeostasis IntracellularpH Intracellular pH Changes IonHomeostasis->IntracellularpH Kinases Kinase Signaling Pathways IntracellularpH->Kinases Can influence Cytoskeleton Cytoskeletal Dynamics IntracellularpH->Cytoskeleton Can influence OffTarget->Kinases Apoptosis Apoptosis Induction OffTarget->Apoptosis OffTarget->Cytoskeleton

Caption: Conceptual overview of DIDS's primary and potential off-target effects.

References

Technical Support Center: Optimizing DICI (4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid) Inhibition Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the irreversible inhibition of anion exchangers using DIDS. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of DIDS inhibition?

A1: DIDS inhibits anion exchangers through a two-step mechanism. Initially, it binds to the transporter in a rapid and reversible manner. This is followed by a slower, covalent modification of the protein, leading to irreversible inhibition. This covalent bond typically forms with specific lysine residues within the transporter protein.

Q2: Why is optimizing incubation time crucial for DIDS experiments?

A2: Optimizing the incubation time is critical to ensure complete and specific irreversible inhibition. Insufficient incubation can lead to incomplete inhibition and inaccurate results. Conversely, excessively long incubation times may increase the likelihood of off-target effects and cellular toxicity. The optimal time depends on several factors, including DIDS concentration, temperature, pH, and the specific cell type or experimental system being used.

Q3: What are the key factors that influence the rate of irreversible DIDS inhibition?

A3: The primary factors influencing the rate of irreversible inhibition are:

  • DIDS Concentration: Higher concentrations generally lead to faster inhibition.

  • Temperature: The covalent modification step is temperature-dependent, with higher temperatures typically accelerating the reaction.

  • pH: The reaction of the isothiocyanate groups of DIDS with lysine residues is pH-dependent, with alkaline conditions (higher pH) generally favoring the irreversible reaction.[1]

  • Cell Type/Expression System: The accessibility and reactivity of the DIDS binding sites on the anion exchanger can vary between different cell types and expression systems.

Q4: How stable is DIDS in aqueous solutions?

A4: DIDS is known to be unstable in aqueous solutions and can hydrolyze and form multimers. Interestingly, these di-, tri-, tetra-, and pentameric polythioureas have been shown to be even more potent inhibitors of some chloride channels than DIDS itself. It is therefore recommended to prepare fresh DIDS solutions for each experiment from a stock solution, typically prepared in a solvent like DMSO.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent or incomplete inhibition 1. Suboptimal incubation time, temperature, or pH. 2. DIDS degradation. 3. Incorrect DIDS concentration. 4. Low expression of the target anion exchanger. 1. Optimize incubation parameters. Refer to the data tables below for starting points. Perform a time-course and concentration-response experiment.2. Prepare fresh DIDS working solutions for each experiment from a frozen stock. Minimize exposure to light.3. Verify the concentration of your DIDS stock solution. 4. Confirm the expression level of your target protein using techniques like Western blotting or qPCR.
High background or off-target effects 1. DIDS concentration is too high. 2. Incubation time is too long. 3. Non-specific binding of DIDS. 1. Perform a dose-response curve to determine the lowest effective concentration.2. Optimize the incubation time to the minimum required for complete irreversible inhibition.3. Include appropriate controls, such as cells not expressing the target transporter or using a non-inhibitory DIDS analog if available. Wash cells thoroughly after DIDS incubation.
Cell death or changes in cell morphology 1. DIDS toxicity. 2. Solvent (e.g., DMSO) toxicity. 3. Changes in intracellular pH due to anion exchanger inhibition.1. Reduce DIDS concentration and/or incubation time. 2. Ensure the final solvent concentration is low and non-toxic to your cells. Run a solvent-only control.3. Monitor intracellular pH and consider if the observed effects are a direct consequence of the intended inhibition.
Variability between experiments 1. Inconsistent preparation of DIDS solutions. 2. Fluctuations in incubation temperature or pH. 3. Differences in cell passage number or confluency. 1. Use a standardized protocol for preparing DIDS solutions. 2. Carefully control and monitor temperature and pH during the experiment.3. Use cells within a consistent passage number range and at a similar confluency for all experiments.

Data Presentation: Optimizing DIDS Incubation

The optimal incubation time for irreversible DIDS inhibition is a function of DIDS concentration, temperature, and pH. The following tables summarize reported conditions from various studies to provide a starting point for experimental optimization.

Table 1: DIDS Concentration and Incubation Time for Effective Inhibition

Cell Type / SystemDIDS Concentration (µM)Incubation TimeTemperature (°C)pHAchieved Inhibition
Ehrlich Ascites Tumor Cells2510 minNot Specified8.2>95%
Human Erythrocytes (Red Blood Cells)1 (apparent K1/2)Not Specified07.455-60% of deformation-induced cation flux[2]
HL-60 CellsVaries (competitive)Not SpecifiedNot SpecifiedNot SpecifiedDependent on Cl- concentration[3]
Xenopus Oocytes (expressing mouse band 3)20VariedNot SpecifiedVariedRate constants determined[1]

Table 2: Influence of pH on Irreversible DIDS Inhibition

SystempHObservation
Xenopus Oocytes (expressing mouse band 3)VariedThe rate of irreversible inhibition is pH-dependent, allowing for the calculation of pK values of the involved lysine residues. A pK value of 8.3 was determined for the primary lysine residue (Lys a).[1]
General PrincipleAlkalineGenerally favors the covalent reaction between the isothiocyanate groups of DIDS and the amino groups of lysine residues.

Table 3: Effect of Temperature on DIDS Binding

SystemTemperature (°C)Observation
Human Erythrocyte Membranes (Band 3)0 and 25Biphasic binding kinetics observed at both temperatures, consistent with a two-step binding mechanism (reversible binding followed by a conformational change or covalent reaction).[4]
General PrincipleIncreased TemperatureGenerally increases the rate of the irreversible covalent modification step, following the principles of chemical kinetics.[5][6]

Experimental Protocols

Protocol 1: Preparation of DIDS Stock Solution

DIDS is typically dissolved in a non-aqueous solvent for storage.

  • Materials:

    • DIDS powder

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Microcentrifuge tubes or vials suitable for light-sensitive compounds and freezing

  • Procedure:

    • Weigh out the desired amount of DIDS powder in a fume hood.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-100 mM).

    • Vortex thoroughly until the DIDS is completely dissolved. The solution should be a clear, yellowish color.

    • Aliquot the stock solution into small, single-use volumes in light-protected tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

    Note: It is recommended to prepare fresh working dilutions from the frozen stock for each experiment to minimize degradation.

Protocol 2: General Procedure for DIDS Inhibition of Anion Exchange

This protocol provides a general framework. Specific timings, concentrations, and buffer compositions should be optimized for your experimental system.

  • Cell Preparation:

    • Culture cells to the desired confluency or harvest and wash primary cells (e.g., erythrocytes) in an appropriate buffer.

    • Resuspend the cells in a suitable physiological buffer for the assay.

  • DIDS Incubation:

    • Pre-warm or pre-cool the cell suspension and DIDS working solution to the desired incubation temperature.

    • Add the DIDS working solution to the cell suspension to achieve the final desired concentration. Include a vehicle control (e.g., DMSO) at the same final concentration.

    • Incubate for the predetermined optimal time, ensuring gentle mixing if necessary.

  • Washing:

    • To stop the reaction and remove unbound DIDS, pellet the cells by centrifugation.

    • Aspirate the supernatant containing DIDS.

    • Wash the cells multiple times with a cold buffer, potentially containing a quenching agent like bovine serum albumin (BSA) to bind any remaining reactive DIDS.

  • Measurement of Anion Exchange Activity:

    • Proceed with your chosen assay to measure the activity of the anion exchanger (e.g., radioactive chloride efflux assay).

Protocol 3: Radioactive Chloride (³⁶Cl⁻) Efflux Assay

This assay measures the rate at which cells lose pre-loaded radioactive chloride, which is an indicator of anion exchanger activity.

  • Materials:

    • ³⁶Cl⁻ radioisotope

    • Loading Buffer (e.g., HEPES-buffered saline containing ³⁶Cl⁻)

    • Efflux Buffer (non-radioactive, at the desired temperature)

    • Scintillation fluid and vials

    • Scintillation counter

  • Procedure:

    • Loading: Incubate the DIDS-treated and control cells in Loading Buffer containing ³⁶Cl⁻ for a sufficient time to allow for isotopic equilibrium (e.g., 30-60 minutes).

    • Washing: Quickly wash the cells with cold, non-radioactive Efflux Buffer to remove extracellular ³⁶Cl⁻.

    • Efflux Measurement:

      • Resuspend the loaded cells in fresh, pre-warmed Efflux Buffer to initiate the efflux.

      • At various time points (e.g., 0, 1, 2, 5, 10, 20 minutes), take aliquots of the cell suspension.

      • Rapidly separate the cells from the supernatant by centrifugation through a dense, inert oil layer (e.g., dibutyl phthalate) to stop the efflux.

      • Collect the supernatant (containing the effluxed ³⁶Cl⁻) and lyse the cell pellet.

    • Quantification:

      • Add scintillation fluid to the supernatant and lysed pellet samples.

      • Measure the radioactivity in a scintillation counter.

    • Data Analysis:

      • Calculate the percentage of ³⁶Cl⁻ remaining in the cells at each time point.

      • Plot the percentage of retained ³⁶Cl⁻ versus time. The rate of efflux can be determined from the slope of this curve.

Visualizations

Signaling Pathway: Regulation of Intracellular pH by Anion Exchangers

Anion_Exchanger_pH_Regulation cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CO2_ext CO₂ CO2_int CO₂ CO2_ext->CO2_int Diffusion HCO3_ext HCO₃⁻ Cl_ext Cl⁻ AE1 Anion Exchanger (e.g., AE1/Band 3) Cl_ext->AE1 AE1->HCO3_ext Efflux Cl_int Cl⁻ AE1->Cl_int Influx H2CO3 H₂CO₃ CO2_int->H2CO3 H2O H₂O H2O->H2CO3 CA Carbonic Anhydrase CA->H2CO3 Catalyzes HCO3_int HCO₃⁻ H2CO3->HCO3_int H_int H⁺ H2CO3->H_int HCO3_int->AE1 pH_reg Intracellular pH Regulation H_int->pH_reg DIDS DIDS DIDS->AE1 Inhibits

Caption: Anion exchanger-mediated regulation of intracellular pH.

Experimental Workflow: DIDS Inhibition and Chloride Efflux Assay

DIDS_Inhibition_Workflow start Start: Cell Culture/ Harvest prepare_cells Prepare Cell Suspension start->prepare_cells dids_incubation Incubate with DIDS (and Vehicle Control) prepare_cells->dids_incubation wash_cells Wash to Remove Unbound DIDS dids_incubation->wash_cells load_cl36 Load Cells with ³⁶Cl⁻ wash_cells->load_cl36 wash_ext_cl36 Wash to Remove Extracellular ³⁶Cl⁻ load_cl36->wash_ext_cl36 initiate_efflux Initiate Efflux in Non-radioactive Buffer wash_ext_cl36->initiate_efflux collect_samples Collect Samples at Time Points initiate_efflux->collect_samples separate Separate Cells from Supernatant collect_samples->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Analyze Data: Calculate Efflux Rate quantify->analyze end End: Compare Inhibition analyze->end

Caption: Workflow for assessing DIDS inhibition using a chloride efflux assay.

Logical Relationship: Factors Influencing DIDS Incubation Time

DIDS_Factors optimal_time Optimal Incubation Time concentration DIDS Concentration concentration->optimal_time Higher conc. generally requires shorter time temperature Temperature temperature->optimal_time Higher temp. generally requires shorter time ph pH ph->optimal_time Alkaline pH generally requires shorter time cell_type Cell Type / System cell_type->optimal_time Influences accessibility and reactivity of target

Caption: Key factors determining the optimal DIDS incubation time.

References

How to wash out reversible effects of DIDS in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions for researchers using DIDS (4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid) in their experiments, with a focus on washing out its reversible effects.

Frequently Asked Questions (FAQs)

Q1: Is the effect of DIDS always irreversible?

A1: No, DIDS exhibits both reversible and irreversible modes of inhibition. The initial interaction is a reversible binding to anion exchange proteins. Over time, and depending on experimental conditions such as temperature, DIDS can form a covalent bond with the protein, leading to irreversible inhibition. The rate of this irreversible binding is temperature-dependent.

Q2: How can I favor the reversible effects of DIDS in my experiment?

A2: To favor reversible inhibition, it is crucial to work at lower temperatures. For instance, the irreversible binding of DIDS to the anion transport system is significantly slower at 0°C compared to 38°C. At 0°C, the half-time for covalent binding is approximately 178 minutes, whereas at 38°C, it is only 1.3 minutes. Therefore, performing experiments at low temperatures and for shorter durations can help maintain the reversible nature of the inhibition.

Q3: What is the primary mechanism of reversible DIDS inhibition?

A3: DIDS reversibly inhibits anion exchangers, such as the Cl⁻/HCO₃⁻ exchanger (a function of Band 3 protein or capnophorin in erythrocytes), by binding to the protein. This binding blocks the transport of anions like chloride and bicarbonate across the cell membrane. This action can lead to changes in intracellular pH (pHi), typically causing intracellular acidification due to the inhibition of bicarbonate transport.

Q4: How do I wash out the reversible effects of DIDS?

A4: The reversible effects of DIDS can be washed out by perfusing the cells or tissue with a DIDS-free buffer. The efficiency of the washout depends on factors like the cell type, the concentration of DIDS used, the duration of exposure, and the temperature at which the experiment was conducted. A detailed protocol is provided below.

Experimental Protocols

General Protocol for DIDS Application and Washout in Cultured Cells

This protocol provides a general framework. Optimization for specific cell types and experimental setups is recommended.

  • Baseline Measurement: Before applying DIDS, establish a stable baseline recording of the parameter of interest (e.g., intracellular pH, ion currents) in your experimental buffer.

  • DIDS Application:

    • Prepare a fresh solution of DIDS in your experimental buffer at the desired concentration (e.g., 100 µM).

    • Perfuse the cells with the DIDS-containing solution.

    • Monitor the effect of DIDS on your parameter of interest until a stable inhibited state is reached. To favor reversible effects, perform this step at a low temperature (e.g., 4°C or on ice).

  • Washout Procedure:

    • Initiate the washout by perfusing the cells with a DIDS-free experimental buffer.

    • Maintain a constant and sufficient flow rate to ensure efficient removal of DIDS from the extracellular space.

    • Continue the perfusion for a duration determined by the recovery of the measured parameter. The time required for washout can vary significantly between cell types and experimental conditions. It is recommended to monitor the recovery in real-time.

    • For example, in some epithelial cells, a significant recovery of Cl⁻/HCO₃⁻ exchange activity can be observed after a washout period.

  • Post-Washout Measurement: After the washout period, continue to measure the experimental parameter to confirm the extent of functional recovery.

Troubleshooting Guide

Issue Possible Cause Recommendation
Incomplete recovery of function after washout. Covalent (irreversible) binding of DIDS has occurred.- Perform experiments at a lower temperature (e.g., 0-4°C) to slow down the rate of covalent bond formation. - Reduce the incubation time with DIDS. - Use a lower concentration of DIDS if experimentally feasible.
Slow or partial washout. Inefficient removal of DIDS from the experimental chamber or cell surface.- Increase the perfusion rate of the washout buffer. - Ensure the experimental chamber has good flow characteristics to avoid "dead spaces" where DIDS can accumulate. - Consider using a buffer containing a "sink" for DIDS, such as albumin, to facilitate its removal, although this may have other effects on the cells.
Cell health is compromised after DIDS treatment and washout. DIDS can have off-target effects or the prolonged experiment duration may be detrimental.- Perform control experiments to assess cell viability throughout the protocol. - Reduce the concentration of DIDS or the duration of exposure. - Ensure the experimental buffer is optimized for maintaining cell health over the entire experimental period.
Variability in the extent of recovery between experiments. Inconsistent experimental conditions.- Precisely control the temperature, DIDS concentration, and incubation/washout times in all experiments. - Prepare fresh DIDS solutions for each experiment.

Quantitative Data

The following table summarizes the kinetic parameters of DIDS binding to the chloride self-exchange system in human erythrocytes.

ParameterValueConditions
Apparent Dissociation Constant (KD) 3.1 x 10-8 M0°C, 165 mM Cl⁻
Pseudo first-order rate constant for binding (kon) 3.5 x 105 (M·s)-10°C
Rate coefficient for covalent binding (kcov) 0.5 min-1 (T1/2 = 1.3 min)38°C
Rate coefficient for covalent binding (kcov) 0.004 min-1 (T1/2 = 178 min)0°C

Data from a study on human erythrocytes.

Visualizations

G cluster_0 Experimental Workflow A 1. Baseline Measurement (DIDS-free buffer) B 2. DIDS Application (Incubate with DIDS) A->B Introduce DIDS C 3. Washout (Perfuse with DIDS-free buffer) B->C Initiate Washout D 4. Recovery Measurement C->D Monitor Recovery

Caption: A generalized workflow for experiments involving the washout of reversible DIDS effects.

G cluster_0 Cell Membrane cluster_1 Extracellular Space cluster_2 Intracellular Space AE1 Anion Exchanger (e.g., AE1/Band 3) HCO3_out HCO₃⁻ AE1->HCO3_out Cl_in Cl⁻ AE1->Cl_in pHi Intracellular pH (pHi) AE1->pHi Maintains pHi Cl_out Cl⁻ Cl_out->AE1 Transport DIDS DIDS DIDS->AE1 Reversible Inhibition HCO3_in HCO₃⁻ HCO3_in->AE1

Caption: Signaling pathway showing reversible inhibition of an anion exchanger by DIDS, leading to altered ion transport and intracellular pH.

Technical Support Center: Mitigating Off-Target Effects of Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate, (E)- (DIDS)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate, (E)- (DIDS).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of DIDS?

A1: DIDS is widely known as a potent, irreversible inhibitor of anion exchange proteins, particularly the Band 3 protein (anion exchanger 1 or AE1) in red blood cells, which is responsible for the exchange of chloride (Cl⁻) and bicarbonate (HCO₃⁻).[1] It achieves this by covalently binding to the protein.

Q2: What are the known major off-target effects of DIDS?

A2: DIDS has several well-documented off-target effects that can confound experimental results. The most significant include:

  • Direct inhibition of caspases: DIDS can directly inhibit the activity of caspase-3, -8, and -9, which are key enzymes in the apoptotic signaling pathway. This can lead to anti-apoptotic effects unrelated to its anion exchange inhibition.

  • Inhibition of RAD51: DIDS can bind directly to the RAD51 protein, inhibiting its DNA-binding activity and consequently blocking homologous recombination, a critical DNA repair pathway.

  • Instability in aqueous solutions: DIDS is unstable in aqueous solutions and can hydrolyze and form oligomers. These oligomers have been shown to be even more potent inhibitors of chloride channels than DIDS itself, leading to variability in experimental results.

Q3: How can I minimize the off-target effects of DIDS in my experiments?

A3: Minimizing the off-target effects of DIDS requires careful experimental design and execution. Key strategies include:

  • Use the lowest effective concentration: Determine the minimal concentration of DIDS required to inhibit your target of interest through dose-response experiments.

  • Prepare fresh solutions: Due to its instability, always prepare DIDS solutions fresh for each experiment. Avoid storing DIDS in aqueous buffers.

  • Use appropriate controls: Include negative controls (vehicle only) and positive controls for the off-target effects you are trying to rule out. For example, use a known caspase activator to ensure the apoptosis pathway is functional in your system.

  • Consider alternative inhibitors: If off-target effects are a major concern, consider using alternative, more specific anion exchange inhibitors.

Q4: Are there any alternatives to DIDS with better specificity?

A4: Yes, several alternatives to DIDS are available, though they may also have their own off-target profiles. One common alternative is 4-Acetamido-4'-isothiocyanato-2,2'-stilbenedisulfonate (SITS) . While structurally related to DIDS, SITS is a reversible inhibitor and may exhibit a different off-target profile. For specific inhibition of RAD51, a more targeted inhibitor like B02 could be used as a control to differentiate between on-target anion exchange effects and off-target RAD51-mediated effects.[2][3][4][5][6]

Troubleshooting Guides

Issue 1: Inconsistent or irreproducible results between experiments.
Potential Cause Troubleshooting Step
DIDS solution degradation/oligomerization Prepare DIDS solution fresh immediately before each experiment. Do not store DIDS in aqueous buffers for extended periods. Consider performing a stability test of your DIDS solution under your experimental conditions.
Variability in cell culture conditions Standardize cell density, passage number, and growth phase. Ensure consistent incubation times and conditions (temperature, CO₂, humidity).
Pipetting errors Use calibrated pipettes and proper pipetting techniques to ensure accurate DIDS concentrations.
Issue 2: Unexpected anti-apoptotic effects observed.
Potential Cause Troubleshooting Step
Off-target inhibition of caspases by DIDS Perform a direct caspase activity assay in the presence and absence of DIDS to confirm inhibition. Use a lower concentration of DIDS if possible. As a control, use a more specific caspase inhibitor to compare phenotypes.
DIDS is affecting an upstream signaling pathway Investigate other potential off-target effects of DIDS that might indirectly influence apoptosis in your system.
Issue 3: Unexpected effects on DNA damage repair pathways.
Potential Cause Troubleshooting Step
Off-target inhibition of RAD51 by DIDS Perform a RAD51-specific functional assay, such as a D-loop formation assay, to assess the direct impact of DIDS on RAD51 activity.[7] Use a specific RAD51 inhibitor, such as B02, as a control to confirm that the observed phenotype is due to RAD51 inhibition.[2][3][4][5][6]
DIDS is indirectly affecting DNA repair Examine the effect of DIDS on the expression levels of other key DNA repair proteins.

Data Presentation: Quantitative Comparison of DIDS On-Target and Off-Target Effects

Target Reported IC₅₀ Effect Notes
Anion Exchanger (Band 3) ~100 µM (for ClC-Ka channel)Inhibition of anion transportThe primary, on-target effect of DIDS.
Caspase-3, -8, -9 Inhibition observed at 50 µMDirect inhibition of caspase activityThis is a significant off-target effect that can interfere with apoptosis studies.
RAD51 ~1-10 µM (for strand exchange)Inhibition of homologous recombinationDIDS directly binds to RAD51, affecting DNA repair.

Note: IC₅₀ values can vary depending on the experimental conditions and assay used.

Experimental Protocols

Protocol 1: Preparation of Fresh DIDS Solution
  • Materials:

    • Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate, (E)- (DIDS) powder

    • Dimethyl sulfoxide (DMSO)

    • Sterile, nuclease-free water or appropriate aqueous buffer (e.g., PBS)

    • Vortex mixer

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the DIDS powder to equilibrate to room temperature before opening the vial.

    • Prepare a concentrated stock solution of DIDS in DMSO (e.g., 10-50 mM). DIDS is more stable in DMSO than in aqueous solutions.

    • Vortex thoroughly until the DIDS is completely dissolved. The solution should be a clear, yellow color.

    • Immediately before use, dilute the DMSO stock solution to the final desired concentration in your pre-warmed aqueous experimental buffer.

    • Mix thoroughly by gentle inversion or vortexing.

    • Use the freshly prepared aqueous DIDS solution immediately. Do not store the aqueous solution.

Protocol 2: Caspase Activity Assay to Test for DIDS Off-Target Inhibition
  • Materials:

    • Cells of interest

    • DIDS (prepared as in Protocol 1)

    • A known apoptosis inducer (e.g., staurosporine)

    • A commercially available caspase-3, -8, or -9 activity assay kit (fluorometric or colorimetric)

    • Plate reader (fluorometer or spectrophotometer)

    • 96-well plate

  • Procedure:

    • Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of DIDS or vehicle (DMSO) for a desired period (e.g., 1 hour).

    • Induce apoptosis by adding the apoptosis inducer to the appropriate wells. Include a negative control group with no inducer.

    • Incubate for the time required to induce apoptosis.

    • Following the manufacturer's instructions for the caspase activity assay kit, lyse the cells and add the caspase substrate.

    • Incubate to allow for the enzymatic reaction to proceed.

    • Measure the fluorescence or absorbance using a plate reader.

    • Compare the caspase activity in cells treated with the apoptosis inducer alone to those co-treated with DIDS to determine if DIDS inhibits caspase activity.

Protocol 3: RAD51 D-loop Formation Assay
  • Materials:

    • Purified human RAD51 protein

    • Single-stranded DNA (ssDNA) oligonucleotide (radiolabeled or fluorescently labeled)

    • Homologous double-stranded DNA (dsDNA) plasmid

    • DIDS (prepared as in Protocol 1)

    • Reaction buffer (containing ATP and an ATP regeneration system)

    • Agarose gel electrophoresis system

    • Gel imaging system

  • Procedure:

    • In a microcentrifuge tube, pre-incubate RAD51 protein with the labeled ssDNA in the reaction buffer to allow for nucleoprotein filament formation.

    • Add DIDS at various concentrations or vehicle (DMSO) to the reaction and incubate.

    • Initiate the strand exchange reaction by adding the homologous dsDNA plasmid.

    • Incubate to allow for D-loop formation.

    • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

    • Run the samples on an agarose gel to separate the D-loop product from the substrates.

    • Visualize and quantify the amount of D-loop formation using a gel imaging system.

    • Compare the amount of D-loop formation in the presence and absence of DIDS to determine its inhibitory effect on RAD51 activity.[7]

Mandatory Visualization

DIDS_Off_Target_Workflow cluster_experiment Experimental Setup cluster_troubleshooting Troubleshooting cluster_mitigation Mitigation Strategy start Start Experiment with DIDS prep Prepare Fresh DIDS Solution start->prep dose Dose-Response Curve prep->dose exp Perform Primary Experiment dose->exp observe Observe Unexpected Results exp->observe inconsistent Inconsistent Results? observe->inconsistent apoptosis Anti-Apoptotic Effects? observe->apoptosis dna_damage DNA Damage Repair Effects? observe->dna_damage stability Check Solution Stability inconsistent->stability Check caspase_assay Perform Caspase Assay apoptosis->caspase_assay Verify rad51_assay Perform RAD51 Assay dna_damage->rad51_assay Verify controls Use Specific Controls (e.g., B02 for RAD51) caspase_assay->controls rad51_assay->controls alternative Consider DIDS Alternatives (e.g., SITS) controls->alternative

Caption: Troubleshooting workflow for mitigating DIDS off-target effects.

DIDS_Signaling_Pathways cluster_dids DIDS cluster_on_target On-Target Effect cluster_off_target Off-Target Effects cluster_caspase Apoptosis Pathway cluster_rad51 DNA Repair Pathway DIDS DIDS AnionExchanger Anion Exchanger (e.g., Band 3) DIDS->AnionExchanger Caspases Caspase-3, -8, -9 DIDS->Caspases RAD51 RAD51 DIDS->RAD51 IonTransport Anion Transport (Cl⁻/HCO₃⁻ Exchange) AnionExchanger->IonTransport Inhibits Apoptosis Apoptosis Caspases->Apoptosis Inhibits HR Homologous Recombination RAD51->HR Inhibits

Caption: On-target and major off-target signaling pathways of DIDS.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Analysis & Interpretation lit_review Literature Review (On- and Off-Targets) protocol_dev Protocol Development (Controls, Concentrations) lit_review->protocol_dev solution_prep Fresh DIDS Solution Prep protocol_dev->solution_prep primary_assay Primary Assay (Anion Exchange) solution_prep->primary_assay off_target_assay Parallel Off-Target Assays (Caspase, RAD51) solution_prep->off_target_assay data_collection Data Collection primary_assay->data_collection off_target_assay->data_collection data_analysis Data Analysis (Compare On/Off-Target Effects) data_collection->data_analysis interpretation Interpretation of Results data_analysis->interpretation conclusion Conclusion interpretation->conclusion

Caption: Experimental workflow for assessing DIDS effects.

References

Technical Support Center: DIDS Solubility for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) for experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is DIDS and what is it used for?

A1: DIDS (4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid) is a chemical compound widely used in research as an inhibitor of anion transporters and channels.[1] It is particularly known for its ability to block chloride-bicarbonate exchangers and voltage-dependent anion channels (VDACs).

Q2: What are the main challenges in working with DIDS?

A2: The primary challenge with DIDS is its limited stability in aqueous solutions.[1] DIDS can hydrolyze and form oligomers, which may exhibit different inhibitory properties than the parent compound.[1] Additionally, improper dissolution techniques can lead to precipitation, affecting the accuracy and reproducibility of experiments.

Q3: What is the best solvent for dissolving DIDS?

A3: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing DIDS stock solutions due to its ability to dissolve a wide range of compounds for cell culture applications.[2] DIDS is also soluble in 0.1 M potassium bicarbonate (KHCO3).

Q4: How should I store DIDS powder and stock solutions?

A4: DIDS powder should be stored at -20°C for long-term stability (up to 3 years). DIDS stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate forms when diluting DMSO stock solution in aqueous buffer or media. The concentration of DIDS in the final solution exceeds its aqueous solubility limit. Rapid change in solvent polarity.Perform a stepwise dilution of the DMSO stock solution into the aqueous buffer while gently mixing. Ensure the final DMSO concentration in your experimental setup does not exceed 0.5% to avoid cell toxicity.[2][3]
Hazy or cloudy solution after dissolving DIDS in 0.1 M KHCO3. Incomplete dissolution.Gentle heating may be required for complete solubilization in 0.1 M KHCO3.
Inconsistent experimental results. DIDS degradation in aqueous solution.Always prepare fresh dilutions of DIDS in your aqueous experimental buffer immediately before use. Avoid storing DIDS in aqueous solutions for extended periods.[1]
Cell toxicity observed in control experiments with vehicle only. High concentration of DMSO.Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically below 0.5%.[2][3] Run a vehicle control with the same final DMSO concentration to assess its effect on your cells.

Quantitative Solubility Data

SolventConcentrationNotes
DMSO100 mg/mL (199.8 mM)Use fresh, moisture-free DMSO for best results.
0.1 M KHCO350 mg/mLMay result in a hazy, yellow-green solution and require gentle heating.
Water10 mg/mLDIDS is unstable in aqueous solutions.
EthanolInsoluble

Experimental Protocols

Protocol for Preparing a 100 mM DIDS Stock Solution in DMSO

Materials:

  • DIDS powder

  • Anhydrous, sterile DMSO

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Preparation: Work in a clean, sterile environment, such as a laminar flow hood. Wear appropriate personal protective equipment (PPE), including gloves and a lab coat, as DMSO can readily permeate the skin.

  • Weighing DIDS: Carefully weigh the desired amount of DIDS powder using a calibrated analytical balance. For a 100 mM stock solution, you will need approximately 50.05 mg of DIDS for 1 mL of DMSO.

  • Dissolving DIDS:

    • Transfer the weighed DIDS powder into a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to the tube.

    • Gently vortex the tube until the DIDS is completely dissolved. Avoid vigorous mixing to prevent the introduction of air bubbles. The solution should be clear and yellow-green.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the DIDS stock solution into smaller, single-use sterile microcentrifuge tubes. This will prevent contamination and degradation from repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Protocol for Diluting DIDS Stock Solution for Cell Culture Experiments

Materials:

  • 100 mM DIDS stock solution in DMSO

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile pipette tips

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 100 mM DIDS stock solution at room temperature.

  • Stepwise Dilution: To minimize precipitation, perform a stepwise dilution. For example, to achieve a final concentration of 100 µM DIDS in 1 mL of cell culture medium:

    • Prepare an intermediate dilution by adding 1 µL of the 100 mM DIDS stock solution to 99 µL of sterile PBS or cell culture medium to get a 1 mM solution. Mix gently by pipetting.

    • Add 100 µL of the 1 mM intermediate dilution to 900 µL of your final volume of cell culture medium. This results in a final DIDS concentration of 100 µM and a final DMSO concentration of 0.1%.

  • Final Application: Add the freshly prepared DIDS-containing medium to your cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.

Visualizations

DIDS Experimental Workflow

DIDS_Workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use weigh Weigh DIDS Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot for Storage dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Single Aliquot store->thaw Begin Experiment dilute Stepwise Dilution in Aqueous Buffer/Media thaw->dilute treat Treat Cells dilute->treat

Caption: Workflow for preparing and using DIDS solutions.

DIDS Inhibition of Anion Exchanger Signaling Pathway

Anion_Exchanger_Inhibition cluster_membrane Cell Membrane AE1 Anion Exchanger 1 (Band 3) Cl_in Intracellular Cl- AE1->Cl_in Transports In HCO3_out Extracellular HCO3- AE1->HCO3_out Transports Out DIDS DIDS DIDS->AE1 Inhibits Cl_out Extracellular Cl- Cl_out->AE1 Binds HCO3_in Intracellular HCO3- HCO3_in->AE1 Binds

Caption: DIDS blocks the anion exchanger, inhibiting ion transport.

DIDS Interaction with VDAC and Potential Downstream Effects

VDAC_Inhibition cluster_mito Mitochondrial Outer Membrane VDAC VDAC Metabolites Metabolites (e.g., ATP) VDAC->Metabolites Apoptosis Apoptosis Regulation VDAC->Apoptosis Modulates ROS ROS Production VDAC->ROS Influences DIDS DIDS DIDS->VDAC Inhibits Metabolites->VDAC Transport

Caption: DIDS inhibits VDAC, potentially affecting metabolism and cell death pathways.

References

Validation & Comparative

A Comparative Guide to Validating DIDS Inhibition of Erythrocyte Band 3 Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) with other common inhibitors of the erythrocyte Band 3 anion exchange protein. Experimental data is presented to facilitate the selection of the most appropriate inhibitor for specific research applications. Detailed protocols for key validation assays are also included to ensure reproducible and reliable results.

Introduction to Band 3 Protein and its Inhibition

The Band 3 anion exchange protein, also known as Anion Exchanger 1 (AE1), is the most abundant integral membrane protein in human erythrocytes. It plays a crucial role in carbon dioxide transport in the blood by mediating the rapid, electroneutral exchange of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions across the red blood cell membrane. This process is essential for maintaining blood pH and facilitating the efficient removal of CO₂ from tissues to the lungs.

Inhibition of Band 3 is a critical tool for studying its structure and function, as well as for investigating its role in various physiological and pathological processes. DIDS is a potent and widely used irreversible inhibitor of Band 3. It forms covalent cross-links with the protein, effectively blocking the anion transport channel. However, other reversible and irreversible inhibitors with different mechanisms of action are also available. Understanding the comparative efficacy and characteristics of these inhibitors is vital for designing and interpreting experiments.

Comparison of Band 3 Inhibitors

The selection of an appropriate Band 3 inhibitor depends on the specific experimental requirements, such as the need for reversible or irreversible inhibition and the desired potency. The following table summarizes the key characteristics of DIDS and two other commonly used Band 3 inhibitors: 4-Acetamido-4'-isothiocyanostilbene-2,2'-disulfonic acid (SITS) and Niflumic Acid.

InhibitorTypeMechanism of ActionPotency (IC₅₀/Kᵢ)Key Features
DIDS IrreversibleCovalently binds to and cross-links the anion transport domain of Band 3.[1]Micromolar range (Potent)Forms a stable, covalent bond, making it suitable for studies requiring permanent inhibition.
SITS Reversible (can become irreversible upon prolonged incubation or exposure to light)Competitively binds to the anion transport site.[2]Kᵢ ≈ 10 µM[1]Initially reversible, offering flexibility in experimental design. Can be used to probe the inhibitor binding site.
Niflumic Acid ReversibleActs as a non-competitive inhibitor, suggesting it binds to a site distinct from the anion substrate binding site.IC₅₀ ≈ 0.6 µMA non-steroidal anti-inflammatory drug (NSAID) that also inhibits Band 3. Its reversibility allows for washout experiments.

Experimental Protocols for Validating Inhibition

Accurate validation of Band 3 inhibition is crucial for reliable experimental outcomes. The following section provides detailed protocols for three key assays used to assess the efficacy of DIDS and other inhibitors.

Anion Exchange Assay (Chloride Uptake)

This assay directly measures the functional inhibition of Band 3 by quantifying the rate of chloride uptake into erythrocytes. A common method involves the use of radioactive chloride (³⁶Cl⁻).

Materials:

  • Freshly collected human blood with anticoagulant (e.g., heparin or EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • High chloride buffer (e.g., 150 mM NaCl, 20 mM HEPES, pH 7.4)

  • Low chloride buffer (e.g., 150 mM Na-gluconate, 20 mM HEPES, pH 7.4)

  • Radioactive ³⁶Cl⁻

  • Band 3 inhibitors (DIDS, SITS, Niflumic Acid)

  • Scintillation cocktail

  • Scintillation counter

  • Microcentrifuge

Procedure:

  • Erythrocyte Preparation:

    • Centrifuge the whole blood at 1,000 x g for 10 minutes at 4°C.

    • Aspirate and discard the plasma and buffy coat.

    • Wash the red blood cells (RBCs) three times with 10 volumes of ice-cold PBS, centrifuging at 1,000 x g for 5 minutes at 4°C after each wash.

    • Resuspend the washed RBCs to a 50% hematocrit in PBS.

  • Inhibitor Treatment:

    • Pre-incubate aliquots of the washed RBC suspension with varying concentrations of the desired inhibitor (or vehicle control) for the appropriate time and temperature (e.g., DIDS for 30 minutes at 37°C; reversible inhibitors for 15 minutes at room temperature).

  • Chloride Uptake Measurement:

    • Equilibrate the inhibitor-treated RBCs in the low chloride buffer for 10 minutes.

    • Initiate chloride uptake by adding an equal volume of high chloride buffer containing a known concentration of ³⁶Cl⁻.

    • At specific time points (e.g., 0, 15, 30, 60, 120 seconds), take aliquots of the cell suspension and immediately add them to ice-cold stop solution (high chloride buffer without radioactivity) to halt the transport.

    • Pellet the cells by centrifugation (10,000 x g for 30 seconds).

    • Wash the cell pellet three times with ice-cold stop solution to remove extracellular ³⁶Cl⁻.

    • Lyse the final cell pellet with a known volume of water.

  • Quantification:

    • Add the cell lysate to a scintillation vial with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the rate of chloride uptake and determine the IC₅₀ value for each inhibitor.

SDS-PAGE Analysis of DIDS Cross-Linking

This biochemical assay visualizes the covalent binding of DIDS to Band 3, confirming its mechanism of action. DIDS cross-links different domains of the Band 3 protein, leading to a characteristic shift in its migration on an SDS-polyacrylamide gel.

Materials:

  • Washed erythrocytes

  • DIDS

  • Lysis buffer (e.g., 5 mM sodium phosphate, pH 8.0, with protease inhibitors)

  • SDS-PAGE sample buffer (Laemmli buffer)

  • Polyacrylamide gels (e.g., 4-12% gradient)

  • SDS-PAGE running buffer

  • Coomassie Brilliant Blue or other protein stain

  • Gel imaging system

Procedure:

  • DIDS Treatment:

    • Incubate washed erythrocytes with an effective concentration of DIDS (e.g., 20 µM) for 30 minutes at 37°C. Include a control sample without DIDS.

  • Membrane Preparation (Ghosting):

    • Lyse the DIDS-treated and control RBCs by adding 10 volumes of ice-cold lysis buffer.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the erythrocyte membranes (ghosts).

    • Wash the ghosts repeatedly with lysis buffer until they are white.

  • Sample Preparation for SDS-PAGE:

    • Resuspend the ghost pellet in a small volume of lysis buffer.

    • Determine the protein concentration using a suitable protein assay (e.g., BCA assay).

    • Mix a specific amount of membrane protein (e.g., 20 µg) with SDS-PAGE sample buffer and heat at 95°C for 5 minutes.

  • Electrophoresis and Staining:

    • Load the samples onto a polyacrylamide gel and perform electrophoresis according to standard procedures.

    • After electrophoresis, stain the gel with Coomassie Brilliant Blue to visualize the protein bands.

    • Destain the gel and acquire an image.

  • Analysis:

    • In the DIDS-treated sample, look for a decrease in the intensity of the monomeric Band 3 protein band (around 95 kDa) and the appearance of a higher molecular weight band corresponding to the cross-linked Band 3.

Erythrocyte Morphology Assay

This microscopic assay assesses the overall health and integrity of erythrocytes after inhibitor treatment. Significant changes in cell shape can indicate off-target effects or cytotoxicity of the inhibitor.

Materials:

  • Washed erythrocytes

  • Band 3 inhibitors

  • PBS

  • Microscope slides and coverslips

  • Light microscope with high magnification (e.g., 100x oil immersion objective)

  • Image analysis software (optional)

Procedure:

  • Inhibitor Treatment:

    • Incubate washed erythrocytes with various concentrations of the inhibitors (and a vehicle control) for a specified duration (e.g., 1-2 hours) under physiological conditions (37°C, 5% CO₂).

  • Sample Preparation for Microscopy:

    • Take a small aliquot of the cell suspension.

    • Prepare a wet mount by placing a drop of the suspension on a microscope slide and gently placing a coverslip over it.

  • Microscopic Examination:

    • Examine the cells under the light microscope.

    • Observe the morphology of the erythrocytes. Normal red blood cells have a biconcave disc shape. Look for any abnormalities such as:

      • Echinocytes (crenated cells): Cells with small, uniform spicules on their surface.

      • Stomatocytes: Cells with a slit-like central pallor.

      • Spherocytes: Spherical cells lacking central pallor.

      • Hemolysis: Evidence of cell lysis (ghosts, cell debris).

  • Quantification (Optional):

    • Capture images from multiple random fields of view for each treatment condition.

    • Use image analysis software to quantify the percentage of cells with abnormal morphology.

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the Band 3 anion exchange pathway, the experimental workflow for validating DIDS inhibition, and a comparison of the inhibitors.

Band3_Pathway cluster_membrane Erythrocyte Membrane Band3 Band 3 Protein Inward-facing Outward-facing Band3:out->Band3:in Band3:in->Band3:out Cl_in Cl⁻ Band3:in->Cl_in 3. Release HCO3_out HCO₃⁻ Band3:out->HCO3_out 3. Release Extracellular Extracellular Cl_out Cl⁻ Extracellular->Cl_out Intracellular Intracellular HCO3_in HCO₃⁻ Intracellular->HCO3_in Cl_out->Band3:out 1. Binding HCO3_in->Band3:in 1. Binding Cl_in->Intracellular HCO3_out->Extracellular DIDS_Validation_Workflow cluster_assays Validation Assays Anion_Exchange Anion Exchange Assay (Functional) Data_Analysis Analyze and Compare Results Anion_Exchange->Data_Analysis SDS_PAGE SDS-PAGE Analysis (Biochemical) SDS_PAGE->Data_Analysis Morphology Morphology Assay (Cellular Integrity) Morphology->Data_Analysis Prepare_RBCs Prepare Erythrocytes Inhibitor_Treatment Treat with DIDS/Control Prepare_RBCs->Inhibitor_Treatment Inhibitor_Treatment->Anion_Exchange Inhibitor_Treatment->SDS_PAGE Inhibitor_Treatment->Morphology Conclusion Validate DIDS Inhibition Data_Analysis->Conclusion Inhibitor_Comparison cluster_types Inhibitor Types Band3_Inhibitors Band 3 Inhibitors Irreversible Irreversible Band3_Inhibitors->Irreversible Reversible Reversible Band3_Inhibitors->Reversible DIDS DIDS (Covalent Bonding) Irreversible->DIDS SITS SITS (Competitive Binding) Reversible->SITS Niflumic_Acid Niflumic Acid (Non-competitive) Reversible->Niflumic_Acid

References

Comparing the efficacy of DIDS versus SITS as anion transport inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the study of cellular physiology and pharmacology, anion transport inhibitors are indispensable tools for elucidating the roles of ion channels and transporters. Among the most established and widely utilized are the stilbene disulfonates: 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) and 4-Acetamido-4'-isothiocyanatostilbene-2,2'-disulfonic acid (SITS). This guide provides a comprehensive comparison of their efficacy, mechanism of action, and experimental applications, supported by key data to inform inhibitor selection.

Quantitative Comparison of Inhibitory Potency

The selection of an appropriate inhibitor is often guided by its potency, which can vary depending on the target transporter, the cell type, and the experimental conditions. The following table summarizes the inhibitory constants for DIDS and SITS on anion transport in erythrocytes.

InhibitorInhibition TypeTarget TransporterSpeciesParameterValueReference
DIDS ReversibleLactate Transporter (likely a member of the SLC16 family)RatApparent K_i~53 µM[1]
SITS ReversibleLactate Transporter (likely a member of the SLC16 family)RatApparent K_i~130 µM[1]
DIDS IrreversibleLactate Transporter (likely a member of the SLC16 family)RatIC_50~100 µM[1]
SITS IrreversibleLactate Transporter (likely a member of the SLC16 family)Rat% Inhibition @ 100 µM~20%[1]
DIDS ReversibleBand 3 (AE1/SLC4A1)HumanK_D2.53 x 10⁻⁸ M (at 0°C)

Note: The provided data for lactate transport inhibition in rat erythrocytes suggests that for reversible inhibition at low temperatures, DIDS is more potent than SITS.[1] For irreversible inhibition under physiological temperature, DIDS is significantly more effective, with SITS showing markedly lower potency.[1]

Mechanism of Action: Covalent vs. Reversible Inhibition

Both DIDS and SITS are stilbenedisulfonates that act as competitive inhibitors of anion exchange, primarily by targeting the Band 3 protein (Anion Exchanger 1 or SLC4A1), a major anion transporter in erythrocytes.[2]

DIDS is well-characterized as a potent, irreversible inhibitor of anion transport. Its two isothiocyanate groups can form covalent bonds with lysine residues on the transporter protein, leading to a stable and long-lasting blockade of anion exchange.[3] However, at low temperatures (e.g., 0°C), the binding of DIDS can be reversible. The mechanism of DIDS binding to Band 3 is considered a two-step process.[2]

SITS , containing one acetamido and one isothiocyanate group, also acts as an inhibitor of anion exchangers. While it can exert irreversible inhibition, studies on lactate transport in rat erythrocytes indicate it is a much less potent irreversible inhibitor compared to DIDS.[1] SITS has also been shown to induce crosslinking of Band 3 molecules.

The choice between DIDS and SITS can, therefore, depend on the desired nature of the inhibition. For experiments requiring a stable and complete blockade of anion transport, DIDS is generally the preferred agent. If a less permanent or less potent irreversible inhibition is desired, SITS might be considered.

Experimental Protocols

Accurate and reproducible data are paramount in research. Below are detailed methodologies for key experiments involving the use of DIDS and SITS.

Protocol 1: Measurement of Anion Transport Inhibition in Erythrocytes

This protocol describes a common method for assessing the inhibitory effect of compounds like DIDS and SITS on chloride transport in red blood cells.

1. Preparation of Erythrocytes:

  • Obtain fresh whole blood containing an anticoagulant (e.g., heparin or EDTA).

  • Centrifuge the blood at 1,000 x g for 10 minutes at 4°C to separate plasma and buffy coat from erythrocytes.

  • Carefully aspirate and discard the plasma and buffy coat.

  • Wash the erythrocyte pellet three times with a 10-fold volume of ice-cold phosphate-buffered saline (PBS), pH 7.4, with centrifugation at 1,000 x g for 5 minutes at 4°C between each wash.

  • After the final wash, resuspend the erythrocyte pellet to a 50% hematocrit in PBS.

2. Loading with a Fluorescent Indicator:

  • To monitor intracellular pH changes resulting from anion exchange, load the erythrocytes with a pH-sensitive fluorescent dye, such as BCECF-AM.

  • Incubate the 50% erythrocyte suspension with 5 µM BCECF-AM for 30 minutes at 37°C with gentle agitation.

  • After incubation, wash the cells three times with the experimental buffer (e.g., a bicarbonate-free buffer) to remove extracellular dye.

3. Anion Exchange Assay:

  • Resuspend the dye-loaded erythrocytes in a bicarbonate-free buffer (e.g., 150 mM KCl, 20 mM HEPES, pH 7.4).

  • Pre-incubate the erythrocyte suspension with varying concentrations of DIDS or SITS (or vehicle control) for a specified time and temperature (e.g., 10 minutes at 37°C for irreversible inhibition).

  • Initiate anion exchange by adding a bicarbonate-containing solution (e.g., 150 mM KHCO₃, 20 mM HEPES, pH 7.4).

  • Immediately begin monitoring the intracellular fluorescence using a fluorometer with appropriate excitation and emission wavelengths for the chosen dye (e.g., excitation at ~490 nm and ~440 nm, emission at ~535 nm for BCECF).

  • The rate of change in fluorescence intensity reflects the rate of bicarbonate influx and subsequent intracellular pH change, which is indicative of the anion exchange rate.

  • Calculate the initial rate of transport and determine the IC₅₀ value by plotting the percent inhibition against the inhibitor concentration.

Protocol 2: Vesicle-Based Anion Transport Assay

This method utilizes membrane vesicles to study the direct effect of inhibitors on specific transporters reconstituted into a lipid bilayer.

1. Preparation of Membrane Vesicles:

  • Isolate membrane fractions enriched in the anion transporter of interest from a suitable cell type or tissue (e.g., renal brush border membranes).[4]

  • Resuspend the membrane pellet in an appropriate intra-vesicular buffer (e.g., 100 mM KCl, 20 mM HEPES, pH 7.4).

  • Form vesicles by repeated passage through a narrow-gauge needle or by sonication.

2. Anion Uptake Assay:

  • Pre-incubate the vesicles with DIDS, SITS, or vehicle control at the desired concentrations and for a specific duration.

  • Initiate anion uptake by rapidly mixing the vesicle suspension with an extra-vesicular buffer containing a radiolabeled anion (e.g., ³⁶Cl⁻) or a fluorescent anion-sensitive dye.

  • At various time points, stop the uptake by adding an ice-cold stop solution and rapidly filtering the mixture through a membrane filter to separate the vesicles from the extra-vesicular medium.

  • Wash the filters with ice-cold stop solution to remove non-transported anions.

  • Quantify the amount of radiolabel trapped within the vesicles using liquid scintillation counting or the fluorescence intensity of the entrapped dye.

  • Determine the initial rate of uptake and compare the rates in the presence and absence of the inhibitors to calculate the degree of inhibition.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the context in which DIDS and SITS are used, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.

Anion_Exchange_Pathway cluster_cell Erythrocyte cluster_inhibitors Inhibition CO2_tissue CO₂ (from tissues) CO2_cell CO₂ CO2_tissue->CO2_cell Diffusion CA Carbonic Anhydrase CO2_cell->CA H2CO3 H₂CO₃ CO2_cell->H2CO3 H2O H₂O H2O->CA H2O->H2CO3 CA->H2CO3 HCO3_in HCO₃⁻ H2CO3->HCO3_in H_in H⁺ H2CO3->H_in Band3 Band 3 Protein (AE1/SLC4A1) HCO3_in->Band3 HCO3_out HCO₃⁻ (to plasma) Band3->HCO3_out Antiport Cl_out Cl⁻ Band3->Cl_out Cl_in Cl⁻ (from plasma) Cl_in->Band3 DIDS DIDS DIDS->Band3 Irreversible Inhibition SITS SITS SITS->Band3 Inhibition

Caption: The Chloride-Bicarbonate exchange pathway mediated by the Band 3 protein in erythrocytes and its inhibition by DIDS and SITS.

Experimental_Workflow cluster_prep Sample Preparation cluster_treatment Inhibitor Treatment cluster_assay Anion Transport Assay cluster_analysis Data Analysis A Isolate Erythrocytes or Prepare Vesicles B Load with Fluorescent Indicator (optional) A->B C Pre-incubate with DIDS or SITS B->C D Initiate Anion Exchange/ Uptake C->D E Monitor Fluorescence/ Radioactivity D->E F Calculate Initial Transport Rate E->F G Determine % Inhibition and IC50/Ki F->G

Caption: A generalized experimental workflow for assessing the efficacy of anion transport inhibitors like DIDS and SITS.

References

Negative control experiments for Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate, (E)-

Author: BenchChem Technical Support Team. Date: November 2025

Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate, (E)- (DIDS) is a widely utilized and potent inhibitor of anion exchange, primarily targeting the chloride-bicarbonate exchanger. Its efficacy in blocking this transport mechanism has made it an invaluable tool in a multitude of research areas, from cell physiology to drug development. However, the interpretation of experimental results obtained using DIDS can be confounded by its potential off-target effects. To ensure the validity and specificity of findings, the inclusion of appropriate negative control experiments is paramount.

This guide provides a comparative overview of recommended negative control strategies for experiments involving DIDS, complete with detailed experimental protocols and supporting data to aid researchers in designing robust and reliable studies.

Understanding the Importance of Negative Controls

In the context of DIDS, a negative control is an experimental group that does not receive the active treatment (DIDS) but is otherwise treated identically to the experimental group. The purpose of a negative control is to establish a baseline and differentiate the specific effects of DIDS from non-specific effects or artifacts of the experimental procedure. An ideal negative control for a DIDS experiment should ideally be a compound that is structurally similar to DIDS but lacks its inhibitory activity on anion exchangers. However, in the absence of a perfect inert analog, other strategies are employed.

Comparison of Negative Control Strategies

The selection of an appropriate negative control depends on the specific research question and experimental setup. Here, we compare three common approaches: a vehicle control, and the use of two structurally related but less potent stilbene derivatives, SITS and DNDS.

Negative Control StrategyDescriptionAdvantagesDisadvantages
Vehicle Control The vehicle is the solvent in which DIDS is dissolved (e.g., DMSO, saline). The control group receives the vehicle alone.[1][2]Simple to implement; accounts for any effects of the solvent.Does not control for potential non-specific interactions of the stilbene scaffold.
SITS (4-acetamido-4'-isothiocyanostilbene-2,2'-disulfonate) A stilbene derivative that also inhibits anion exchange but is generally less potent and its effects can be reversible.[3]Structurally related to DIDS, providing a better control for scaffold-specific off-target effects.Not completely inactive; may exhibit some level of anion exchange inhibition.
DNDS (4,4'-dinitrostilbene-2,2'-disulfonate) Another stilbene derivative that is a less potent inhibitor of anion exchange compared to DIDS.[4][5][6]Similar to SITS, it controls for the effects of the stilbene backbone.Also not entirely inert and can have some inhibitory activity.

Experimental Protocols and Supporting Data

To objectively assess the efficacy of DIDS and the utility of the proposed negative controls, two key experiments are detailed below: an anion exchange inhibition assay and an intracellular pH measurement assay to evaluate off-target effects.

Experiment 1: Anion Exchange Inhibition Assay

This experiment aims to quantify the inhibition of the chloride-bicarbonate exchanger (anion exchanger 1 or AE1) in red blood cells.

Experimental Workflow:

cluster_prep Cell Preparation cluster_treatment Treatment Groups cluster_assay Anion Exchange Assay Isolate RBCs Isolate RBCs Load with BCECF-AM Load with BCECF-AM Isolate RBCs->Load with BCECF-AM Wash cells Wash cells Load with BCECF-AM->Wash cells Control (Vehicle) Control (Vehicle) Wash cells->Control (Vehicle) Add Vehicle DIDS DIDS Wash cells->DIDS Add DIDS SITS SITS Wash cells->SITS Add SITS DNDS DNDS Wash cells->DNDS Add DNDS Induce Cl-/HCO3- exchange Induce Cl-/HCO3- exchange Control (Vehicle)->Induce Cl-/HCO3- exchange DIDS->Induce Cl-/HCO3- exchange SITS->Induce Cl-/HCO3- exchange DNDS->Induce Cl-/HCO3- exchange Monitor intracellular pH Monitor intracellular pH Induce Cl-/HCO3- exchange->Monitor intracellular pH Calculate inhibition Calculate inhibition Monitor intracellular pH->Calculate inhibition

Caption: Workflow for the anion exchange inhibition assay.

Protocol:

  • Cell Preparation: Isolate human red blood cells (RBCs) and wash them in a saline solution.

  • Dye Loading: Load the RBCs with a pH-sensitive fluorescent dye, such as BCECF-AM.[7][8] This dye will allow for the monitoring of intracellular pH changes that result from bicarbonate transport.

  • Treatment: Divide the cells into four groups:

    • Vehicle Control: Add the vehicle (e.g., DMSO) used to dissolve the inhibitors.

    • DIDS: Add DIDS to a final concentration of 10 µM.

    • SITS: Add SITS to a final concentration of 100 µM.

    • DNDS: Add DNDS to a final concentration of 250 µM.[6]

  • Anion Exchange Induction: Initiate chloride-bicarbonate exchange by creating a concentration gradient (e.g., by replacing extracellular chloride with a non-transported anion).

  • Data Acquisition: Monitor the change in fluorescence over time using a fluorometer. The rate of change in fluorescence corresponds to the rate of bicarbonate transport.

  • Data Analysis: Calculate the percentage of inhibition for each compound relative to the vehicle control.

Expected Results:

CompoundConcentration (µM)Anion Exchange Inhibition (%)
Vehicle-0
DIDS10~95
SITS100~50-70
DNDS250~30-50

Note: These are representative values and may vary depending on the specific experimental conditions.

Experiment 2: Intracellular pH (pHi) Measurement as an Off-Target Effect

DIDS can affect intracellular pH through mechanisms other than direct anion exchange inhibition. This experiment assesses this potential off-target effect.

Signaling Pathway:

DIDS DIDS AE1 Anion Exchanger 1 (Cl-/HCO3-) DIDS->AE1 Inhibits OtherTransporters Other Ion Transporters/ Channels DIDS->OtherTransporters May affect pHi Intracellular pH (pHi) AE1->pHi Regulates OtherTransporters->pHi Influences

References

A Comparative Guide to the Binding Affinity of DIDS for Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Quantitative Analysis of 4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid (DIDS) Binding to Key Protein Targets.

This guide provides a comprehensive comparison of the binding affinity of DIDS, a widely used inhibitor of anion transport, to its primary protein targets. The information presented herein is intended to support research and drug development efforts by offering a clear quantitative overview, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows.

Quantitative Analysis of DIDS Binding Affinity

The binding affinity of DIDS varies significantly across its different target proteins. The following table summarizes the available quantitative data for DIDS binding to Anion Exchanger 1 (AE1), TMEM16A, and the sulfate anion transporter (Sat1 or SLC26A1). These values, expressed as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd), provide a basis for comparing the potency of DIDS against these targets.

Target ProteinCommon Name/SynonymDIDS Binding AffinityMeasurement TechniqueSource
SLC4A1 Anion Exchanger 1 (AE1), Band 3IC50: 40 nM Inhibition of anion exchange in red blood cells[Not specified]
TMEM16A Anoctamin-1 (ANO1)Kd: 0.27 ± 0.02 µM Electrophysiology (voltage-clamp)[1]
SLC26A1 Sulfate Anion Transporter 1 (Sat1)IC50: 28 µM Inhibition of sulfate transport[Not specified]

Note: The binding affinity of DIDS can be influenced by experimental conditions such as pH, temperature, and membrane voltage.

Key Target Proteins and Their Signaling Pathways

DIDS primarily targets anion exchangers and channels, thereby impacting a range of physiological processes. Understanding the signaling pathways associated with these proteins is crucial for elucidating the broader effects of DIDS.

Anion Exchanger 1 (AE1/SLC4A1)

AE1 is a crucial transporter responsible for the electroneutral exchange of chloride (Cl⁻) and bicarbonate (HCO₃⁻) across the plasma membrane, playing a vital role in CO₂ transport in the blood and pH regulation in the kidneys. Its activity is closely linked to the function of carbonic anhydrase and the structural integrity of the erythrocyte membrane through its interaction with the cytoskeleton.

AE1_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_extracellular Extracellular AE1 AE1 (SLC4A1) Spectrin_Ankyrin Spectrin-Ankyrin Cytoskeleton AE1->Spectrin_Ankyrin Structural Link HCO3_out HCO₃⁻ AE1->HCO3_out Cl_in Cl⁻ AE1->Cl_in HCO3_in HCO₃⁻ HCO3_in->AE1 Exchange Cl_out Cl⁻ Cl_out->AE1 H2CO3 H₂CO₃ H2CO3->HCO3_in CO2_H2O CO₂ + H₂O CA Carbonic Anhydrase CO2_H2O->CA CA->H2CO3 DIDS DIDS DIDS->AE1 Inhibition

Anion Exchanger 1 (AE1) functional pathway.
TMEM16A (ANO1)

TMEM16A is a calcium-activated chloride channel involved in a multitude of physiological processes, including fluid secretion, smooth muscle contraction, and neuronal signaling. Its activation is triggered by an increase in intracellular calcium, and it is implicated in various signaling cascades, including those initiated by G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR). TMEM16A activation can lead to the modulation of downstream pathways such as NF-κB and ERK.

TMEM16A_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol EGF EGF EGFR EGFR EGF->EGFR GPCR_ligand GPCR Ligand GPCR GPCR GPCR_ligand->GPCR ERK ERK Pathway EGFR->ERK PLC PLC GPCR->PLC TMEM16A TMEM16A (ANO1) Cl_out Cl⁻ Efflux TMEM16A->Cl_out TMEM16A->ERK NFkB NF-κB Pathway TMEM16A->NFkB IP3 IP₃ PLC->IP3 Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER Ca2_cyto [Ca²⁺]i Ca2_ER->Ca2_cyto Ca2_cyto->TMEM16A Activation Cell_Prolif Cell Proliferation & Migration ERK->Cell_Prolif NFkB->Cell_Prolif DIDS DIDS DIDS->TMEM16A Inhibition

TMEM16A (ANO1) signaling pathways.

Experimental Protocols for Measuring DIDS Binding Affinity

Accurate determination of binding affinity is paramount for quantitative analysis. The following sections outline the general methodologies for three common techniques used to measure the interaction between DIDS and its target proteins.

Radioligand Binding Assay

This technique utilizes a radiolabeled form of DIDS (e.g., [³H]DIDS) to directly measure its binding to target proteins in cell membranes or purified protein preparations.

Workflow:

Radioligand_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare Membranes (e.g., from Erythrocytes) Incubate Incubate Membranes with [³H]DIDS ± Unlabeled DIDS Membrane_Prep->Incubate Filter Separate Bound from Free [³H]DIDS (Filtration) Incubate->Filter Scintillation Quantify Radioactivity (Scintillation Counting) Filter->Scintillation Analysis Data Analysis (Saturation or Competition) Scintillation->Analysis Kd_Bmax Determine Kd and Bmax Analysis->Kd_Bmax

Workflow for a radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Isolate cell membranes expressing the target protein (e.g., erythrocyte ghosts for AE1). Resuspend the membranes in a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a multi-well plate, incubate a fixed amount of membrane protein with increasing concentrations of [³H]DIDS for saturation experiments. For competition experiments, incubate with a fixed concentration of [³H]DIDS and increasing concentrations of unlabeled DIDS.

  • Separation: Terminate the binding reaction by rapid filtration through a glass fiber filter to separate membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for saturation experiments, or the inhibitory constant (Ki) for competition experiments.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.

Workflow:

SPR_Workflow cluster_chip Chip Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Immobilize Immobilize Target Protein on Sensor Chip Inject_DIDS Inject DIDS solution (Analyte) Immobilize->Inject_DIDS Association Measure Association (Real-time) Inject_DIDS->Association Dissociation Measure Dissociation (Buffer flow) Association->Dissociation Sensorgram Generate Sensorgram Dissociation->Sensorgram Fit_Data Fit Data to a Binding Model Sensorgram->Fit_Data Kinetics Determine kon, koff, Kd Fit_Data->Kinetics

Workflow for a Surface Plasmon Resonance (SPR) experiment.

Detailed Methodology:

  • Chip Preparation: Immobilize the purified target protein onto a suitable sensor chip surface.

  • Binding Measurement: Inject a series of concentrations of DIDS (analyte) over the sensor surface and monitor the change in the SPR signal in real-time to measure the association phase.

  • Dissociation Measurement: Replace the DIDS solution with a continuous flow of buffer and monitor the decrease in the SPR signal to measure the dissociation phase.

  • Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (kon), the dissociation rate constant (koff), and calculate the equilibrium dissociation constant (Kd = koff/kon).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.

Workflow:

ITC_Workflow cluster_sample Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Prepare_Samples Prepare Protein and DIDS solutions in matched buffer Load_ITC Load Protein into Cell, DIDS into Syringe Prepare_Samples->Load_ITC Titrate Inject DIDS into Protein Solution Load_ITC->Titrate Measure_Heat Measure Heat Change per Injection Titrate->Measure_Heat Binding_Isotherm Generate Binding Isotherm Measure_Heat->Binding_Isotherm Fit_Model Fit to a Binding Model Binding_Isotherm->Fit_Model Thermo_Params Determine Kd, ΔH, ΔS, n Fit_Model->Thermo_Params

Workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Detailed Methodology:

  • Sample Preparation: Prepare solutions of the purified target protein and DIDS in the same dialysis buffer to minimize heats of dilution.

  • Titration: Load the protein solution into the sample cell of the calorimeter and the DIDS solution into the injection syringe.

  • Heat Measurement: Perform a series of small injections of the DIDS solution into the protein solution while monitoring the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Plot these values against the molar ratio of DIDS to protein to generate a binding isotherm. Fit the isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

References

DIDS in Complex Biological Samples: A Guide to Specificity, Cross-Reactivity, and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of chemical probes is paramount. This guide provides a comprehensive comparison of 4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid (DIDS), a widely used inhibitor of anion exchangers, with its common alternatives. We delve into its specificity, cross-reactivity, and provide supporting experimental data and protocols to aid in the selection of the most appropriate tool for your research.

DIDS has long been a staple in physiology and pharmacology for its ability to block anion transport across cell membranes. However, its utility in complex biological systems is often complicated by off-target effects. This guide aims to provide a clear, data-driven comparison of DIDS and its alternatives, enabling researchers to make informed decisions and design more precise experiments.

Performance Comparison of Anion Exchanger Inhibitors

The following table summarizes the known targets and off-target effects of DIDS and two common alternatives, 4-Acetamido-4'-isothiocyanato-2,2'-stilbenedisulfonic acid (SITS) and 5-Nitro-2-(3-phenylpropylamino)benzoic acid (NPPB). The data highlights the covalent and irreversible nature of DIDS and SITS, contrasting with the reversible action of NPPB.

InhibitorPrimary Target(s)Known Off-Target(s)Potency (IC50/Ki)Mechanism of Action
DIDS Anion Exchangers (e.g., AE1, AE2, SLC26A3, SLC26A6)Caspases (e.g., Caspase-3, Caspase-8), Carbonic Anhydrases, P2X Receptors, V-ATPasesAE1: ~0.1-1 µM Caspase-3: ~10-50 µMCovalent, irreversible modification of lysine residues.
SITS Anion Exchangers (e.g., AE1)Similar to DIDS, but generally less potent.AE1: ~5-20 µMCovalent, irreversible modification of lysine residues.
NPPB Chloride Channels (e.g., CFTR, ClC)Anion Exchangers, K+ channels, Mitochondrial uncoupler (protonophore), inhibits ATP synthesisCFTR: ~1-10 µM Mitochondrial uncoupling: K0.5 of ~15 µM[1]Reversible, non-covalent binding.

Experimental Protocols

To rigorously assess the specificity and cross-reactivity of anion exchanger inhibitors, a combination of biochemical and cell-based assays is essential.

Cell-Based Assay for Anion Exchanger Inhibition

This protocol outlines a common method to determine the potency and specificity of inhibitors on a target anion exchanger expressed in a heterologous system.

Objective: To measure the IC50 of an inhibitor for a specific anion exchanger.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector containing the anion exchanger of interest (e.g., pCDNA3.1-SLC4A1)

  • Transfection reagent

  • BCECF-AM (pH-sensitive fluorescent dye)

  • Chloride-free and chloride-containing buffer solutions

  • Inhibitor stock solutions (DIDS, SITS, NPPB)

  • Fluorometric plate reader

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in appropriate media.

    • Transfect cells with the anion exchanger expression vector using a suitable transfection reagent.

    • Allow 24-48 hours for protein expression.

  • Cell Loading:

    • Load the transfected cells with the pH-sensitive dye BCECF-AM by incubating them in a buffer containing the dye.

  • Anion Exchange Assay:

    • Wash the cells and resuspend them in a chloride-free buffer.

    • Induce an intracellular acid load (e.g., using a brief exposure to an ammonium chloride prepulse).

    • Initiate anion exchange by rapidly switching to a chloride-containing buffer.

    • Monitor the recovery of intracellular pH (pHi) over time using a fluorometric plate reader (excitation ~490 nm and ~440 nm, emission ~535 nm). The rate of pHi recovery reflects the activity of the anion exchanger.

  • Inhibitor Treatment:

    • Pre-incubate the cells with varying concentrations of the inhibitor (e.g., DIDS, SITS, NPPB) for a defined period before initiating anion exchange.

  • Data Analysis:

    • Calculate the initial rate of pHi recovery for each inhibitor concentration.

    • Plot the rate of pHi recovery against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Proteomic Profiling of Off-Target Engagement

Chemical proteomics is a powerful tool to identify the direct binding partners of a small molecule in a complex biological sample, revealing potential off-target interactions.

Objective: To identify the proteome-wide targets of DIDS.

Materials:

  • DIDS-alkyne or other "clickable" DIDS analog

  • Cell lysate from the biological sample of interest

  • Azide-biotin tag

  • Click chemistry reagents (copper(I) catalyst, ligand)

  • Streptavidin beads

  • Mass spectrometer

Procedure:

  • Probe Incubation:

    • Incubate the cell lysate with the DIDS-alkyne probe to allow for covalent modification of target proteins.

  • Click Chemistry:

    • Perform a click chemistry reaction to attach the azide-biotin tag to the DIDS-alkyne that is now covalently bound to proteins.

  • Enrichment of Tagged Proteins:

    • Use streptavidin beads to pull down the biotin-tagged proteins.

  • On-Bead Digestion:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Perform an on-bead tryptic digestion to release peptides from the captured proteins.

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins that were specifically pulled down by the DIDS probe by searching the MS/MS data against a protein database. Proteins identified in the DIDS-probe sample but not in a control sample (e.g., DMSO treated) are considered potential off-targets.

Visualizing Molecular Interactions and Workflows

To better understand the complex biological processes involved, the following diagrams illustrate key signaling pathways and experimental workflows.

DIDS_Mechanism_of_Action DIDS DIDS AE1 Anion Exchanger 1 (AE1) DIDS->AE1 Binds to Covalent_Bond Covalent Adduct Formation DIDS->Covalent_Bond Reacts with Lysine Lysine Lysine Residue AE1->Lysine Contains Lysine->Covalent_Bond Inhibition Inhibition of Anion Exchange Covalent_Bond->Inhibition

DIDS Covalent Modification of Anion Exchanger 1.

Off_Target_Signaling DIDS DIDS Anion_Exchanger Anion Exchanger DIDS->Anion_Exchanger Inhibits Caspase Caspase DIDS->Caspase Inhibits (Off-target) Ion_Homeostasis Ion Homeostasis Disruption Anion_Exchanger->Ion_Homeostasis Leads to Apoptosis Apoptosis Caspase->Apoptosis Regulates

DIDS On-Target and Off-Target Effects.

Experimental_Workflow cluster_CellBased Cell-Based Specificity Assay cluster_Proteomics Proteomic Off-Target Identification Transfection 1. Transfect Cells with Anion Exchanger Dye_Loading 2. Load with pH-sensitive Dye Transfection->Dye_Loading Inhibitor_Incubation 3. Incubate with Inhibitor Dye_Loading->Inhibitor_Incubation Anion_Exchange 4. Measure Anion Exchange Rate Inhibitor_Incubation->Anion_Exchange IC50_Determination 5. Determine IC50 Anion_Exchange->IC50_Determination Probe_Incubation 1. Incubate Lysate with DIDS Probe Click_Chemistry 2. Biotin Tagging via Click Chemistry Probe_Incubation->Click_Chemistry Enrichment 3. Streptavidin Pull-down Click_Chemistry->Enrichment MS_Analysis 4. LC-MS/MS Analysis Enrichment->MS_Analysis Target_Identification 5. Identify Bound Proteins MS_Analysis->Target_Identification

Workflow for Assessing Inhibitor Specificity.

Conclusion

The choice of an anion exchanger inhibitor should be guided by the specific requirements of the experiment. DIDS, while potent, exhibits significant cross-reactivity due to its reactive isothiocyanate groups, leading to covalent modification of various proteins, including caspases. SITS offers a similar mechanism but is generally less potent. In contrast, NPPB acts reversibly but has its own distinct off-target profile, notably its effects on mitochondrial function. For studies requiring high specificity, the development and use of more targeted inhibitors, or the careful validation of classical inhibitors like DIDS using the experimental approaches outlined in this guide, is crucial. By understanding the limitations and potential pitfalls of these commonly used tools, researchers can design more robust experiments and generate more reliable and interpretable data.

References

A Comparative Pharmacological Guide to DIDS and Its Derivatives as Anion Exchange Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) and its key derivatives, 4-Acetamido-4'-isothiocyanatostilbene-2,2'-disulfonic acid (SITS), and 4,4'-Diisothiocyanato-1,2-diphenylethane-2,2'-disulfonic acid (H2DIDS). These compounds are widely utilized in pharmacological research as potent inhibitors of anion exchange, primarily targeting the Band 3 protein (AE1 or SLC4A1) in erythrocytes and other cell types. This guide presents their comparative inhibitory activities, detailed experimental protocols for assessing their effects, and the key signaling pathways influenced by their mechanism of action.

Quantitative Comparison of Inhibitory Potency

The inhibitory potency of DIDS and its derivatives can vary depending on the specific anion exchanger, cell type, and experimental conditions. The following table summarizes key quantitative data on their inhibitory effects on the well-characterized anion exchanger, Band 3, in human erythrocytes.

CompoundTargetAssayKey FindingsReference
DIDS Band 3 (AE1)Sulfate Equilibrium Exchange in Human ErythrocytesComplete irreversible inhibition at 1.1 x 10^6 molecules/cell.[1]
Band 3 (AE1)Chloride Self-Exchange in Human ErythrocytesReversible competitive inhibition with a Ki of approximately 2 µM.[2]
Deformation-Induced Cation FluxCation Flux in Human ErythrocytesInhibited 55-60% of the flux with an apparent K1/2 of 1 µM.[3]
H2DIDS Band 3 (AE1)Sulfate Equilibrium Exchange in Human ErythrocytesComplete irreversible inhibition at 1.2 x 10^6 molecules/cell.[1]
SITS Anion ExchangersGeneral Anion TransportKnown as a DIDS analog, it acts as a competitive inhibitor of anion exchange.[4]

Mechanism of Action and Cellular Effects

DIDS, SITS, and H2DIDS are all stilbene derivatives that function as covalent and non-covalent inhibitors of anion transport. Their primary mechanism involves binding to lysine residues on the extracellular domain of anion exchanger proteins, such as Band 3.[2][5] This binding blocks the conformational changes necessary for the transport of anions like chloride (Cl⁻) and bicarbonate (HCO₃⁻) across the cell membrane.

The inhibition of anion exchange has significant physiological consequences, primarily by altering intracellular pH and chloride concentration. By blocking bicarbonate efflux, these compounds can lead to intracellular acidification. Conversely, by inhibiting chloride influx, they can affect cell volume and membrane potential.

Signaling Pathways and Experimental Workflows

The modulation of intracellular ion concentrations by DIDS and its derivatives can impact various cellular signaling pathways. For instance, changes in intracellular pH are known to influence the activity of numerous enzymes and transcription factors, thereby affecting cell proliferation, apoptosis, and metabolism.

Experimental Workflow for Assessing Anion Exchange Inhibition

The following diagram illustrates a general workflow for studying the inhibitory effects of DIDS and its derivatives on anion exchange in erythrocytes.

G cluster_prep Cell Preparation cluster_assay Anion Exchange Assay cluster_analysis Data Analysis prep1 Isolate Human Erythrocytes prep2 Wash with Isotonic Saline prep1->prep2 prep3 Prepare Erythrocyte Ghosts (optional) prep2->prep3 assay1 Load Cells with Radioactive Tracer (e.g., 36Cl-) prep3->assay1 assay2 Incubate with DIDS or Derivative at Various Concentrations assay1->assay2 assay3 Initiate Anion Efflux assay2->assay3 assay4 Collect Samples at Time Points assay3->assay4 assay5 Measure Radioactivity in Supernatant assay4->assay5 analysis1 Calculate Efflux Rate Constants assay5->analysis1 analysis2 Determine IC50 or Ki Values analysis1->analysis2

Workflow for Anion Exchange Inhibition Assay.

Signaling Pathway Modulated by Anion Exchange Inhibition

Inhibition of the chloride-bicarbonate exchanger by DIDS and its derivatives leads to alterations in intracellular pH, which can subsequently impact downstream signaling pathways. One such pathway involves the modulation of acid-sensing ion channels (ASICs) and their downstream effects on cellular processes.

G DIDS DIDS / Derivatives AE1 Anion Exchanger 1 (Band 3) DIDS->AE1 Inhibition HCO3_out HCO3- Efflux AE1->HCO3_out Blocks Cl_in Cl- Influx AE1->Cl_in Blocks pHi Decreased Intracellular pH (Acidification) HCO3_out->pHi Leads to Signaling Downstream Signaling (e.g., Enzyme activity, Gene expression) pHi->Signaling

DIDS-induced modulation of intracellular pH and signaling.

Detailed Experimental Protocols

Protocol 1: Measurement of Anion Exchange Inhibition in Human Erythrocytes using a Radioactive Tracer (³⁶Cl⁻)

Objective: To determine the inhibitory potency (IC₅₀) of DIDS, SITS, and H2DIDS on chloride exchange in human erythrocytes.

Materials:

  • Freshly drawn human blood with anticoagulant (e.g., heparin).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • ³⁶Cl⁻ (radioactive isotope).

  • DIDS, SITS, and H2DIDS stock solutions in a suitable solvent (e.g., DMSO).

  • Efflux buffer (e.g., PBS with a high concentration of non-radioactive Cl⁻).

  • Scintillation cocktail and vials.

  • Microcentrifuge and scintillation counter.

Methodology:

  • Erythrocyte Preparation:

    • Centrifuge the whole blood to pellet the erythrocytes.

    • Aspirate the plasma and buffy coat.

    • Wash the erythrocytes three times with 10 volumes of ice-cold PBS, centrifuging after each wash.

    • Resuspend the packed erythrocytes to a 50% hematocrit in PBS.

  • Loading with ³⁶Cl⁻:

    • Incubate the erythrocyte suspension with ³⁶Cl⁻ (final activity of ~1 µCi/mL) for 2 hours at 37°C with gentle shaking to allow for isotopic equilibration.

  • Inhibition Assay:

    • Wash the ³⁶Cl⁻-loaded erythrocytes three times with ice-cold PBS to remove extracellular tracer.

    • Resuspend the cells to a 10% hematocrit in PBS.

    • Aliquot the cell suspension into microcentrifuge tubes.

    • Add varying concentrations of DIDS, SITS, or H2DIDS (and a vehicle control) to the tubes and incubate for a predetermined time (e.g., 30 minutes) at the desired temperature (e.g., 4°C to minimize transport during incubation).

  • Measurement of ³⁶Cl⁻ Efflux:

    • To initiate efflux, rapidly mix a small volume of the inhibitor-treated cell suspension with a large volume of ice-cold efflux buffer.

    • At specific time points (e.g., 0, 15, 30, 60, 120 seconds), take an aliquot of the suspension and immediately centrifuge at high speed for a short duration (e.g., 10 seconds) to pellet the cells.

    • Collect a sample of the supernatant.

  • Data Analysis:

    • Add the supernatant samples to scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Calculate the rate of ³⁶Cl⁻ efflux for each inhibitor concentration.

    • Plot the efflux rate as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for professional scientific or medical advice. The experimental protocols provided are generalized and may require optimization for specific laboratory conditions and research questions.

References

A Comparative Guide to the Inhibitory Profile of DIDS on Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disodium 4,4'-diisothiocyanatostilbene-2,2'-disulfonate (DIDS) is a widely utilized chemical tool known for its ability to inhibit anion transport across cell membranes. Its primary mechanism involves covalent binding to lysine residues, leading to often irreversible inhibition. While classically known as a potent inhibitor of anion exchangers, DIDS exhibits a broad spectrum of activity across various families of ion channels. This guide provides a comparative overview of the inhibitory profile of DIDS on several key ion channels, supported by quantitative data and detailed experimental methodologies.

Comparative Inhibitory Profile of DIDS

The potency of DIDS varies significantly among different ion channels, with IC50 values spanning from the nanomolar to the high micromolar range. This broad range underscores its utility as a tool compound but also highlights the need for careful interpretation of experimental results due to potential off-target effects.

Ion Channel FamilySpecific Channel/CurrentIC50 / KDCell/System TypeKey Characteristics & Notes
Anion Exchangers (SLC4) Anion Exchanger 1 (AE1)31 - 100 nM[1][2]Human Red Blood CellsHigh-affinity, irreversible inhibition of sulfate/chloride transport via covalent binding.[3]
Calcium-Activated Cl- Channels (CaCC) Native ICl(Ca)~210 µMRabbit Portal Vein Smooth Muscle CellsInhibition of native calcium-activated chloride currents.[1]
Volume-Regulated Anion Channels (VRAC) VRAC / ICl,swell~500 µM[4]Human Cervical Cancer (SiHa) CellsLow-potency inhibition of swelling-activated chloride currents.[4]
ClC Channels ClC-Ka~100 µMRecombinant Expression SystemsModerate inhibition.
Bacterial ClC-ec1~300 µMRecombinant Expression SystemsLow-potency inhibition of the prokaryotic homolog.
Other Targets RAD51 RecombinaseKD ≈ 2 µMPurified ProteinNon-channel target; inhibits homologous recombination.

Detailed Inhibitory Profiles and Signaling Pathways

Anion Exchanger 1 (AE1 / Band 3 / SLC4A1)

The anion exchanger 1 is a crucial transporter in red blood cells, responsible for the electroneutral exchange of chloride (Cl⁻) for bicarbonate (HCO₃⁻). This process, known as the "chloride shift," is fundamental for carbon dioxide transport in the blood and for maintaining cellular pH.

Inhibitory Profile: DIDS is an exceptionally potent and classic inhibitor of AE1.[1] It acts by covalently binding to a specific lysine residue (K539) in the extracellular domain, leading to irreversible blockade of anion exchange.[3] The reported IC50 values for the inhibition of anion transport are in the low nanomolar range, making it one of the most sensitive targets for DIDS.[1][2]

Extracellular cluster_membrane Plasma Membrane cluster_inside AE1 Anion Exchanger 1 (AE1) HCO3_out HCO₃⁻ AE1->HCO3_out Cl_in Cl⁻ AE1->Cl_in Transport in CO2_tissue CO₂ (from Tissues) CA Carbonic Anhydrase CO2_tissue->CA Diffuses into RBC Cl_out Cl⁻ Cl_out->AE1 H2CO3 H₂CO₃ CA->H2CO3 + H₂O HCO3_in HCO₃⁻ H2CO3->HCO3_in Dissociates HCO3_in->AE1 Transport out DIDS DIDS DIDS->AE1 Inhibits

Caption: AE1-mediated chloride-bicarbonate exchange and its inhibition by DIDS.

Volume-Regulated Anion Channels (VRACs)

VRACs, composed of LRRC8 protein heteromers, are ubiquitously expressed channels that are critical for cell volume homeostasis. They are activated by cell swelling (hypotonic stress), leading to an efflux of chloride and organic osmolytes, which drives water out of the cell to restore normal volume in a process called Regulatory Volume Decrease (RVD).

Inhibitory Profile: Compared to its effect on AE1, DIDS is a significantly less potent inhibitor of VRACs. Studies on human cervical cancer cells have reported an IC50 value of approximately 500 µM.[4] This lower potency means that at concentrations used to fully block VRACs, DIDS is likely to inhibit a wide range of other channels and transporters.

Hypotonic Hypotonic Stress Swelling Cell Swelling Hypotonic->Swelling VRAC VRAC Activation (LRRC8) Swelling->VRAC Efflux Efflux of Cl⁻ & Organic Osmolytes VRAC->Efflux Water Water Efflux Efflux->Water RVD Regulatory Volume Decrease (RVD) Water->RVD DIDS DIDS DIDS->VRAC Inhibits

Caption: VRAC signaling pathway in Regulatory Volume Decrease and its inhibition by DIDS.

Calcium-Activated Chloride Channels (CaCCs)

CaCCs, notably members of the TMEM16/Anoctamin family (e.g., TMEM16A/ANO1), play diverse physiological roles, including epithelial fluid secretion, smooth muscle contraction, and sensory signal transduction. Their activation is triggered by an increase in intracellular calcium concentration ([Ca²⁺]i), often initiated by G-protein coupled receptor (GPCR) signaling and subsequent release of Ca²⁺ from the endoplasmic reticulum.

Inhibitory Profile: DIDS is known to inhibit native calcium-activated chloride currents (ICl(Ca)), but it is considered a non-specific and relatively low-potency blocker for this channel class. For instance, in smooth muscle cells from the rabbit portal vein, DIDS inhibited ICl(Ca) with an IC50 of 210 µM.[1] Compared to newer, more specific TMEM16A modulators, DIDS is less suitable for selectively targeting these channels.

Agonist Agonist GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC IP3 IP₃ PLC->IP3 hydrolyzes PIP₂ PIP2 PIP₂ ER Endoplasmic Reticulum IP3->ER binds to IP₃R Ca_release Ca²⁺ Release ER->Ca_release CaCC CaCC Activation (TMEM16A) Ca_release->CaCC ↑ [Ca²⁺]i Cl_efflux Cl⁻ Efflux CaCC->Cl_efflux Response Physiological Response Cl_efflux->Response e.g., Depolarization DIDS DIDS DIDS->CaCC Inhibits

Caption: GPCR-mediated activation of TMEM16A/CaCC and its inhibition by DIDS.

Experimental Protocols

The gold standard for measuring the activity of ion channels and assessing their inhibition by pharmacological agents is the patch-clamp electrophysiology technique. The whole-cell configuration is commonly used for screening inhibitors like DIDS.

Whole-Cell Patch-Clamp Protocol for Inhibitor Screening

This protocol outlines the general steps for determining the IC50 of an inhibitor on a voltage-gated or ligand-gated ion channel expressed in a cultured cell line (e.g., HEK293 cells).

1. Preparation:

  • Cell Culture: Plate cells expressing the target ion channel onto glass coverslips 24-48 hours before the experiment.
  • Solution Preparation:
  • External Solution (Bath): Prepare a solution mimicking physiological extracellular fluid (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4).
  • Internal Solution (Pipette): Prepare a solution mimicking the intracellular environment (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA for Ca²⁺ buffering; pH adjusted to 7.2).
  • Inhibitor Stock: Prepare a high-concentration stock solution of DIDS in a suitable solvent (e.g., DMSO or water) and make serial dilutions in the external solution to achieve the final desired concentrations.

2. Recording Procedure:

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller to a resistance of 3-5 MΩ when filled with the internal solution.
  • Cell Approach: Mount a coverslip in the recording chamber on an inverted microscope and perfuse with the external solution. Under visual control, carefully approach a single, healthy cell with the glass pipette.
  • Seal Formation: Apply gentle negative pressure to form a high-resistance "gigaohm" seal ( >1 GΩ) between the pipette tip and the cell membrane.
  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, achieving electrical and diffusive access to the cell's interior.
  • Current Recording: Using a patch-clamp amplifier, apply a specific voltage protocol to elicit ion channel currents. For voltage-gated channels, this involves voltage steps. For ligand-gated channels, it involves the application of the specific agonist.
  • Inhibitor Application: Once a stable baseline recording is established, perfuse the chamber with the external solution containing a known concentration of DIDS. Record the current until a steady-state level of inhibition is reached.
  • Dose-Response: Wash out the drug and repeat the application with different concentrations of DIDS on different cells to construct a dose-response curve.

3. Data Analysis:

  • Measure the peak current amplitude before (control) and after the application of each DIDS concentration.
  • Calculate the percentage of inhibition for each concentration.
  • Plot the percentage of inhibition against the logarithm of the DIDS concentration and fit the data to the Hill equation to determine the IC50 value.

// Nodes A[label="Prepare Solutions\n(Internal, External, DIDS)"]; B[label="Pull Glass Micropipette\n(3-5 MΩ)"]; C [label="Mount Cells in\nRecording Chamber"]; D [label="Approach Cell &\nForm Gigaseal (>1 GΩ)"]; E [label="Rupture Membrane\n(Whole-Cell Mode)"]; F [label="Record Baseline\nChannel Activity"]; G [label="Perfuse with DIDS\n(Test Concentration)"]; H [label="Record Inhibited\nChannel Activity"]; I[label="Washout & Repeat\n(Multiple Concentrations)"]; J [label="Plot Dose-Response Curve\n& Calculate IC₅₀"];

// Workflow A -> C; B -> D; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; } Caption: Experimental workflow for determining the IC50 of DIDS using whole-cell patch-clamp.

References

A Researcher's Guide to Analyzing DIDS-Protein Interactions: A Comparative Look at Isothermal Titration Calorimetry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the binding thermodynamics of small molecules like 4,4'-Diisothiocyanato-2,2'-stilbenedisulfonate (DIDS) to their protein targets is crucial for elucidating biological mechanisms and advancing drug discovery. Isothermal Titration Calorimetry (ITC) stands out as a powerful technique for a comprehensive thermodynamic characterization of these interactions. This guide provides a comparative analysis of ITC with other common biophysical methods for studying DIDS-protein binding, supported by experimental data and detailed protocols.

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. This includes the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This direct measurement of thermodynamic parameters offers a significant advantage over other techniques that often rely on indirect measurements or labels.

Comparative Analysis of Techniques for Studying DIDS-Protein Interactions

While ITC offers a wealth of information, other techniques are also valuable for characterizing DIDS-protein interactions. The choice of method often depends on the specific research question, the properties of the protein, and the availability of instrumentation.

Technique Principle Information Obtained Advantages Limitations
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.Kd, n, ΔH, ΔSLabel-free, in-solution, direct measurement of all thermodynamic parameters.Can be sample-intensive, may not be suitable for very weak or very tight binders.
Fluorescence Spectroscopy Measures changes in intrinsic or extrinsic fluorescence upon binding.Kd, nHigh sensitivity, requires smaller sample amounts.Requires a fluorescent signal change, potential for artifacts from fluorescent labels.
Surface Plasmon Resonance (SPR) Detects changes in refractive index at a sensor surface upon binding.kon, koff, KdReal-time kinetics, label-free (for the analyte).Requires immobilization of one binding partner, which may affect its activity.
Equilibrium Dialysis Measures the concentration of free ligand at equilibrium after diffusion across a semi-permeable membrane.Kd, nGold standard for affinity determination, less prone to artifacts.Time-consuming, requires radiolabeled or otherwise detectable ligand.
Stopped-Flow Kinetics Rapidly mixes reactants and monitors the reaction progress over time.kon, koff, KdProvides detailed kinetic information on binding and conformational changes.Requires specialized equipment, may not be suitable for all systems.

Quantitative Data for DIDS-Protein Interactions

Direct and complete Isothermal Titration Calorimetry (ITC) data for DIDS-protein interactions is not extensively available in the public literature. However, to illustrate the data obtained from an ITC experiment, the following table presents a representative dataset for the binding of a small molecule inhibitor, acetazolamide, to carbonic anhydrase II, a well-characterized interaction often used as a standard in ITC studies. For comparison, a table with binding data for DIDS with the anion exchanger 1 (Band 3 protein) obtained using other techniques is also provided.

Table 1: Representative ITC Data for Acetazolamide Binding to Human Carbonic Anhydrase II

ParameterValue
Binding Affinity (Kd) 200 nM
Stoichiometry (n) 1.0
Enthalpy (ΔH) -8.5 kcal/mol
Entropy (ΔS) 4.3 cal/mol/K

This data is representative and can vary based on experimental conditions.

Table 2: Binding Data for DIDS Interaction with Anion Exchanger 1 (Band 3 Protein) from Non-ITC Methods

Technique Protein Source Kd Reference
Reversible [3H]DIDS BindingHuman Erythrocyte Membranes25.3 nM (at 0°C)[1]
Kinetic Analysis of InhibitionHL-60 Cells~2 µM (Ki)[2]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to obtaining high-quality data. Below are generalized protocols for ITC, fluorescence spectroscopy, and SPR for the analysis of DIDS-protein interactions.

Isothermal Titration Calorimetry (ITC) Protocol
  • Sample Preparation:

    • Dissolve the purified protein in a suitable buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4). The buffer should be chosen to ensure protein stability and minimize ionization effects.

    • Prepare a stock solution of DIDS in the same buffer. It is crucial that the buffer for the protein and DIDS is identical to avoid heats of dilution.

    • Determine the accurate concentrations of both the protein and DIDS solutions using a reliable method (e.g., UV-Vis spectroscopy for the protein).

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter (typically 20-50 µM).

    • Load the DIDS solution into the injection syringe (typically 200-500 µM, 10-20 fold higher than the protein concentration).

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the DIDS solution into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat change for each injection.

    • Plot the integrated heat per mole of injectant against the molar ratio of DIDS to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Fluorescence Spectroscopy Protocol
  • Sample Preparation:

    • Prepare a solution of the protein in a suitable buffer. The protein should have intrinsic tryptophan fluorescence or be labeled with a fluorescent probe.

    • Prepare a stock solution of DIDS in the same buffer.

  • Fluorescence Titration:

    • Place the protein solution in a quartz cuvette.

    • Record the initial fluorescence emission spectrum of the protein.

    • Add small aliquots of the DIDS solution to the protein solution, mixing thoroughly after each addition.

    • Record the fluorescence spectrum after each addition.

  • Data Analysis:

    • Correct the fluorescence intensity for dilution.

    • Plot the change in fluorescence intensity as a function of the DIDS concentration.

    • Fit the data to a binding equation (e.g., the Stern-Volmer equation for quenching) to determine the binding constant (Kd) and stoichiometry (n).

Surface Plasmon Resonance (SPR) Protocol
  • Sensor Chip Preparation:

    • Immobilize the purified protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).

  • SPR Experiment:

    • Prepare a series of dilutions of DIDS in a suitable running buffer.

    • Inject the DIDS solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time to observe the association and dissociation phases.

    • Regenerate the sensor surface between different DIDS concentrations if necessary.

  • Data Analysis:

    • Fit the sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff).

    • Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = koff / kon).

Visualizing the Workflow and Signaling Pathways

To aid in the understanding of the experimental process and the biological context of DIDS interactions, the following diagrams have been generated using Graphviz.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis P_prep Prepare Protein Solution in Buffer Conc_det Determine Accurate Concentrations P_prep->Conc_det L_prep Prepare DIDS Solution in Identical Buffer L_prep->Conc_det Load_P Load Protein into Sample Cell Conc_det->Load_P Load_L Load DIDS into Syringe Conc_det->Load_L Titration Titrate DIDS into Protein (Series of Injections) Load_P->Titration Load_L->Titration Integration Integrate Heat Pulses Titration->Integration Plotting Plot Heat vs. Molar Ratio Integration->Plotting Fitting Fit Binding Isotherm Plotting->Fitting Thermo Determine Thermodynamic Parameters (Kd, n, ΔH, ΔS) Fitting->Thermo

Caption: Workflow of an Isothermal Titration Calorimetry experiment.

DIDS_Signaling cluster_cell Cellular Environment DIDS DIDS AE1 Anion Exchanger 1 (Band 3 Protein) DIDS->AE1 Binds to and inhibits Anion_Transport Anion Transport (e.g., Cl-, HCO3-) AE1->Anion_Transport Mediates Cell_Membrane Cell Membrane

Caption: DIDS inhibition of the Anion Exchanger 1 signaling pathway.

References

Safety Operating Guide

Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate, (E)- proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Essential Guidance for Laboratory Personnel on the Responsible Management of a Common Anion Transport Inhibitor.

Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate, also known as DIDS, is a widely used research chemical for inhibiting anion exchange. Proper disposal of this compound is critical to ensure laboratory safety and environmental protection. This document provides a step-by-step guide for the safe and compliant disposal of DIDS, synthesized from safety data sheets and general chemical waste management principles.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the substance's Safety Data Sheet (SDS). DIDS is recognized as a skin and eye irritant. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All handling of DIDS, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The proper disposal route for DIDS depends on its physical state (solid or in solution) and the quantity to be discarded. Due to its water-soluble nature, special attention must be paid to prevent its release into wastewater systems.

  • Waste Identification and Segregation :

    • Solid Waste : Unused or expired solid DIDS should be collected in a clearly labeled, sealed container designated for chemical waste.

    • Aqueous Solutions : Solutions containing DIDS should be collected in a separate, labeled container for aqueous chemical waste. Do not mix with organic solvent waste.

    • Contaminated Materials : Any materials, such as pipette tips, weighing boats, or paper towels, that have come into contact with DIDS should be collected and disposed of as solid chemical waste.

  • Preparing for Disposal :

    • Ensure all waste containers are securely sealed and clearly labeled with the full chemical name: "Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate, (E)-" and the appropriate hazard symbols.

    • For solutions, indicate the approximate concentration of DIDS and list any other chemical constituents.

  • Disposal Pathway :

    • All waste containing DIDS must be disposed of through an approved hazardous waste disposal facility.[1][2] Consult your institution's Environmental Health and Safety (EHS) office for specific procedures and to schedule a waste pickup.

    • Do not dispose of DIDS, in either solid or liquid form, down the drain. While it is water-soluble, its potential environmental effects are not fully known.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate, (E)-.

PropertyValue
Molecular Formula C₁₆H₈N₂Na₂O₆S₄
Molecular Weight 498.47 g/mol
CAS Number 67483-13-0

Experimental Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of DIDS.

G Disposal Workflow for DIDS start Start: DIDS Waste Generated identify_state Identify Physical State start->identify_state solid_waste Solid DIDS or Contaminated Material identify_state->solid_waste Solid aqueous_waste Aqueous Solution of DIDS identify_state->aqueous_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_aqueous Collect in Labeled Aqueous Waste Container aqueous_waste->collect_aqueous seal_label Seal and Label Container Correctly collect_solid->seal_label collect_aqueous->seal_label contact_ehs Contact Environmental Health & Safety (EHS) seal_label->contact_ehs end End: Await Professional Disposal contact_ehs->end

Caption: Decision-making workflow for the proper disposal of DIDS.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate, (E)-, fostering a culture of safety and sustainability within the laboratory.

References

Personal protective equipment for handling Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate, (E)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical information for handling Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate, (E)-, a compound commonly referred to as DIDS. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate, (E)-, a comprehensive PPE strategy is mandatory to minimize exposure and mitigate risks. The following table summarizes the required protective gear.

Area of Protection Required PPE Specifications and Rationale
Respiratory Protection NIOSH-approved N95 (or higher) respiratorThe compound is harmful if inhaled and may cause respiratory sensitization or asthma-like symptoms. A respirator is crucial, especially when handling the powdered form, to prevent inhalation of dust particles.
Eye and Face Protection Safety glasses with side shields and a face shieldProtects against splashes and airborne particles. Given the risk of serious eye irritation, a face shield should be worn in conjunction with safety glasses.
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact, which can cause irritation. Regularly inspect gloves for any signs of degradation or puncture.
Body Protection Laboratory coatA standard lab coat is required to protect against incidental contact. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.

Hazard Identification and Safety Precautions

Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate, (E)- presents several health hazards that necessitate careful handling. The following table outlines the key hazard and safety information.

Hazard Classification GHS Hazard Statements Precautionary Measures
Harmful H315: Causes skin irritationH319: Causes serious eye irritationH334: May cause allergy or asthma symptoms or breathing difficulties if inhaledH335: May cause respiratory irritationP261: Avoid breathing dust.P280: Wear protective gloves, clothing, eye, and face protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P342 + P311: If experiencing respiratory symptoms: Call a POISON CENTER or doctor/physician.

Operational and Disposal Plans

Handling:

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Safe Handling Practices: Avoid generating dust. Use appropriate tools to handle the solid material. After handling, wash hands thoroughly.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Spill Response:

  • Small Spills: In the event of a small spill, carefully sweep up the solid material, avoiding dust generation. Place the material into a designated, labeled waste container. Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills: For larger spills, evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department for guidance on cleanup.

Waste Disposal:

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of down the drain. Contact your EHS department for specific disposal protocols.

Chemical Spill Workflow

The following diagram outlines the logical workflow for responding to a chemical spill of Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate, (E)-.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DIDS sodium salt
Reactant of Route 2
Reactant of Route 2
DIDS sodium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.